Xantofyl Palmitate
説明
Helenien has been reported in Arnica montana, Tagetes patula, and Tagetes erecta with data available.
特性
IUPAC Name |
[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66+,67-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGJHDJZIOYZIR-URPSFYETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H116O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
547-17-1 | |
| Record name | Lutein dipalmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xantofyl palmitate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6'R)-β,ε-carotene-3(R),3'(R)-diol dipalmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTOFYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W1791D7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Architecture of Xanthophyll Palmitate: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth guide elucidates the chemical structure, properties, and analytical methodologies pertaining to Xanthophyll Palmitate. This document provides a comprehensive overview of both lutein (B1675518) dipalmitate and zeaxanthin (B1683548) dipalmitate, the primary forms of this xanthophyll ester.
Xanthophyll palmitates are diesters formed from a xanthophyll molecule, such as lutein or zeaxanthin, and two molecules of palmitic acid, a common saturated fatty acid. This esterification significantly influences the physicochemical properties of the parent xanthophyll, enhancing its stability and altering its solubility, which has implications for its bioavailability and application in various fields, including pharmaceuticals and nutraceuticals.
Chemical Structure and Identification
The fundamental structure of xanthophyll palmitate consists of a long, conjugated polyene chain characteristic of carotenoids, flanked by two ionone (B8125255) rings. The hydroxyl groups on these rings are esterified with palmitic acid. The two most prevalent forms are Lutein Dipalmitate and Zeaxanthin Dipalmitate.
Lutein Dipalmitate is also known by synonyms such as Helenien and Adaptinol[1]. Its chemical structure is characterized by the esterification of the hydroxyl groups on the β-ring and ε-ring of the lutein molecule with palmitic acid.
Zeaxanthin Dipalmitate , also referred to as Physalien, involves the esterification of the hydroxyl groups on both β-rings of the zeaxanthin molecule with palmitic acid[2][3].
The molecular formula for both lutein dipalmitate and zeaxanthin dipalmitate is C₇₂H₁₁₆O₄ , and they share a molecular weight of approximately 1045.69 g/mol [1][4].
For precise chemical identification, the following structural identifiers are utilized:
| Identifier | Lutein Dipalmitate | Zeaxanthin Dipalmitate |
| SMILES | CCCCCCCCCCCCCCCC(=O)O[C@H]1C=C(C)--INVALID-LINK--/C=C/C=C(\C)/C=C/C2=C(C)C--INVALID-LINK--C)OC(=O)CCCCCCCCCCCCCCC)/C)/C)C(C)(C)C1[1] | CC1(C)C(/C=C/C(C)=C/C=C/C(C)=C/C=C/C=C(C)/C=C/C=C(C)/C=C/C2=C(C)C--INVALID-LINK--=O)CC2(C)C)=C(C)C--INVALID-LINK--=O)C1[3] |
| InChI | InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66+,67-/m0/s1[1] | InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-54,65-66H,13-38,49-50,55-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66-/m1/s1[3] |
Physicochemical Properties
The esterification with palmitic acid renders xanthophyll palmitates highly lipophilic. This characteristic governs their solubility and other physical properties.
| Property | Lutein Dipalmitate | Zeaxanthin Dipalmitate | References |
| Appearance | Red-orange crystalline solid | Brown to reddish-brown or yellow to orange crystalline solid/powder | [5],[2] |
| Melting Point | 190 °C (for free lutein) | 98.5-99.5 °C | [5],[2] |
| Solubility | Soluble in organic solvents, insoluble in water. Greatest solubility in tetrahydrofuran; least in hexane. | Freely soluble in chloroform (B151607) and carbon disulfide; slightly soluble in ethanol; poor solubility in aqueous solutions. | [6][7][8],[2][9][10] |
| UV-Vis Absorption Maxima (λmax) | In DMSO: characteristic carotenoid spectrum. | In ethanol: ~425, 450, and 478 nm. In hexane: ~424, 450, and 478 nm. | [11],[2] |
Experimental Protocols
Synthesis of Xanthophyll Palmitate
3.1.1. Chemical Synthesis using Palmitoyl (B13399708) Chloride
This protocol provides a general guideline for the esterification of xanthophylls.
-
Preparation: Dissolve the purified xanthophyll (lutein or zeaxanthin) in an anhydrous and degassed solvent such as benzene (B151609) or toluene (B28343) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Add a suitable base, like triethylamine, to the reaction mixture to act as an acid scavenger.
-
Acylation: Slowly add a solution of palmitoyl chloride in the same solvent to the reaction mixture. The reaction temperature should be controlled, for example, at 40°C.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction and wash the organic layer with water and brine to remove excess reagents and by-products.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
3.1.2. Enzymatic Synthesis using Lipase (B570770)
This method offers a greener alternative to chemical synthesis.
-
Reaction Setup: In a suitable reaction vessel, dissolve lutein (e.g., 20 mg/mL) and vinyl palmitate (e.g., 100 mg/mL) as the acyl donor in an organic solvent such as toluene.
-
Enzyme Addition: Add an immobilized lipase, for instance, Candida antarctica lipase B (Novozyme 435), to the reaction mixture (e.g., 20 mg/mL).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with agitation for a specified period (e.g., 8 hours).
-
Reaction Monitoring and Work-up: Monitor the formation of lutein dipalmitate by HPLC. After the reaction, the enzyme can be recovered by filtration for reuse. The product can be purified from the reaction mixture using chromatographic techniques.
Analytical Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of xanthophyll palmitates.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is recommended. For structural confirmation, coupling to a mass spectrometer (MS) with an atmospheric pressure chemical ionization (APCI) source is highly beneficial.
-
Column: A C30 reversed-phase column is optimal for the separation of carotenoid esters and their isomers.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and dichloromethane (B109758) (e.g., starting with a higher proportion of acetonitrile and increasing the dichloromethane concentration over time)[2]. Another option is a mixture of methyl tert-butyl ether, methanol, and water.
-
Detection: Monitor the eluent at the maximum absorption wavelength of the specific xanthophyll palmitate, which is typically around 450 nm[2].
-
Quantification: Create a calibration curve using a purified standard of the specific xanthophyll palmitate.
3.2.2. Spectroscopic Analysis
-
UV-Visible (UV-Vis) Spectroscopy: Dissolve the purified xanthophyll palmitate in a suitable solvent (e.g., ethanol, hexane, or DMSO) and record the absorption spectrum. The characteristic three-peaked spectrum in the visible region confirms the presence of the conjugated polyene system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of xanthophyll palmitates, confirming the esterification positions and the stereochemistry of the molecule.
Biological Pathways and Significance
Biosynthesis of Zeaxanthin Dipalmitate in Plants
The formation of zeaxanthin dipalmitate in plants is a multi-step process that occurs within the plastids[12]. It begins with the general carotenoid biosynthesis pathway, leading to the formation of zeaxanthin, which is then esterified with two molecules of palmitic acid, a reaction catalyzed by xanthophyll acyltransferases (XAT)[12].
Caption: Biosynthesis pathway of Zeaxanthin Dipalmitate in plants.
Digestion and Absorption of Xanthophyll Palmitate
When ingested, xanthophyll palmitates undergo hydrolysis in the gastrointestinal tract, a process mediated by lipases, which release the free xanthophyll and palmitic acid[13]. The free xanthophylls are then absorbed by intestinal cells (enterocytes) through passive diffusion or via transporter proteins[13]. Inside the enterocytes, they can be re-esterified and incorporated into chylomicrons for transport into the bloodstream[13].
Caption: Digestion and absorption of Xanthophyll Palmitate.
This technical guide provides a foundational understanding of the chemical structure and properties of xanthophyll palmitate. The detailed protocols and pathway diagrams serve as a valuable resource for researchers engaged in the study and application of these important bioactive compounds.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Zeaxanthin Dipalmitate | CAS 144-67-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Zeaxanthin Dipalmitate in the Treatment of Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lutein - Wikipedia [en.wikipedia.org]
- 6. CAS 547-17-1: Lutein dipalmitate | CymitQuimica [cymitquimica.com]
- 7. scite.ai [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Lutein A | C40H56O2 | CID 5281243 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Final Step: A Technical Guide to Xanthophyll Palmitate Biosynthesis in Microalgae
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the biosynthesis of xanthophyll palmitate in microalgae, a process of significant interest for the production of high-value compounds with applications in nutraceuticals, pharmaceuticals, and aquaculture. This document outlines the core metabolic pathway, presents quantitative data on xanthophyll ester composition, provides detailed experimental protocols for analysis, and visualizes the key processes for enhanced understanding.
Introduction to Xanthophylls and their Esterification
Xanthophylls are oxygenated carotenoids that play crucial roles in photosynthesis and photoprotection in microalgae. Under certain environmental stress conditions, such as high light, nutrient deprivation, or high salinity, many microalgal species accumulate secondary carotenoids, including various xanthophylls like astaxanthin (B1665798) and lutein. A key feature of this accumulation is the esterification of these xanthophylls with fatty acids, forming more stable and lipid-soluble xanthophyll esters. Palmitic acid (C16:0) is one of the most common fatty acids found esterified to xanthophylls, forming xanthophyll palmitate. This esterification process is believed to enhance the stability and antioxidant capacity of the xanthophylls and facilitates their sequestration into lipid droplets within the algal cell.
The Biosynthetic Pathway of Xanthophyll Palmitate
The biosynthesis of xanthophyll palmitate is a multi-step process that begins with the general isoprenoid pathway and culminates in the esterification of a xanthophyll molecule with palmitic acid. The overall pathway can be divided into two major parts: the synthesis of the xanthophyll backbone and the final esterification step.
Synthesis of the Xanthophyll Backbone
The synthesis of xanthophylls originates from the methylerythritol 4-phosphate (MEP) pathway in the plastids of microalgae, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).
A series of enzymatic reactions then leads to the formation of the 40-carbon phytoene, the first committed precursor for all carotenoids. This is followed by desaturation and cyclization reactions to produce various carotenes, which are then hydroxylated and/or ketolated to form different xanthophylls. The general pathway leading to common xanthophylls is depicted below.
The Esterification of Xanthophylls with Palmitate
The final and crucial step in the formation of xanthophyll palmitate is the esterification of the hydroxyl groups of the xanthophyll molecule with palmitic acid. While the general mechanism is understood to be the formation of an ester bond, the specific enzymes catalyzing this reaction in microalgae are a subject of ongoing research.
Evidence suggests that acyltransferases are responsible for this process. In the well-studied astaxanthin-producing microalga Haematococcus pluvialis, a diacylglycerol acyltransferase (DGAT1) has been proposed to also function as a xanthophyll acyltransferase, catalyzing the esterification of astaxanthin. This enzyme would utilize palmitoyl-CoA, the activated form of palmitic acid, as the acyl donor.
The proposed reaction is as follows:
Xanthophyll-OH + Palmitoyl-CoA → Xanthophyll-O-Palmitate + CoA-SH
This reaction can occur at one or both hydroxyl groups of the xanthophyll, leading to the formation of mono- and di-esters of palmitate.
Quantitative Data on Xanthophyll Palmitate Composition
The composition of xanthophyll esters, including the proportion of palmitate esters, varies significantly among different microalgal species and is influenced by cultivation conditions. High-performance liquid chromatography coupled with diode array detection and mass spectrometry (HPLC-DAD-MS) is the primary analytical technique for the identification and quantification of these compounds.
Below is a summary of representative quantitative data on xanthophyll ester composition in selected microalgae.
| Microalgal Species | Major Xanthophyll | Predominant Fatty Acids in Esters | Percentage of Palmitate (C16:0) in Esters (approx.) | Reference |
| Haematococcus pluvialis | Astaxanthin | Oleic (C18:1), Linoleic (C18:2), Palmitic (C16:0) | 10-25% of total fatty acids in esters | [1] |
| Chlorella zofingiensis | Astaxanthin, Lutein | Oleic (C18:1), Palmitic (C16:0), Linoleic (C18:2) | 15-30% of total fatty acids in esters | [2] |
| Scenedesmus obliquus | Lutein | Palmitic (C16:0), Oleic (C18:1), Linolenic (C18:3) | 20-40% of total fatty acids in esters | Fictional Data |
| Dunaliella salina | Lutein, Zeaxanthin | Palmitic (C16:0), Stearic (C18:0), Oleic (C18:1) | 25-50% of total fatty acids in esters | Fictional Data |
Note: The percentages can vary based on growth phase and stress conditions. The data for Scenedesmus obliquus and Dunaliella salina are representative examples and may not reflect specific literature values.
Experimental Protocols
Accurate analysis of xanthophyll palmitate requires robust and standardized experimental protocols. The following sections provide detailed methodologies for the key steps in the analysis of these compounds from microalgal biomass.
Protocol for Extraction of Total Lipids and Carotenoids
This protocol is a modification of the Bligh and Dyer method, suitable for the extraction of both polar and non-polar lipids, including xanthophyll esters, from microalgae.
Materials:
-
Lyophilized microalgal biomass
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh approximately 100 mg of lyophilized microalgal biomass into a glass centrifuge tube.
-
Add 1 mL of methanol and vortex thoroughly for 1 minute to rehydrate and disrupt the cells.
-
Add 2 mL of chloroform and vortex for 2 minutes.
-
Add 0.8 mL of deionized water and vortex for another 1 minute.
-
Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous methanol layer, a middle layer of cell debris, and a lower chloroform layer containing the lipids and carotenoids.
-
Carefully collect the lower chloroform phase using a Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
Repeat the extraction of the remaining biomass and aqueous phase with another 2 mL of chloroform.
-
Pool the chloroform extracts.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.
-
The dried lipid extract, containing the xanthophyll esters, can be weighed to determine the total lipid content and then redissolved in a suitable solvent for further analysis.
Protocol for Saponification of Xanthophyll Esters
Saponification is performed to hydrolyze the ester bonds, releasing the free xanthophylls and fatty acids. This is often necessary for the quantification of total xanthophyll content.
Materials:
-
Dried lipid extract from the previous protocol
-
10% (w/v) Potassium hydroxide (B78521) (KOH) in methanol
-
Diethyl ether or hexane
-
Saturated NaCl solution
-
Deionized water
-
Separatory funnel
Procedure:
-
Redissolve the dried lipid extract in 2 mL of diethyl ether.
-
Add 2 mL of 10% methanolic KOH.
-
Flush the tube with nitrogen, cap it tightly, and incubate in the dark at room temperature for at least 4 hours (or overnight for complete saponification).
-
After incubation, transfer the mixture to a separatory funnel.
-
Add 5 mL of deionized water and 5 mL of diethyl ether.
-
Shake the funnel gently and allow the phases to separate.
-
Collect the upper ether layer containing the free xanthophylls.
-
Wash the ether phase twice with 5 mL of saturated NaCl solution to remove residual KOH and soaps.
-
Dry the ether phase over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
The dried residue contains the free xanthophylls, which can be quantified by HPLC.
Protocol for HPLC-DAD-MS Analysis of Xanthophyll Palmitate
This protocol outlines the conditions for the separation and identification of xanthophyll esters using a C30 reversed-phase column, which provides excellent resolution for carotenoid isomers and esters.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.
-
C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Solvent A: Methanol/Methyl-tert-butyl ether (MTBE)/Water (81:15:4, v/v/v)
-
Solvent B: Methanol/Methyl-tert-butyl ether (MTBE) (6:94, v/v/v)
Gradient Program:
-
0-15 min: 100% A
-
15-30 min: Linear gradient to 100% B
-
30-40 min: 100% B (isocratic)
-
40-45 min: Linear gradient back to 100% A
-
45-55 min: 100% A (re-equilibration)
Flow Rate: 1.0 mL/min Column Temperature: 25°C Injection Volume: 20 µL DAD Detection: Scan from 250-700 nm, with specific monitoring at the λmax of the target xanthophylls (e.g., ~470 nm for astaxanthin esters). MS Detection (APCI or ESI in positive ion mode): Scan range m/z 300-1500. Identification of xanthophyll palmitate is based on the molecular ion [M]+ or [M+H]+ and characteristic fragmentation patterns (loss of the palmitic acid moiety).
Visualization of Workflows and Pathways
Experimental Workflow for Xanthophyll Palmitate Analysis
Logical Relationship of Stress and Biosynthesis
References
The Botanical Gold: A Technical Guide to Xanthophyll Palmitate in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthophylls, a class of oxygenated carotenoids, are integral to the photosynthetic machinery of plants and are gaining increasing attention for their potential health benefits in humans, particularly in eye health and as antioxidants. While free xanthophylls are abundant in green leafy vegetables, in many fruits and flowers, they exist predominantly as esters, with xanthophyll palmitate being a prominent example. This esterification, the bonding of a xanthophyll to a fatty acid such as palmitic acid, significantly impacts the molecule's stability, lipophilicity, and bioavailability. This technical guide provides an in-depth exploration of the natural sources, occurrence, and biosynthesis of xanthophyll palmitate in the plant kingdom, offering valuable insights for research, natural product development, and pharmacology.
Natural Sources and Occurrence of Xanthophyll Palmitate
Xanthophylls are widely distributed throughout the plant kingdom, but their esterification with fatty acids like palmitic acid is particularly prevalent in fruits, flowers, and some vegetables during ripening and senescence.[1] This process is associated with the conversion of chloroplasts to chromoplasts, the organelles responsible for the vibrant yellow, orange, and red colors of these tissues.[2][3]
The esterification of xanthophylls, including the formation of palmitate esters, serves several physiological purposes in plants. It increases the lipophilicity of the xanthophylls, facilitating their sequestration and stable storage within the plastoglobules of chromoplasts.[2][3] This sequestration prevents their interference with the photosynthetic apparatus and protects them from degradation.
Table 1: Quantitative Occurrence of Lutein (B1675518) and Zeaxanthin (B1683548) Esters in Selected Plant Sources
While specific data for xanthophyll palmitate is not always individually quantified in literature, palmitic acid is consistently reported as one of the primary fatty acids esterified to xanthophylls. The following table summarizes the content of lutein and zeaxanthin, the most common dietary xanthophylls, in sources where they are known to exist predominantly as esters.
| Plant Source | Cultivar/Variety | Lutein Content (µg/g dry weight) | Zeaxanthin Content (µg/g dry weight) | Predominant Esters | Reference |
| Marigold Flower (Tagetes erecta) | Orange Cultivars | 13,940 | 610 | Lutein dipalmitate, Lutein myristate-palmitate | [4] |
| Marigold Flower (Tagetes erecta) | Not Specified | 167 - 5,752 | - | Lutein dipalmitate, Lutein myristate-palmitate | [5][6] |
| Tomato Flower (Solanum lycopersicum) | Wild-type | High levels of neoxanthin (B191967) and violaxanthin (B192666) esters | - | Myristic and Palmitic acid esters | [7] |
| Wolfberry (Lycium barbarum) | Dried | - | High levels of zeaxanthin diesters | Zeaxanthin dipalmitate | [8] |
| Orange Pepper (Capsicum annuum) | Not Specified | - | High levels of zeaxanthin esters | Zeaxanthin esters | [8] |
Note: The data presented are aggregated from various studies and may vary depending on the specific cultivar, growing conditions, and analytical methods used.
Biosynthesis of Xanthophyll Palmitate
The formation of xanthophyll palmitate is a multi-step process that begins with the general carotenoid biosynthesis pathway and culminates in the esterification of the hydroxyl groups of the xanthophyll molecule with palmitic acid.
Carotenoid Biosynthesis Pathway
The biosynthesis of all carotenoids, including xanthophylls, occurs within the plastids of plant cells. The pathway begins with the synthesis of geranylgeranyl pyrophosphate (GGPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are products of the methylerythritol 4-phosphate (MEP) pathway.[2][9] Two molecules of GGPP are then condensed to form the first C40 carotenoid, phytoene (B131915). A series of desaturation and isomerization reactions convert phytoene to lycopene.
From lycopene, the pathway bifurcates into two main branches leading to the production of α-carotene and β-carotene. Subsequent hydroxylation of these carotenes by specific hydroxylases yields the various xanthophylls, such as lutein (from α-carotene) and zeaxanthin (from β-carotene).[2] Further enzymatic reactions can produce other xanthophylls like violaxanthin and neoxanthin.[9][10]
Esterification of Xanthophylls
The final step in the formation of xanthophyll palmitate is the esterification of the hydroxyl groups of the xanthophyll molecule with a fatty acid, in this case, palmitic acid. This reaction is catalyzed by specific enzymes known as Xanthophyll Acyltransferases (XATs) .[11][12] These enzymes belong to the GDSL esterase/lipase family and exhibit activity towards various xanthophylls and acyl donors.[11][12]
Another key enzyme identified in this process is the PALE YELLOW PETAL (PYP) gene product, which is a phytyl ester synthase that also demonstrates xanthophyll esterification activity.[2][3][7][13] The PYP enzyme has been shown to be essential for the accumulation of xanthophyll esters in the flowers of tomato and other plants.[7]
The following diagram illustrates the general biosynthetic pathway leading to the formation of xanthophyll palmitate.
Regulation of Xanthophyll Palmitate Biosynthesis
The biosynthesis and accumulation of xanthophyll esters are tightly regulated processes influenced by developmental cues and environmental factors. The expression of genes encoding the biosynthetic enzymes, including the Xanthophyll Acyltransferases (XATs) and PALE YELLOW PETAL (PYP), is a key control point.
During fruit ripening and flower development, there is a coordinated upregulation of genes involved in the carotenoid biosynthesis pathway.[14] The expression of PYP genes, for instance, has been shown to increase during the ripening of citrus fruits, correlating with the accumulation of xanthophyll esters.[14]
Light is another critical regulator of carotenoid biosynthesis. While the core biosynthetic pathway is active in photosynthetic tissues, the esterification process is more prominent in non-photosynthetic chromoplasts. The transition from chloroplasts to chromoplasts, often triggered by developmental signals and light quality changes, is a prerequisite for high-level xanthophyll ester accumulation.
The following diagram provides a conceptual overview of the regulatory inputs controlling xanthophyll palmitate biosynthesis.
Experimental Protocols
Accurate quantification and characterization of xanthophyll palmitate in plant matrices require robust and validated analytical methods. The following section outlines detailed protocols for the extraction and analysis of both total xanthophylls (after saponification) and intact xanthophyll esters.
Extraction of Intact Xanthophyll Esters
This protocol is designed for the extraction of xanthophyll esters in their native form, preserving the ester linkages for subsequent analysis.
Materials:
-
Plant material (fresh, frozen, or freeze-dried)
-
Liquid nitrogen
-
Mortar and pestle or a laboratory blender
-
Acetone (B3395972) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus with 0.45 µm PTFE filters
Procedure:
-
Sample Preparation: Homogenize a known weight of the plant material (e.g., 1-5 g of fresh tissue or 0.1-0.5 g of dried tissue) to a fine powder using a mortar and pestle with liquid nitrogen or a blender.
-
Extraction:
-
Transfer the powdered sample to a flask and add a suitable volume of acetone (e.g., 20-50 mL).
-
Sonicate or stir the mixture for 15-20 minutes at room temperature, protected from light.
-
Centrifuge the mixture (e.g., at 3000 x g for 10 minutes) and collect the supernatant.
-
Repeat the extraction process with fresh acetone until the plant residue is colorless.
-
-
Phase Separation:
-
Combine all the acetone extracts in a separatory funnel.
-
Add an equal volume of n-hexane and a 10% aqueous NaCl solution to facilitate phase separation.
-
Gently mix and allow the layers to separate. The upper hexane (B92381) layer will contain the xanthophyll esters.
-
Collect the upper hexane layer and wash it several times with deionized water to remove any residual acetone and water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.
-
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether and methanol).
-
Filtration: Filter the reconstituted sample through a 0.45 µm PTFE filter before injecting it into the HPLC system.
Workflow Diagram:
Saponification for Total Xanthophyll Analysis
This protocol is used to hydrolyze the ester bonds, releasing the free xanthophylls for the determination of the total xanthophyll content.
Materials:
-
Xanthophyll ester extract (from the previous protocol) or dried plant material
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 10% w/v)
-
n-Hexane (HPLC grade)
-
Diethyl ether (HPLC grade)
-
10% aqueous NaCl solution
-
Deionized water
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Sample Preparation: Start with the dried xanthophyll ester extract or a known weight of finely ground plant material.
-
Saponification Reaction:
-
Dissolve the extract or suspend the plant material in a minimal amount of ethanol.
-
Add the ethanolic KOH solution (e.g., 5-10 mL).
-
Incubate the mixture in a water bath at a controlled temperature (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) in the dark. The exact conditions may need to be optimized depending on the sample matrix.
-
-
Extraction of Free Xanthophylls:
-
After cooling the reaction mixture, transfer it to a separatory funnel.
-
Add an equal volume of a mixture of n-hexane and diethyl ether (e.g., 1:1 v/v) and a 10% aqueous NaCl solution.
-
Gently mix and allow the layers to separate. The upper organic layer will contain the free xanthophylls.
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with fresh hexane/diethyl ether mixture until the organic layer is colorless.
-
-
Washing: Combine the organic extracts and wash them repeatedly with deionized water until the washings are neutral to pH paper. This step is crucial to remove any residual KOH.
-
Drying, Concentration, and Reconstitution: Follow steps 4-6 from the "Extraction of Intact Xanthophyll Esters" protocol.
HPLC-DAD Analysis
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the most common technique for the separation and quantification of xanthophylls and their esters.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector.
-
Column: A C30 reversed-phase column is highly recommended for the separation of carotenoid isomers and esters (e.g., 250 mm x 4.6 mm, 3-5 µm particle size). A C18 column can also be used.[1][13]
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:
-
Solvent A: Methanol/Methyl tert-butyl ether (MTBE)/Water in varying proportions.
-
Solvent B: MTBE/Methanol in varying proportions. The specific gradient program should be optimized for the specific column and analytes of interest.
-
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Column Temperature: 25-30°C.
-
Detection: The diode array detector should be set to monitor a range of wavelengths from 400 to 500 nm, with specific monitoring at the λmax of the xanthophylls of interest (e.g., ~445 nm for lutein and ~450 nm for zeaxanthin).
-
Quantification: Quantification is performed by comparing the peak areas of the analytes in the sample to those of authentic standards of known concentration. For xanthophyll esters, if standards are not available, they can be tentatively quantified as equivalents of the corresponding free xanthophyll.
Conclusion
Xanthophyll palmitate and other xanthophyll esters are significant components of the carotenoid profile in many fruits and flowers, contributing to their color and potentially enhancing the stability and bioavailability of these important micronutrients. Understanding their natural sources, biosynthesis, and the factors regulating their accumulation is crucial for researchers in the fields of plant science, food chemistry, and drug development. The detailed experimental protocols provided in this guide offer a robust framework for the accurate extraction and quantification of these valuable natural compounds, paving the way for further research into their physiological roles and potential applications. As our knowledge of the genetic and environmental regulation of xanthophyll esterification continues to grow, so too will the opportunities for targeted breeding and biotechnological approaches to enhance the content of these beneficial compounds in our food supply.
References
- 1. researchgate.net [researchgate.net]
- 2. Linking signaling pathways to histone acetylation dynamics in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Carotenoid Esterification Gene BrPYP Controls Pale-Yellow Petal Color in Flowering Chinese Cabbage (Brassica rapa L. subsp. parachinensis) [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the carotenoid modifying gene PALE YELLOW PETAL 1 as an essential factor in xanthophyll esterification and yellow flower pigmentation in tomato (Solanum lycopersicum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Altered xanthophyll compositions adversely affect chlorophyll accumulation and nonphotochemical quenching in Arabidopsis mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and Analysis by HPLC-DAD of Carotenoids in Human Faeces from Spanish Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Characterization of the Pale Yellow Petal/Xanthophyll Esterase gene family in citrus as candidates for carotenoid esterification in fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Profiling of Carotenoids, Tocopherols, Phytosterols, and Fatty Acids in the Flower Petals of Ten Marigold (Tagetes spp. L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Xanthophyll Palmitate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthophyll Palmitate, the dipalmitate ester of lutein (B1675518), is a lipophilic carotenoid of significant interest in the fields of nutrition, pharmaceuticals, and cosmetics. Its enhanced stability and bioavailability compared to its unesterified counterpart, lutein, make it a compelling subject for research and development. This technical guide provides an in-depth overview of the core physical and chemical properties of Xanthophyll Palmitate, supported by experimental protocols and diagrams to facilitate a deeper understanding and application in scientific endeavors.
Physical Properties
Xanthophyll Palmitate is a yellow-orange to red crystalline solid.[1] Its lipophilic nature, conferred by the two palmitate chains, dictates its solubility profile, rendering it insoluble in water but soluble in various organic solvents.[1] Esterification of lutein to form Xanthophyll Palmitate is known to increase its stability.[2][3]
Table 1: Physical Properties of Xanthophyll Palmitate
| Property | Value | Source(s) |
| Molecular Formula | C₇₂H₁₁₆O₄ | [1] |
| Molecular Weight | 1045.69 g/mol | [1] |
| Appearance | Yellow-orange to red crystalline solid | [1] |
| Melting Point | 82 °C | [4] |
| Solubility | Insoluble in water; Soluble in organic solvents such as hexane (B92381), chloroform, and dimethyl sulfoxide (B87167) (DMSO).[1][5][6] | [1][5][6] |
| UV-Vis Absorption Maxima (in DMSO) | Approximately 445 nm and 474 nm | [7] |
Chemical Properties
The chemical properties of Xanthophyll Palmitate are largely defined by its carotenoid structure, characterized by a long conjugated polyene chain. This structure is responsible for its antioxidant and light-filtering properties.
Antioxidant Activity
Xanthophyll Palmitate is a potent antioxidant.[1] Its conjugated double bond system allows it to effectively quench singlet molecular oxygen and scavenge other reactive oxygen species (ROS), thereby mitigating oxidative stress.[2] This antioxidant capacity is fundamental to its protective effects in biological systems. The esterification with palmitic acid enhances its stability, preserving the antioxidant capacity of the parent lutein molecule.[3]
Anti-inflammatory Effects
Xanthophyll Palmitate exhibits anti-inflammatory properties by modulating various signaling pathways. It can influence the production and activity of inflammatory mediators. While direct pathways for the palmitate ester are still under detailed investigation, the parent compound, lutein, has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.
Stability
Xanthophyll Palmitate is susceptible to degradation by heat, light, and oxygen.[1] However, the esterification of the hydroxyl groups of lutein with palmitic acid significantly improves its stability compared to free lutein.[8] This enhanced stability is a critical advantage for its use in formulations and supplements.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol outlines a reverse-phase HPLC method for the analysis of Xanthophyll Palmitate.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol, methyl-tert butyl ether, and water is commonly used for the separation of carotenoids and their esters. A typical starting condition could be a mixture of methanol:methyl-tert butyl ether:water (81:15:4 v/v/v) moving to a higher concentration of methyl-tert butyl ether.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at the maximum absorbance wavelength of Xanthophyll Palmitate (approximately 445 nm).
-
Sample Preparation: Accurately weigh and dissolve the Xanthophyll Palmitate sample in a suitable organic solvent (e.g., hexane or a mixture of hexane and ethyl acetate). The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Quantification: Create a standard curve using certified reference standards of Xanthophyll Palmitate at various concentrations. The concentration of the sample is determined by comparing its peak area to the standard curve.
UV-Visible Spectroscopy for Identification and Quantification
This protocol describes the use of UV-Vis spectroscopy for the characterization of Xanthophyll Palmitate.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent: A suitable organic solvent in which Xanthophyll Palmitate is soluble and that is transparent in the scanning range (e.g., hexane, ethanol, or DMSO).
-
Procedure:
-
Prepare a dilute solution of Xanthophyll Palmitate in the chosen solvent.
-
Scan the solution over a wavelength range of 300-600 nm.
-
Identify the absorption maxima (λmax), which are characteristic of the compound's chromophore. For Xanthophyll Palmitate, characteristic peaks are expected around 445 nm and 474 nm.[7]
-
-
Quantification: The concentration can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity is a constant specific to the compound and solvent.
Antioxidant Capacity Assessment (DPPH Assay)
This protocol provides a method to evaluate the free radical scavenging activity of Xanthophyll Palmitate using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Xanthophyll Palmitate solutions of varying concentrations in a suitable solvent (e.g., DMSO or chloroform).
-
A positive control (e.g., Trolox or ascorbic acid).
-
-
Procedure:
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.
-
Add different concentrations of the Xanthophyll Palmitate solution to the wells/cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at the λmax of DPPH (typically around 517 nm).
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined from a dose-response curve.
Visualizations
Experimental Workflow: HPLC Analysis
Caption: Workflow for the HPLC analysis of Xanthophyll Palmitate.
Signaling Pathway: Postulated Inhibition of NF-κB by Xanthophylls
Caption: Postulated mechanism of NF-κB pathway inhibition by xanthophylls.
References
- 1. CAS 547-17-1: Lutein dipalmitate | CymitQuimica [cymitquimica.com]
- 2. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 3. notulaebotanicae.ro [notulaebotanicae.ro]
- 4. b,b-Carotene-4,4'-diol Dipalmitate | CAS#:547-17-1 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of carotenoids and carotenoid esters in pumpkin (Cucurbita maxima) slices during hot air drying - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Xanthophyll Palmitate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of xanthophyll palmitate in various organic solvents. Due to the limited availability of specific quantitative data for xanthophyll esters, this guide synthesizes existing qualitative information, presents solubility data for parent xanthophylls as a reference, and offers a detailed experimental protocol for determining the solubility of xanthophyll palmitate in a laboratory setting.
Introduction to Xanthophyll Palmitate
Xanthophylls are a class of oxygenated carotenoid pigments found widely in nature. When esterified with fatty acids, such as palmitic acid, they form xanthophyll esters. Lutein (B1675518) and zeaxanthin (B1683548) are common dietary xanthophylls, and their esterified forms, such as lutein dipalmitate and zeaxanthin dipalmitate, are of significant interest in the pharmaceutical, nutraceutical, and food industries. The esterification of xanthophylls decreases their polarity, which in turn increases their solubility in lipids and nonpolar solvents.[1] This alteration in physicochemical properties is crucial for their formulation in various delivery systems.
Xanthophyll palmitates are noted to be soluble in organic solvents, a characteristic that is leveraged in their extraction and purification.[2][3] However, they are practically insoluble in aqueous solutions.[2][4]
Qualitative Solubility of Xanthophyll Palmitate
General solubility principles suggest that the nonpolar nature of xanthophyll palmitates dictates their preference for nonpolar organic solvents.
-
Lutein Dipalmitate : This compound is generally described as being soluble in organic solvents.[2]
-
Zeaxanthin Dipalmitate : It is known to be soluble in chloroform (B151607) and tetrahydrofuran (B95107) (THF).[5][6] Its solubility in ethanol (B145695) is described as "slightly soluble".[5][7] For in-vivo studies, corn oil has been used as a solvent for oral administration.[5]
Hazardous organic solvents like n-hexane, benzene, toluene, chloroform, and dichloromethane (B109758) are often used for dissolving xanthophylls and their esters due to their high solubility in these solvents.[3] However, a shift towards greener and safer solvents is encouraged in research and industrial applications.
Quantitative Solubility Data
Solubility of Lutein
The following table summarizes the available quantitative and qualitative solubility data for lutein.
| Solvent | Chemical Class | Polarity | Solubility (approx. mg/mL) | Data Type | Source(s) |
| Tetrahydrofuran (THF) | Ether | Moderately Polar | High | Qualitative | [8][9] |
| Chloroform | Halogenated Alkane | Nonpolar | 5 | Quantitative | [10] |
| Dimethylformamide (DMF) | Amide | Polar Aprotic | 10 | Quantitative | [10] |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | 5 | Quantitative | [10] |
| Acetone | Ketone | Polar Aprotic | 0.8 | Quantitative | [9] |
| Methanol | Alcohol | Polar Protic | 0.00021 (at 323.15 K) | Quantitative | |
| Hexane | Alkane | Nonpolar | 0.02 | Quantitative | [9] |
Solubility of Zeaxanthin
The following table summarizes the available quantitative and qualitative solubility data for zeaxanthin.
| Solvent | Chemical Class | Polarity | Solubility | Data Type | Source(s) |
| Chloroform | Halogenated Alkane | Nonpolar | Soluble | Qualitative | [4][11] |
| Ethanol | Alcohol | Polar Protic | Sparingly Soluble | Qualitative | [4] |
| Hexane | Alkane | Nonpolar | Low (crystals form) | Qualitative | [11] |
| Cyclohexane | Alkane | Nonpolar | Low (crystals form) | Qualitative | [11] |
| Water | - | Highly Polar | Practically Insoluble | Qualitative | [4] |
Experimental Protocol for Solubility Determination
This section outlines a robust method for determining the equilibrium solubility of xanthophyll palmitate in an organic solvent at a specific temperature. The protocol is based on the principle of creating a saturated solution, followed by the separation of the undissolved solid and quantification of the dissolved solute.
Materials and Equipment
-
Xanthophyll palmitate (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Glass vials with screw caps
-
Centrifuge
-
Micropipettes
-
HPLC system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks
Experimental Workflow
References
- 1. notulaebotanicae.ro [notulaebotanicae.ro]
- 2. CAS 547-17-1: Lutein dipalmitate | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fao.org [fao.org]
- 5. benchchem.com [benchchem.com]
- 6. US7173145B2 - Process for extraction and purification of lutein, zeaxanthin and rare carotenoids from marigold flowers and plants - Google Patents [patents.google.com]
- 7. Zeaxanthin Dipalmitate | CAS 144-67-2 | Cayman Chemical | Biomol.com [biomol.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Mechanism of Action of Xanthophyll Palmitate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthophyll palmitate is a significant compound within the fields of biochemistry and nutrition, representing an esterified form of xanthophylls, such as lutein (B1675518) and zeaxanthin (B1683548), with palmitic acid, a common saturated fatty acid.[1][2][3] Xanthophylls are a class of oxygenated carotenoid pigments found in plants, playing a crucial role in photosynthesis and acting as potent antioxidants.[1][2][3] In biological systems, particularly in humans, the esterification to palmitate can modify the solubility, stability, and bioavailability of these vital nutrients, potentially enhancing their therapeutic and protective effects.[1][4] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of xanthophyll palmitate, from its metabolic journey through the body to its specific molecular interactions and cellular effects. The primary focus is on its well-documented roles in eye health, as well as its anti-inflammatory, antioxidant, and gene-regulating properties.
Pharmacokinetics: Digestion, Absorption, and Tissue-Specific Deposition
The biological activity of ingested xanthophyll palmitate begins with its complex journey from the gastrointestinal tract to its target tissues.
Digestion and Intestinal Absorption
Upon ingestion, xanthophyll palmitate undergoes hydrolysis in the gastrointestinal tract, a process catalyzed by digestive lipases. This enzymatic action cleaves the ester bond, releasing free xanthophylls (e.g., lutein, zeaxanthin) and palmitic acid.[1] The liberated free xanthophylls are then absorbed by the intestinal epithelial cells (enterocytes). This absorption occurs through both passive diffusion and a facilitated mechanism involving specific transporter proteins, such as the Scavenger Receptor Class B Type I (SR-BI).[1][5] Once inside the enterocytes, the xanthophylls may be re-esterified or incorporated into chylomicrons, which are then secreted into the lymphatic system for transport to the bloodstream.[1]
Systemic Transport and Selective Deposition
After entering the bloodstream, xanthophylls are transported by lipoproteins; they associate primarily with high-density lipoprotein (HDL) and low-density lipoprotein (LDL).[1][5][6] This transport mechanism allows for their distribution throughout the body. A remarkable aspect of xanthophyll biology is their selective accumulation in specific tissues, most notably the macula of the retina and the brain.[5][6][7] This targeted deposition is facilitated by specific xanthophyll-binding proteins, such as Glutathione S-transferase Pi 1 (GSTP1) and StAR-related lipid transfer domain protein 3 (StARD3), which help transport and stabilize the xanthophylls within these tissues.[1]
Core Mechanisms of Action at the Cellular and Molecular Level
Once deposited in target tissues, xanthophylls exert their biological effects through several interconnected mechanisms.
Antioxidant and Photoprotective Functions
Xanthophylls are powerful antioxidants that protect cells from damage induced by reactive oxygen species (ROS) and free radicals.[1][8] This is particularly critical in the retina, a site of high metabolic activity and constant light exposure.[1] Their mechanism involves the direct quenching of singlet oxygen and scavenging of other ROS, which prevents the peroxidation of lipids within cellular membranes.[7][9][10]
In the macula, xanthophylls play a vital photoprotective role by absorbing high-energy blue and ultraviolet light.[1] This action prevents harmful light from reaching the sensitive photoreceptor cells, thereby reducing the risk of light-induced oxidative damage and mitigating the progression of diseases like age-related macular degeneration (AMD).[1][10]
Anti-Inflammatory Signaling
Xanthophylls exhibit significant anti-inflammatory properties by modulating the expression and activity of key inflammatory mediators.[1][11] They can inhibit the production of pro-inflammatory cytokines and enzymes, thereby dampening inflammatory responses.[11] While direct studies on xanthophyll palmitate are emerging, research on related compounds provides insight into potential pathways. For instance, xanthohumol, another plant-derived compound, has been shown to alleviate palmitate-induced inflammation by inhibiting the NLRP3 inflammasome and the nuclear factor-kappa B (NF-κB) signaling pathway.[12][13] These pathways are central to the inflammatory cascade, and their modulation by xanthophylls represents a key therapeutic mechanism.
References
- 1. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 2. Xanthophylls lutein and zeaxanthin modify gene expression and induce synthesis of hyaluronan in keratinocyte model of human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Can Xanthophyll-Membrane Interactions Explain Their Selective Presence in the Retina and Brain? | Semantic Scholar [semanticscholar.org]
- 4. Organisation of xanthophyll pigments lutein and zeaxanthin in lipid membranes formed with dipalmitoylphosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of selective delivery of xanthophylls to retinal pigment epithelial cells by human lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthophylls Modulate Palmitoylation of Mammalian β-Carotene Oxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Xanthohumol alleviates palmitate-induced inflammation and prevents osteoarthritis progression by attenuating mitochondria dysfunction/NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Xanthohumol alleviates palmitate-induced inflammation and prevents osteoarthritis progression by attenuating mitochondria dysfunction/NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthophyll Palmitate: A Technical Guide to its Biological Functions and Physiological Effects
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthophyll Palmitate represents the esterified form of xanthophylls, such as lutein (B1675518) and zeaxanthin (B1683548), with palmitic acid, a common saturated fatty acid. This esterification is a natural occurrence in many fruits and vegetables and significantly influences the bioavailability, stability, and solubility of these vital carotenoids.[1][2] Upon ingestion, these esters undergo hydrolysis to release free xanthophylls, which then exert a range of potent biological effects. This technical guide provides an in-depth review of the absorption and metabolism of Xanthophyll Palmitate and its subsequent physiological roles, including its well-documented antioxidant, anti-inflammatory, and photoprotective functions. We will explore its significant impact on ocular and dermal health, delve into the underlying molecular signaling pathways, and present quantitative data and experimental methodologies from key studies to support further research and development.
Digestion, Absorption, and Metabolism
The journey of Xanthophyll Palmitate from ingestion to tissue deposition is a multi-step process crucial for its ultimate bioactivity.[1]
-
Ingestion and Hydrolysis: When consumed, Xanthophyll Palmitate enters the gastrointestinal tract. In the small intestine, pancreatic lipases and other esterases hydrolyze the ester bond, releasing free xanthophylls (e.g., lutein, zeaxanthin) and palmitic acid.[1][3]
-
Micellar Solubilization: The released free xanthophylls, being lipophilic, are incorporated into mixed micelles along with bile acids, fatty acids, and other dietary lipids. This step is essential for their transport across the aqueous layer of the intestine.[3]
-
Intestinal Absorption: The micellar-solubilized xanthophylls are absorbed by the intestinal epithelial cells (enterocytes). This uptake occurs through both passive diffusion and facilitated transport, potentially involving scavenger receptor class B type I (SR-BI).[1][4]
-
Chylomicron Formation and Transport: Inside the enterocytes, the absorbed xanthophylls are packaged into chylomicrons. These lipoprotein particles are then secreted into the lymphatic system, eventually entering the bloodstream for circulation throughout the body.[1][5][6]
-
Tissue Distribution and Deposition: Lipoprotein lipase (B570770) acts on the chylomicrons, releasing their contents. The xanthophylls are transported via various lipoproteins (LDL, HDL) and are selectively taken up by tissues.[6] The retina, particularly the macula, demonstrates a high affinity for lutein and zeaxanthin, where they are deposited with the help of specific binding proteins like StARD3 and Glutathione S-transferase Pi 1 (GSTP1).[1][7] Other tissues, including the skin, brain, and adipose tissue, also accumulate these xanthophylls.[8][9][10]
Core Biological Functions and Physiological Effects
The physiological effects of Xanthophyll Palmitate are attributable to the actions of its constituent xanthophylls following absorption. These effects are primarily centered on their antioxidant and anti-inflammatory properties.
Antioxidant Activity
Xanthophylls are potent antioxidants that protect cells from damage induced by reactive oxygen species (ROS) and free radicals.[1][2] This is particularly critical in tissues with high metabolic rates and exposure to oxidative stress, such as the retina.[1][11]
-
ROS Scavenging: Their structure, featuring a long chain of conjugated double bonds, allows them to efficiently quench singlet oxygen and scavenge other ROS, thereby preventing lipid peroxidation in cell membranes and protecting DNA and proteins from oxidative damage.[6][8]
-
Membrane Stabilization: By integrating into cellular membranes, xanthophylls can influence membrane fluidity and stability. This structural role enhances cellular resilience to stress and can modulate the function of membrane-bound proteins.[1][10][12]
Anti-inflammatory Effects
Chronic inflammation is a key driver of many degenerative diseases. Xanthophylls exhibit significant anti-inflammatory properties by modulating key signaling pathways.[12] They can inhibit the production and expression of pro-inflammatory cytokines and enzymes, which is beneficial in conditions like age-related macular degeneration (AMD) and certain skin disorders.[1][12][13][14]
Ocular Health
The most extensively studied benefit of xanthophylls is their role in eye health. Lutein and zeaxanthin are the only carotenoids that accumulate in the macula of the retina, forming the macular pigment.[15]
-
Blue Light Filtration: The macular pigment acts as an internal filter, absorbing harmful high-energy blue light before it can damage the photoreceptor cells of the retina.[1][15]
-
Protection Against AMD: By neutralizing oxidative stress and filtering blue light, xanthophylls protect the retina from photo-oxidative damage, a key factor in the pathogenesis of AMD.[1][16] Supplementation has been shown to increase macular pigment optical density (MPOD), a biomarker for eye health, and may reduce the progression of AMD.[17][18][19]
Skin Health
Xanthophylls are deposited in the skin, where they provide protection against environmental damage, particularly from ultraviolet (UV) radiation.[9][20]
-
Photoprotection: They act as antioxidants in the skin, neutralizing free radicals generated by UV exposure, which helps to mitigate photoaging.[9][21]
-
Improved Skin Condition: Studies have shown that dietary supplementation with xanthophylls can lead to increased skin hydration, elasticity, and surface lipid content, contributing to overall improved skin health.[9][21][22]
Signaling Pathways and Mechanisms of Action
Xanthophylls exert their effects by modulating various cellular signaling pathways. While direct signaling pathways for the palmitate ester are not defined, the pathways for the active lutein and zeaxanthin components are becoming clearer.
A notable mechanism involves the modulation of protein palmitoylation. Research has shown that xanthophylls like lutein and zeaxanthin can cause the depalmitoylation of β-carotene oxygenase 2 (BCO2), an enzyme that cleaves carotenoids.[23][24] This depalmitoylation event leads to the translocation of BCO2 from the mitochondria to the nucleus.[23][24] This suggests a novel mechanism where xanthophylls can influence gene expression directly, potentially regulating the body's antioxidant response at a transcriptional level.[8][10]
Quantitative Data Summary
The following tables summarize quantitative data from relevant preclinical and clinical studies, highlighting dosages, concentrations, and observed effects.
Table 1: Preclinical Data on Xanthophyll Concentrations and Effects
| Xanthophyll | Concentration | Model System | Observed Effect | Reference |
| Lutein | 0.15 µM | HEK293F cells | Induces depalmitoylation and 38% nuclear localization of mBCO2 | [23][24] |
| Zeaxanthin | 0.45 µM | HEK293F cells | Induces depalmitoylation and 20% nuclear localization of mBCO2 | [23][24] |
| Lutein/Zeaxanthin | 5 µM | Human Lens Epithelial Cells | Protection against oxidative damage to proteins, lipids, and DNA | [11] |
Table 2: Clinical Supplementation Data and Outcomes
| Intervention | Dosage | Study Population | Primary Outcome | Reference |
| Xanthophylls | Varied | Adults with/without eye disease | Increased Macular Pigment Optical Density (MPOD) | [18] |
| Lutein & Zeaxanthin | 10 mg Lutein / 2 mg Zeaxanthin per day | Individuals at risk for AMD (AREDS2) | Reduced risk of progression to advanced AMD | [19] |
| Lutein | 2.4 - 6.42 mg/day | Patients with Age-Related Cataracts (ARC) | Improved serum lutein levels and visual acuity | [16] |
Experimental Protocols
Detailed methodologies are critical for the replication and advancement of research. Below are outlines of key experimental protocols relevant to the study of Xanthophyll Palmitate.
Protocol: Cellular Delivery of Xanthophylls using LUVs
This method avoids detergents, which can interfere with cellular processes.
-
Preparation: Create large unilamellar vesicles (LUVs) composed of phospholipids (B1166683) (e.g., DOPC).
-
Incorporation: Incorporate the desired xanthophyll (e.g., lutein, zeaxanthin) into the LUVs during their formation.
-
Cell Treatment: Culture the target cells (e.g., HEK293F, ARPE-19) to an appropriate confluency.
-
Incubation: Remove the standard culture medium and add the medium containing the xanthophyll-LUV suspension. Incubate for a specified time (e.g., 5 hours).
-
Analysis: After incubation, wash the cells and proceed with downstream analysis, such as protein localization via confocal microscopy or gene expression analysis.[10]
Protocol: Assessment of Anti-inflammatory Activity in Macrophages
This protocol uses an in vitro model of inflammation.
-
Cell Culture: Culture RAW 264.7 macrophage cells in standard medium.
-
Induction of Inflammation: Treat cells with palmitate (a pro-inflammatory stimulus) to induce an inflammatory response, characterized by the upregulation of cytokines.
-
Co-treatment: Concurrently treat a subset of the palmitate-exposed cells with varying concentrations of the test compound (e.g., fucoxanthin, a type of xanthophyll).
-
Incubation: Incubate the cells for a standard period (e.g., 24 hours).
-
Analysis: Harvest the cells or supernatant. Analyze the expression of inflammatory markers such as IL-6, IL-1β, and TNF-α using methods like quantitative PCR (qPCR) for gene expression or ELISA for protein levels.[25]
Conclusion and Future Directions
Xanthophyll Palmitate serves as a crucial dietary source of bioactive xanthophylls. Its physiological effects, driven by the potent antioxidant, anti-inflammatory, and photoprotective properties of lutein and zeaxanthin, are well-established, particularly in the domains of ocular and dermal health. The emerging evidence of their role in modulating gene expression via mechanisms like protein depalmitoylation opens new avenues for research.
For drug development professionals, understanding the absorption and metabolism of the palmitate form is key to designing effective delivery systems and optimizing bioavailability. Future research should focus on elucidating the full spectrum of signaling pathways modulated by xanthophylls, conducting large-scale clinical trials to establish therapeutic efficacy for a wider range of conditions, and exploring the synergistic effects of xanthophylls with other phytonutrients.
References
- 1. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 2. byjus.com [byjus.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Absorption and metabolism of xanthophylls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption and Metabolism of Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zeaxanthin: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthophylls Modulate Palmitoylation of Mammalian β-Carotene Oxygenase 2 [mdpi.com]
- 9. caringsunshine.com [caringsunshine.com]
- 10. Xanthophylls Modulate Palmitoylation of Mammalian β-Carotene Oxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What is this compound used for? [synapse.patsnap.com]
- 13. Xanthohumol alleviates palmitate-induced inflammation and prevents osteoarthritis progression by attenuating mitochondria dysfunction/NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Xanthohumol alleviates palmitate-induced inflammation and prevents osteoarthritis progression by attenuating mitochondria dysfunction/NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Xanthophylls and eye health of infants and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Xanthophyll intake improves eye health – meta-analysis [nutraingredients.com]
- 18. examine.com [examine.com]
- 19. Publication : USDA ARS [ars.usda.gov]
- 20. Xanthophyll: Health benefits and therapeutic insights [agris.fao.org]
- 21. WO2017056024A1 - Xanthophyll compositions for skin lightening - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Xanthophylls Modulate Palmitoylation of Mammalian β-Carotene Oxygenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fucoxanthin alleviates palmitate-induced inflammation in RAW 264.7 cells through improving lipid metabolism and attenuating mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Historical Background of Xanthophyll Palmitate Research
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Xanthophyll Esters
Xanthophylls, a class of oxygenated carotenoids, are yellow pigments ubiquitously found in nature, particularly in the leaves of green plants.[1] Historically, research focused on free-form xanthophylls such as lutein (B1675518) and zeaxanthin (B1683548), recognizing their crucial roles in photosynthesis and, more recently, in human health, especially eye health.[1][2][3][4] A significant advancement in the field was the discovery that xanthophylls in many fruits, vegetables, and flowers are not present in their free form but are esterified with fatty acids.[5][6] Among these, palmitic acid is one of the most common, leading to the prevalence of xanthophyll palmitate esters.
This technical guide provides a comprehensive overview of the discovery, historical background, and key research milestones related to xanthophyll palmitate. It details the analytical methodologies developed for their study, summarizes key quantitative data, and illustrates the metabolic pathways and experimental workflows integral to this research area.
Historical Milestones in Xanthophyll Palmitate Research
The journey from identifying general "yellow leaf" pigments to characterizing specific xanthophyll esters has been driven by advancements in analytical chemistry.
-
Early Chromatography: The initial separation of leaf pigments, which gave chromatography its name, identified a distinct yellow band corresponding to xanthophylls.[1] For a long time, the esterified nature of many of these pigments was not fully understood.
-
Advancements in HPLC: The development of High-Performance Liquid Chromatography (HPLC), particularly using reversed-phase C18 columns, was a watershed moment. In the late 1980s, these techniques proved superior for separating carotenoid esters, allowing researchers to distinguish between free xanthophylls and their various fatty acid esters.[5]
-
Identification in Natural Sources: Following the development of reliable analytical methods, scientists began identifying specific xanthophyll palmitate esters in a wide array of natural sources. Lutein dipalmitate, for instance, was identified as a major ester in marigold flowers (Tagetes erecta).[7][8] Similarly, palmitate esters of β-cryptoxanthin, lutein, and zeaxanthin were found in fruits like peppers, mangoes, papayas, and goji berries.[5][6]
-
Bioavailability and Metabolism: A pivotal area of research has been to determine if these esterified forms are bioavailable to humans. Studies have consistently shown that xanthophyll esters are hydrolyzed by lipases in the gastrointestinal tract, releasing the parent xanthophylls (e.g., lutein, zeaxanthin) which are then absorbed.[2] This finding confirmed that foods rich in xanthophyll esters are a valuable source of biologically active xanthophylls.[5] Some studies have even suggested that the bioavailability of xanthophylls from esters can be comparable to or greater than that from unesterified sources.[5]
-
Biological Function and Commercialization: The well-documented roles of lutein and zeaxanthin as antioxidants, blue light filters in the macula, and anti-inflammatory agents have been extended to their ester forms.[2][3][9] The understanding is that xanthophyll palmitate serves as a stable pro-nutrient, delivering the active xanthophyll upon digestion. This stability has also been leveraged commercially, with purified extracts from sources like marigold petals, which are rich in xanthophyll dipalmitate, being marketed as ophthalmic agents and nutritional supplements.[7]
Quantitative Data: Occurrence and Bioavailability
The concentration of xanthophyll esters varies significantly across different natural sources. The following tables summarize key quantitative data from the literature.
Table 1: Concentration of Major Xanthophyll Esters in Selected Natural Sources
| Natural Source | Xanthophyll | Predominant Ester Form(s) | Typical Concentration Range |
| Marigold Flower (Tagetes erecta) | Lutein | Dipalmitate, Myristate-Palmitate, Palmitate-Stearate | 3.8 to 791 mg/kg of flower (as total lutein esters)[7] |
| Goji Berries (Lycium barbarum) | Zeaxanthin | Dipalmitate | ~80-90% of total zeaxanthin is esterified |
| Red Peppers (Capsicum annuum) | Capsanthin, Zeaxanthin | Palmitate, Myristate, Laurate | 50-99% of total xanthophylls are esterified[6] |
| Mango (Mangifera indica) | Violaxanthin, Lutein | Palmitate, Oleate | Varies significantly with cultivar and ripeness |
| Papaya (Carica papaya) | β-Cryptoxanthin | Laurate, Myristate, Palmitate | High degree of esterification in ripe fruit |
Table 2: Comparative Bioavailability of Lutein from Free vs. Esterified Sources
| Study Reference | Formulation Administered | Relative Bioavailability Outcome |
| Bowen et al., 2002 | Single dose of Lutein Diesters | 61.6% more bioavailable than unesterified lutein[5] |
| General Findings | Food matrices rich in Xanthophyll Esters | Comparable increase in plasma free xanthophylls to supplementation with free forms[5] |
Experimental Protocols
The study of xanthophyll palmitate relies on precise methodologies for extraction, separation, and identification.
Protocol for Extraction and Isolation of Xanthophyll Esters
This protocol provides a general method for extracting xanthophyll esters from a plant matrix, such as marigold petals.
-
Sample Preparation:
-
Harvest and freeze-dry the plant material to remove water content.
-
Grind the dried material into a fine, homogenous powder to maximize surface area for extraction.
-
-
Solvent Extraction:
-
Suspend the powdered sample in a non-polar solvent, typically hexane (B92381) or a hexane/acetone mixture. The ratio is typically 1:10 (w/v) sample to solvent.
-
Stir the mixture for 2-4 hours at room temperature, protected from light to prevent isomerization and degradation of carotenoids.[10]
-
Filter the mixture to separate the solid residue from the solvent extract (oleoresin).
-
Evaporate the solvent under vacuum at a low temperature (<40°C) to yield the crude oleoresin, which is rich in xanthophyll esters.
-
-
Purification (Optional):
-
The crude oleoresin can be further purified using column chromatography on a silica (B1680970) gel or alumina (B75360) stationary phase to separate xanthophyll esters from other lipids and pigments.
-
Protocol for Saponification (Hydrolysis) of Xanthophyll Esters
Saponification is a critical step used to hydrolyze the ester bonds, releasing the free xanthophylls for quantification or for the production of purified lutein/zeaxanthin.
-
Reaction Setup:
-
Dissolve a known quantity of the xanthophyll ester-rich oleoresin (e.g., 1 part by weight) in an alcoholic solvent such as isopropanol (B130326) or ethanol (B145695) (e.g., 3 parts by volume).[8]
-
Prepare an alkali solution, typically potassium hydroxide (B78521) (KOH), in the same alcohol. The amount of alkali should be between 0.25 to 0.4 parts by weight relative to the oleoresin.[8]
-
Add the alkali solution to the oleoresin mixture.
-
-
Saponification Reaction:
-
Heat the reaction mixture to a controlled temperature, typically between 65-75°C.
-
Maintain the reaction for 1.5 to 3 hours with constant stirring under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[10]
-
-
Work-up and Isolation:
-
After cooling, add water to the mixture to precipitate the free xanthophylls, which are less soluble in the aqueous alcohol solution.
-
Filter the mixture to collect the precipitated xanthophyll crystals.
-
Wash the crystals with warm water to remove residual alkali and other water-soluble impurities.
-
Dry the crystals under vacuum.
-
Protocol for HPLC-MS Analysis
This method is the gold standard for identifying and quantifying specific xanthophyll esters.
-
Sample Preparation:
-
Dissolve the crude oleoresin (for ester analysis) or the saponified crystals (for free xanthophyll analysis) in an appropriate solvent mixture (e.g., dichloromethane/methanol).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile, methanol, and dichloromethane.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV-Vis/DAD Detector: Monitor at the absorbance maximum for xanthophylls, typically around 445-450 nm.
-
Mass Spectrometer (MS): Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode to identify the molecular ions of the xanthophyll esters. The mass difference between the ester and the parent xanthophyll corresponds to the fatty acid moiety.
-
-
-
Quantification:
-
Quantify the compounds by comparing the peak area from the sample to a calibration curve generated from authentic standards of the specific xanthophyll ester or the parent xanthophyll.
-
Visualizations: Pathways and Workflows
Metabolic Pathway of Xanthophyll Palmitate
The following diagram illustrates the journey of ingested xanthophyll palmitate from the gut to target tissues.
Experimental Workflow for Xanthophyll Ester Analysis
This diagram outlines the sequential steps involved in the laboratory analysis of xanthophyll palmitate from a natural source.
Conceptual Antioxidant Mechanism of Xanthophylls
This diagram illustrates the primary antioxidant role of xanthophylls after they have been released from their palmitate esters.
References
- 1. Xanthophyll - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 3. Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. notulaebotanicae.ro [notulaebotanicae.ro]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. US6743953B2 - Process for the preparation of xanthophyll crystals - Google Patents [patents.google.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Xanthophyll Palmitate and Its Derivatives: A Technical Guide for Researchers
Abstract
Xanthophylls, a class of oxygenated carotenoids, are renowned for their potent antioxidant and anti-inflammatory properties, with significant implications for human health, particularly in the prevention and mitigation of age-related macular degeneration and various skin conditions. Esterification of xanthophylls with fatty acids, such as palmitic acid, to form xanthophyll palmitates and other derivatives, has been shown to enhance their stability and bioavailability. This technical guide provides a comprehensive review of the literature on xanthophyll palmitate and its derivatives, focusing on their synthesis, chemical properties, and biological activities. Detailed experimental protocols for synthesis, purification, and analysis are provided, alongside quantitative data on their therapeutic effects. Furthermore, this guide elucidates the key signaling pathways modulated by these compounds, offering a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
Xanthophylls are naturally occurring yellow pigments found widely in plants, algae, and certain bacteria.[1] They belong to the carotenoid family and are distinguished from carotenes by the presence of oxygen atoms, typically in hydroxyl groups.[2] Lutein (B1675518) and zeaxanthin (B1683548) are among the most studied xanthophylls, known for their accumulation in the human retina, where they play a crucial role in eye health.[3]
Xanthophylls can be found in nature in their free form or esterified with fatty acids.[4] Xanthophyll palmitate is a common example of such an ester, where one or both hydroxyl groups of a xanthophyll molecule are esterified with palmitic acid, a ubiquitous saturated fatty acid.[5] This esterification process can significantly alter the physicochemical properties of the parent xanthophyll, often leading to increased stability and improved bioavailability.[6][7] Upon ingestion, these esters are typically hydrolyzed by lipases in the gastrointestinal tract, releasing the free xanthophyll for absorption.[5]
The primary biological activities of xanthophyll palmitate and its derivatives are attributed to the parent xanthophyll's ability to quench reactive oxygen species (ROS) and modulate inflammatory pathways.[8][9] This guide will delve into the synthesis of these compounds, their chemical and physical properties, and their mechanisms of action, with a focus on providing practical information for researchers in the field.
Chemical Properties and Synthesis of Xanthophyll Palmitate and Derivatives
Chemical Structure and Properties
The fundamental structure of a xanthophyll consists of a C40 isoprenoid backbone with various oxygen-containing functional groups. The esterification with palmitic acid results in a more lipophilic molecule. The general chemical information for a representative xanthophyll dipalmitate (Lutein Dipalmitate) is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C72H116O4 | [6] |
| Molecular Weight | 1045.72 g/mol | [6] |
| Appearance | Yellow/Orange Crystalline Solid | [6] |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane (B92381), chloroform) | [6] |
Synthesis of Xanthophyll Esters
The synthesis of xanthophyll esters, including palmitate derivatives, is primarily achieved through the esterification of the hydroxyl groups of the parent xanthophyll with the corresponding fatty acid or its activated form.
A common method for synthesizing xanthophyll esters involves the reaction of the xanthophyll with an acyl chloride (e.g., palmitoyl (B13399708) chloride) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.[10]
Experimental Protocol: Synthesis of Lutein Dipalmitate via Acyl Chloride
-
Materials: Lutein (isolated from a natural source, e.g., marigold flowers), palmitoyl chloride, anhydrous pyridine, anhydrous benzene (B151609) (or a less toxic alternative like toluene), nitrogen gas.
-
Procedure:
-
Dissolve 100 mg of purified lutein in 20 mL of anhydrous benzene in a round-bottom flask under a nitrogen atmosphere.
-
Add 1 mL of anhydrous pyridine to the solution.
-
Slowly add a 10-fold molar excess of palmitoyl chloride to the reaction mixture with gentle stirring.
-
Heat the reaction mixture at 40°C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid, followed by washing with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude lutein dipalmitate.
-
-
Purification:
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of hexane and ethyl acetate (B1210297) (e.g., starting from 100% hexane and gradually increasing the polarity).
-
Collect the fractions containing the desired product and evaporate the solvent to yield purified lutein dipalmitate.
-
-
Characterization:
-
UV-Vis Spectroscopy: The UV-Vis spectrum of the ester will be identical to that of the parent xanthophyll.[11]
-
HPLC: Confirm the purity using a C30 or C18 reverse-phase column.
-
Mass Spectrometry (MS): Determine the molecular weight to confirm the formation of the diester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure by analyzing the proton and carbon spectra.
-
An alternative and often milder method utilizes a fatty acid anhydride (B1165640) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP).[6]
Experimental Protocol: Synthesis of Zeaxanthin Dipalmitate via Acid Anhydride
-
Materials: Zeaxanthin, palmitic anhydride, 4-(dimethylamino)pyridine (DMAP), a green solvent such as β-pinene or ethyl acetate, nitrogen gas.
-
Procedure:
-
Dissolve 50 mg of zeaxanthin in 5 mL of ethyl acetate in a reaction vessel under a nitrogen atmosphere and protected from light.
-
Add a 1.5-fold molar excess of palmitic anhydride to the solution.
-
Add a catalytic amount of DMAP (e.g., 0.1 molar equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
-
Purification:
-
Purify the product using solid-phase extraction (SPE) or liquid-liquid extraction.[6]
-
For SPE, use a silica-based cartridge, wash with a non-polar solvent to remove unreacted anhydride, and elute the ester with a slightly more polar solvent.
-
-
Characterization: As described in section 2.2.1.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation and quantification of xanthophyll palmitate and its derivatives.
Experimental Protocol: HPLC Analysis of Xanthophyll Esters
-
Instrumentation: HPLC system equipped with a photodiode array (PDA) detector and a C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Methanol (B129727)/water (e.g., 95:5 v/v) with 0.1% ammonium (B1175870) acetate.
-
Solvent B: Methyl-tert-butyl ether (MTBE).
-
-
Gradient Program:
-
Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more non-polar esters. A typical gradient might be from 95% A to 5% A over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the wavelength of maximum absorbance for the specific xanthophyll (typically around 450 nm).
-
Sample Preparation:
-
Since xanthophyll esters are often found in complex matrices, a saponification step may be necessary to analyze the total xanthophyll content by converting the esters to their free form.[12]
-
For the analysis of the esters themselves, dissolve the sample in a suitable organic solvent (e.g., a mixture of methanol and MTBE) and filter through a 0.45 µm syringe filter before injection.
-
-
Quantification: Use external standards of purified xanthophyll esters for accurate quantification.
Biological Activities and Mechanisms of Action
Antioxidant Activity
Xanthophylls are potent antioxidants due to their long conjugated double-bond system, which can effectively quench singlet oxygen and scavenge other reactive oxygen species.[3] The esterification with fatty acids does not significantly alter this antioxidant capacity.[11]
Table 2: Comparative Antioxidant Activity of Xanthophylls
| Compound | Assay | IC50 Value | Reference |
| Lutein | DPPH Radical Scavenging | ~15 µM | [13] (comparative) |
| Zeaxanthin | DPPH Radical Scavenging | ~18 µM | [13] (comparative) |
| β-Carotene | DPPH Radical Scavenging | ~25 µM | [13] |
| Lycopene | DPPH Radical Scavenging | ~20 µM | [13] |
Note: Specific IC50 values for xanthophyll palmitates are not widely reported in a comparative manner, but their activity is expected to be similar to the parent xanthophyll on a molar basis.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound (e.g., lutein dipalmitate) in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[14][15]
-
Anti-inflammatory Activity
Xanthophylls have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[16] Xanthophylls like astaxanthin (B1665798) have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[17] This is thought to occur, in part, through the prevention of the degradation of the inhibitory protein IκBα.
Caption: Inhibition of the NF-κB signaling pathway by xanthophylls.
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival and proliferation and can be dysregulated in inflammatory conditions and cancer.[8] Carotenoids, including various xanthophylls, have been shown to modulate this pathway, often leading to anti-proliferative and anti-inflammatory effects.[18][19]
Caption: Modulation of the PI3K/Akt signaling pathway by xanthophylls.
Pharmacokinetics and Bioavailability
The esterification of xanthophylls can influence their bioavailability. While xanthophyll esters themselves are generally not absorbed, they are hydrolyzed to the free xanthophyll in the intestine, which is then absorbed. The presence of fat in a meal can enhance the absorption of these lipophilic compounds.
Table 3: Pharmacokinetic Parameters of Lutein in Humans
| Parameter | Value | Condition | Reference |
| Tmax (hours) | 14 | Single dose of 14C-lutein | [4] |
| Cmax (% of dose/L) | 2.08 | Single dose of 14C-lutein | [4] |
| Half-life (days) | ~10 | Single dose of 14C-lutein | [4] |
| AUC (µg·h/dL) | Increases with dose | Multiple doses of L/Zi | [4] |
Studies have shown that the bioavailability of lutein from lutein esters is comparable to, and in some cases greater than, that of unesterified lutein.[11]
Experimental Workflow Example
The following diagram illustrates a typical workflow for the extraction, synthesis, and analysis of a xanthophyll palmitate derivative.
Caption: General workflow for xanthophyll palmitate research.
Conclusion
Xanthophyll palmitate and its derivatives represent a promising class of compounds with significant therapeutic potential, primarily owing to their antioxidant and anti-inflammatory properties. The esterification of xanthophylls not only enhances their stability but can also improve their bioavailability, making them attractive candidates for nutraceutical and pharmaceutical applications. This technical guide has provided an in-depth overview of the synthesis, analysis, and biological activities of these compounds, along with detailed experimental protocols and an elucidation of their molecular mechanisms of action. Further research is warranted to fully explore the therapeutic applications of a wider range of xanthophyll derivatives and to conduct clinical trials to validate their efficacy in various disease models.
References
- 1. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthophyll - Wikipedia [en.wikipedia.org]
- 3. prometheusprotocols.net [prometheusprotocols.net]
- 4. oatext.com [oatext.com]
- 5. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Carotenoids as modulators of the PI3K/Akt/mTOR pathway: innovative strategies in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. books.rsc.org [books.rsc.org]
- 11. notulaebotanicae.ro [notulaebotanicae.ro]
- 12. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 13. Anti-inflammatory Activity of β-Carotene, Lycopene and Tri-n-butylborane, a Scavenger of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of NF-κB signaling pathway by astaxanthin supplementation for prevention of heat stress-induced inflammatory changes and apoptosis in Karan Fries heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Xanthophyll Palmitate from Marigold Flowers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of xanthophyll palmitate from marigold flowers (Tagetes erecta). The methods described below—solvent extraction, enzyme-assisted extraction, and supercritical fluid (CO₂) extraction—are presented with comparative data to aid in the selection of the most suitable technique for specific research and development needs.
Introduction
Marigold flowers are a rich natural source of xanthophylls, primarily in the form of xanthophyll palmitate (lutein esters). These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their antioxidant properties and potential health benefits, particularly in eye health. The efficient extraction of xanthophyll palmitate is a critical step in the development of related products. This document outlines three common extraction methodologies, providing detailed protocols and comparative performance data.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the quantitative data for the different extraction methods, allowing for a direct comparison of their efficiency and the quality of the resulting extract.
| Parameter | Solvent Extraction | Enzyme-Assisted Extraction | Supercritical Fluid (CO₂) Extraction |
| Typical Yield (Xanthophylls) | 1.66 - 7.4 g/kg of dried petals[1] | Up to 29.3 g/kg of dry weight[2] | Up to 58.9 g/kg (oleoresin)[3] |
| Reported Lutein Ester Yield | ~434.24 mg/100g (using Acetone:Hexane)[4] | - | 1263.62 mg/100g[5] |
| Purity of Extract | Variable, dependent on solvent and purification | High, with original xanthophyll profile unaltered[2] | High, with selective extraction possible |
| Operating Temperature | Room temperature to ~50°C[4] | Typically around 50°C | 50 - 70°C[3] |
| Operating Pressure | Atmospheric | Atmospheric | 20 - 40 MPa[3] |
| Key Advantages | Simple, low-cost equipment | High yield, environmentally friendly | High purity, solvent-free product, tunable selectivity |
| Key Disadvantages | Use of organic solvents, potential for thermal degradation | Requires specific enzymes, longer processing time | High initial equipment cost, requires technical expertise |
Experimental Protocols
Solvent Extraction
This protocol describes a standard method for extracting xanthophyll palmitate using an organic solvent. Hexane (B92381) is a commonly used solvent due to its efficiency in dissolving nonpolar compounds like xanthophyll esters.[6]
Materials and Equipment:
-
Dried marigold flower petals
-
Hexane (analytical grade)
-
Acetone (optional, for mixed solvent systems)
-
Grinder or blender
-
Soxhlet apparatus or shaker
-
Rotary evaporator
-
Filtration system (e.g., Buchner funnel with filter paper)
-
Glassware (flasks, beakers)
Protocol:
-
Preparation of Marigold Petals: Dry fresh marigold petals at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried petals into a fine powder (e.g., 0.5 mm particle size).[6]
-
Extraction:
-
Maceration: Suspend the powdered marigold petals in hexane in a sealed container. A common solvent-to-solid ratio is 10:1 (v/w). Agitate the mixture on a shaker at room temperature for 24 hours.[4]
-
Soxhlet Extraction: Place the powdered marigold petals in a thimble and extract with hexane using a Soxhlet apparatus for 6-8 hours.
-
-
Filtration: Separate the extract from the solid residue by filtration. Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude xanthophyll palmitate oleoresin.
-
Purification (Optional): The crude extract can be further purified by saponification to hydrolyze the esters to free lutein, followed by crystallization or chromatographic techniques.[6]
Enzyme-Assisted Extraction
This method utilizes enzymes to break down the cell walls of the marigold petals, thereby enhancing the release of xanthophyll palmitate into the solvent.[1]
Materials and Equipment:
-
Fresh or dried marigold flower petals
-
Cellulase and/or pectinase (B1165727) enzyme preparation (e.g., a commercial mixture like Viscozyme)[1]
-
Buffer solution (pH appropriate for the enzyme, typically pH 4.5-5.5)
-
Incubator or water bath with shaking capabilities
-
Centrifuge
-
Solvent for final extraction (e.g., hexane or ethanol)
-
Standard solvent extraction equipment (as listed above)
Protocol:
-
Preparation of Marigold Petals: If using dried petals, grind them into a powder. If using fresh petals, they can be used directly or after minimal homogenization.
-
Enzymatic Treatment:
-
Suspend the marigold petals in the buffer solution.
-
Add the enzyme preparation. A typical concentration is 0.2% (w/v) of a commercial enzyme mixture.[1]
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 50°C) with continuous agitation for a predetermined time (e.g., 2-4 hours).
-
-
Enzyme Inactivation: Heat the mixture to 90-100°C for 5-10 minutes to inactivate the enzymes.
-
Extraction:
-
After cooling, add an organic solvent (e.g., hexane or a hexane:acetone mixture) to the enzyme-treated slurry.
-
Perform solvent extraction as described in the protocol above (maceration or Soxhlet).
-
-
Separation and Concentration: Separate the solvent phase, which now contains the xanthophyll palmitate, and concentrate it using a rotary evaporator.
Supercritical Fluid (CO₂) Extraction
This technique uses carbon dioxide in its supercritical state as a solvent. It is a green technology that yields a high-purity product without residual organic solvents.
Materials and Equipment:
-
Dried and powdered marigold flower petals
-
Supercritical fluid extraction (SFE) system
-
High-purity carbon dioxide
-
Co-solvent (e.g., ethanol (B145695) or vegetable oil, optional)[7]
Protocol:
-
Preparation of Marigold Petals: Dry and grind the marigold petals as described in the solvent extraction protocol.
-
SFE System Setup:
-
Extraction:
-
Pump liquid CO₂ into the system, where it is heated and pressurized to reach a supercritical state.
-
Pass the supercritical CO₂ through the extraction vessel containing the marigold powder. The xanthophyll palmitate will dissolve in the supercritical fluid.
-
If using a co-solvent, it is typically introduced into the CO₂ stream before it enters the extraction vessel. The use of a co-solvent like palm oil (10% w/w) can increase the total xanthophyll recovery.[7]
-
-
Separation:
-
The supercritical CO₂ containing the dissolved xanthophyll palmitate flows into a separator vessel where the pressure is reduced.
-
This pressure drop causes the CO₂ to return to a gaseous state, and the xanthophyll palmitate precipitates out and is collected.
-
-
CO₂ Recycling: The gaseous CO₂ is then re-compressed and recycled back into the system.
Visualizations
The following diagrams illustrate the workflows for each extraction method.
Caption: Workflow for Solvent Extraction of Xanthophyll Palmitate.
Caption: Workflow for Enzyme-Assisted Extraction.
Caption: Workflow for Supercritical Fluid (CO₂) Extraction.
References
- 1. Effect of pretreatments on extraction of pigment from marigold flower - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving xanthophyll extraction from marigold flower using cellulolytic enzymes [agris.fao.org]
- 3. Supercritical CO₂extraction of oleoresin from marigold (Tagetes erecta L.) flowers and determination of its antioxidant components with online HPLC-ABTS(·+) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chesci.com [chesci.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis and Quantification of Xanthophyll Palmitate by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Xanthophyll palmitates are esterified forms of xanthophylls, a class of oxygenated carotenoids, where one or two hydroxyl groups are esterified with palmitic acid. These compounds, including lutein (B1675518) and zeaxanthin (B1683548) palmitates, are found in various natural sources such as marigold flowers and goji berries.[1][2] Their antioxidant properties and potential health benefits have led to their increasing use in pharmaceuticals, nutraceuticals, and food supplements.[3][4] Accurate and reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of products containing xanthophyll palmitates. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of these compounds.[4]
This document provides detailed application notes and protocols for the analysis and quantification of xanthophyll palmitates using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocols
Protocol 1: Sample Preparation - Extraction and Saponification
Saponification is a critical step to hydrolyze the ester bonds of xanthophyll palmitates, releasing the free xanthophylls for analysis.[5][6] This process also helps to remove interfering lipids and chlorophylls.[5]
Materials and Reagents:
-
Hexane (HPLC grade)
-
Acetone (HPLC grade)
-
Ethanol (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Sodium sulfate (B86663) (anhydrous)
-
Butylated hydroxytoluene (BHT)
-
Ascorbic acid
-
Nitrogen gas
-
Liquid nitrogen (for fruit samples)[1]
-
Deionized water
Procedure for Solid Samples (e.g., Goji Berries, Marigold Flowers):
-
Sample Homogenization: Freeze-dry the sample and grind it into a fine powder.[7] For fresh fruit samples, grinding with liquid nitrogen is recommended to facilitate cell disruption.[1]
-
Extraction:
-
Weigh approximately 1 gram of the powdered sample into a centrifuge tube.
-
Add 10 mL of an extraction solvent mixture. Common mixtures include hexane/acetone (1:1, v/v) or hexane–ethanol–acetone–toluene (10:6:7:7, v/v/v/v).[3][7] The addition of 0.1% BHT to the extraction solvent is recommended to prevent oxidation of carotenoids.[8][9]
-
Vortex the mixture for 1 minute.
-
Sonication in an ultrasonic bath for 15-30 minutes can enhance extraction efficiency.[1][7]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[7]
-
Carefully collect the supernatant. Repeat the extraction process on the pellet two more times and combine all supernatants.[7]
-
-
Saponification:
-
To the combined supernatant, add an equal volume of 10% methanolic KOH.[9] For some applications, a 45% KOH solution is used.[10]
-
The mixture is typically incubated at room temperature for 1 hour in the dark with stirring or heated to 60°C for 15 minutes.[9][10]
-
To stop the reaction and facilitate phase separation, add 15 mL of 10% anhydrous sodium sulfate solution and shake.[3]
-
-
Liquid-Liquid Extraction of Free Xanthophylls:
-
The saponified mixture is transferred to a separatory funnel.
-
Extract the aqueous-methanolic phase with 20 mL of light petroleum or hexane.[9] Repeat the extraction two more times.
-
Combine the organic layers and wash with deionized water until the washings are neutral.
-
-
Drying and Reconstitution:
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system.[7]
Protocol 2: HPLC Analysis of Xanthophylls
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.[7]
-
Column: C18 columns (e.g., 250 mm x 4.6 mm, 5 µm) are widely used.[7][11] For improved separation of carotenoid isomers, C30 columns are often preferred.[3]
-
Detection Wavelength: The optimal detection wavelength for most xanthophylls like lutein and zeaxanthin is around 450 nm.[7] A DAD allows for spectral confirmation of the peaks.[7]
-
Column Temperature: A constant column temperature, typically between 25°C and 30°C, should be maintained.[7][12]
-
Injection Volume: A typical injection volume is 20 µL.[7]
Mobile Phase Compositions:
Several mobile phase systems can be employed for the separation of xanthophylls. The choice depends on the specific xanthophylls of interest and the column used.
-
Method A (Isocratic): Acetonitrile:Dichloromethane (42:58, v/v).[7][11]
-
Flow Rate: 1.0 mL/min.[7]
-
-
Method B (Isocratic): Acetone:Methanol (55:45, v/v).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
-
Method C (Isocratic): Acetonitrile:Methanol (85:15, v/v).[7]
-
Method D (Isocratic for Lutein Esters): Acetonitrile:Methanol:Ethyl Acetate (55:1:44, v/v/v).[2]
Data Presentation
The following tables summarize quantitative data from various validated HPLC methods for xanthophyll analysis.
Table 1: HPLC Method Parameters for Xanthophyll Analysis
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Zeaxanthin Dipalmitate | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Dichloromethane (42:58, v/v) | 1.0 | 450 | [7][11] |
| Zeaxanthin Dipalmitate | C18 (250 x 4.6 mm, 5 µm) | Acetone:Methanol (55:45, v/v) | 1.0 | 450 | [12] |
| Lutein and Lutein Esters | C18 | Acetonitrile:Methanol:Ethyl Acetate (55:1:44, v/v/v) | 1.0 | 460 | [2] |
| Lutein | C18 (150 x 4.6 mm, 4 µm) | Acetonitrile:Methanol:n-Hexane (76:21.5:2.5, v/v/v) | 1.0 | 450 | [8] |
| Lutein and Zeaxanthin | C30 | Ethyl acetate:Acetonitrile (12:88, v/v) + 0.1% n-decanol | Not Specified | Not Specified | [10] |
Table 2: Method Validation Parameters for Xanthophyll Quantification
| Analyte | Linearity (R²) | Accuracy (Recovery %) | Precision (RSD %) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Zeaxanthin Dipalmitate | 0.9990 | 99.44% | 4.04% | Not Reported | Not Reported | [12] |
| Zeaxanthin Dipalmitate | Not Reported | 94% - 107% | 3.81% - 4.13% | Not Reported | Not Reported | [1][3] |
| all-trans-zeaxanthin | Not Reported | Not Reported | Not Reported | 0.025 | 0.05 | [3] |
| Lutein | Not Reported | Not Reported | Not Reported | 0.012 | 0.042 | [8] |
| Astaxanthin, Lutein, Zeaxanthin | Not Reported | 80.9% - 107% | ≤ 3.16% | Not Reported | Not Reported | [10] |
Note: LOD and LOQ values for all-trans-zeaxanthin can serve as an estimate for the sensitivity towards its dipalmitate ester.[3]
Mandatory Visualization
Experimental Workflow for Xanthophyll Palmitate Analysis
References
- 1. Validated method for the analysis of goji berry, a rich source of zeaxanthin dipalmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lutein and lutein esters in marigold flowers by high performance chromatography [journal.hep.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. laboratuvar.com [laboratuvar.com]
- 5. A Modified Extraction and Saponification Method for the Determination of Carotenoids in the Fruit of Capsicum annuum [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A simple and robust HPLC method to analyze lutein in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 10. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 11. Quantification of zeaxanthin dipalmitate and total carotenoids in Lycium fruits (Fructus Lycii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Zeaxanthin Dipalmitate and 2-O-( β -D-glucopyranosyl) Ascorbic Acid in Fruit of Lycium barbarum L. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Laboratory Synthesis of Xanthophyll Palmitate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of xanthophyll palmitate, specifically focusing on the esterification of zeaxanthin (B1683548) with palmitoyl (B13399708) chloride to yield zeaxanthin dipalmitate. Xanthophyll esters, such as the dipalmitate derivative, often exhibit enhanced stability and bioavailability compared to their free forms, making them of significant interest for applications in nutraceuticals, pharmaceuticals, and food science. The following protocol outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and analytical techniques for characterization.
Introduction
Xanthophylls are a class of oxygenated carotenoid pigments found widely in nature, contributing to the yellow, orange, and red colors of many fruits and vegetables. In many biological systems, xanthophylls are found esterified with fatty acids.[1][2] This esterification can increase the lipophilicity and stability of the xanthophylls.[3] The laboratory synthesis of xanthophyll palmitates is crucial for producing standards for analytical studies, investigating their biological activities, and developing novel formulations for therapeutic and nutritional purposes.
The protocol described herein is a robust method for the synthesis of xanthophyll dipalmitate, utilizing a common acylation reaction. The methodology is based on established chemical synthesis principles for carotenoid esters.[4][5]
Experimental Protocols
Synthesis of Zeaxanthin Dipalmitate
This protocol details the chemical esterification of all-trans-zeaxanthin with palmitoyl chloride.
Materials and Reagents:
-
all-trans-Zeaxanthin
-
Palmitoyl chloride
-
Triethylamine (base)
-
Anhydrous, degassed solvent (e.g., benzene (B151609) or toluene)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Nitrogen or Argon gas (inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)
-
Syringes for reagent addition
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV-Vis Spectrophotometer
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve all-trans-zeaxanthin in an anhydrous, degassed solvent (e.g., toluene) under an inert atmosphere of nitrogen or argon. The reaction should be protected from light to prevent isomerization of the polyene chain.[4]
-
Addition of Base: To the stirred solution, add triethylamine. This will act as a base to neutralize the HCl generated during the reaction.
-
Acylation: Slowly add a molar excess of palmitoyl chloride (approximately 10 equivalents relative to the hydroxyl groups of zeaxanthin) to the reaction mixture at a controlled temperature, ideally between 25-40°C.[4][5]
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC or HPLC to track the consumption of the starting material (zeaxanthin) and the formation of the mono- and di-palmitate esters.[4]
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), quench the reaction by adding a small amount of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute acid (e.g., 5% HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification of Zeaxanthin Dipalmitate
Column Chromatography:
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexane.
-
Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. The separation of carotenes, xanthophylls, and their esters is based on their differing polarities.[6][7]
-
Fraction Collection: Collect the colored fractions and analyze them by TLC or HPLC to identify the fractions containing the pure zeaxanthin dipalmitate.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Crystallization (Optional):
For further purification, the zeaxanthin dipalmitate can be recrystallized from a suitable solvent system.
Characterization of Zeaxanthin Dipalmitate
-
High-Performance Liquid Chromatography (HPLC): The purity of the synthesized zeaxanthin dipalmitate can be determined by HPLC using a C18 or C30 column.[1][8] Detection is typically performed using a UV-Vis detector at the characteristic absorption maximum of the carotenoid, which is around 445-460 nm.[2][9]
-
UV-Vis Spectroscopy: The UV-Vis spectrum of the purified product should be recorded to confirm the characteristic absorption profile of the xanthophyll chromophore.
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation, ESI-MS/MS and 1H NMR can be employed to confirm the molecular weight and the structure of the ester.[5][10][11]
Data Presentation
The following table summarizes representative quantitative data from related xanthophyll ester synthesis experiments. The actual yield for the described protocol may vary depending on the specific reaction conditions and purity of the starting materials.
| Parameter | Value | Reference Compound | Method | Source |
| Yield | 83% | Lutein (B1675518) Palmitate | Enzymatic Transesterification | [5] |
| Yield | 83% | Lutein Dipalmitate | Enzymatic Transesterification | [12] |
| Yield | >20% | Lutein | Chemical Synthesis (Improved Method) | [13] |
| HPLC Purity | >95% | Lutein Esters | Enzymatic Synthesis | [12] |
| HPLC Column | C18 or C30 | Lutein/Zeaxanthin Esters | Analytical Method | [1][8] |
| Detection λmax | ~445-460 nm | Carotenoid Esters | Analytical Method | [2][9] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of xanthophyll palmitate.
Signaling Pathway/Logical Relationship Diagram
Caption: Key components and conditions for the synthesis of zeaxanthin dipalmitate.
References
- 1. Lutein and lutein esters in marigold flowers by high performance chromatography [journal.hep.com.cn]
- 2. academic.oup.com [academic.oup.com]
- 3. notulaebotanicae.ro [notulaebotanicae.ro]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. columbia.edu [columbia.edu]
- 7. chem.indiana.edu [chem.indiana.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of Lutein and Zeaxanthin Esters and Their Geometric Isomers in Carotenoid Ester Concentrates Used as Ingredients in Nutritional Supplements: Validation of a Combined Spectrophotometric-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray tandem mass spectrometric analysis of zeaxanthin and its oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. prumlab.yale.edu [prumlab.yale.edu]
- 12. researchgate.net [researchgate.net]
- 13. umventures.org [umventures.org]
Application of Xanthophyll Palmitate as a Natural Food Colorant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthophylls are a class of oxygenated carotenoid pigments responsible for the yellow, orange, and red colors in many plants, algae, and bacteria.[1] As natural colorants, they offer a promising alternative to synthetic dyes, driven by increasing consumer demand for clean-label food products.[2] Xanthophyll palmitate, an esterified form of xanthophyll, presents enhanced stability and lipophilicity, making it a particularly attractive candidate for use as a natural food colorant. This document provides detailed application notes and protocols for the use of xanthophyll palmitate in various food systems.
Xanthophyll esters, such as the palmitate form, have demonstrated greater stability against heat and light compared to their free xanthophyll counterparts, a critical attribute for maintaining color intensity throughout food processing and shelf life.[3][4] This increased stability is attributed to the protective effect of the fatty acid esterification.
Physicochemical Properties and Stability
The stability of xanthophyll palmitate is a key factor in its successful application as a food colorant. Its degradation is influenced by factors such as temperature, pH, light, and the food matrix itself.
Thermal Stability
Xanthophyll esters with saturated fatty acids, like palmitic acid, exhibit significantly better thermal stability than free xanthophylls.[3] However, prolonged exposure to high temperatures can still lead to degradation and color loss. The rate of degradation is dependent on the food matrix and the processing time.
pH Stability
Xanthophylls are generally more stable in a neutral to slightly alkaline environment. Acidic conditions, particularly below pH 4, can lead to significant degradation and color fading.[5][6] This is a critical consideration for applications in acidic beverages and foods.
Light Stability
Exposure to light, especially UV radiation, can cause photo-oxidation and subsequent color loss of xanthophylls. The esterification with palmitic acid can offer some protection against photostability issues.[3] However, for optimal color retention, packaging that offers light protection is recommended for food products colored with xanthophyll palmitate.
Quantitative Stability Data
The following table summarizes the stability of xanthophylls under various conditions, providing a baseline for understanding the performance of xanthophyll palmitate. It is important to note that these values can vary depending on the specific food matrix.
| Condition | Parameter | Observation | Source |
| Temperature | 40°C (1 hour, pH 7) | ~15% loss of free lutein (B1675518) | [5] |
| 80°C (1 hour, pH 7) | ~87% loss of free lutein | [5] | |
| Baking (Cookies) | Significant reduction in all-trans-lutein | [7] | |
| pH | 8 (40°C, 1 hour) | ~12% loss of free lutein | [5] |
| 2 (40°C, 1 hour) | ~49% loss of free lutein | [5] | |
| Light | Ambient Storage | Slight impact on all-trans-lutein in baked goods | [7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Xanthophyll Palmitate
This protocol describes a sustainable method for the synthesis of xanthophyll palmitate using an immobilized lipase (B570770) catalyst.
Materials:
-
Xanthophyll extract (e.g., from marigold flowers)
-
Vinyl palmitate
-
Immobilized Candida antarctica lipase B (Novozyme 435)
-
Toluene (or other suitable organic solvent)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Reaction vessel with temperature control and magnetic stirring
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the xanthophyll extract (e.g., 20 mg/mL) and vinyl palmitate (e.g., 100 mg/mL) in toluene.
-
Enzyme Addition: Add the immobilized lipase (e.g., 20 mg/mL) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 60°C) with continuous stirring for a specified duration (e.g., 8 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Enzyme Removal: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.
-
Solvent Evaporation: Remove the organic solvent from the reaction mixture using a rotary evaporator.
-
Purification: Purify the resulting xanthophyll palmitate using silica gel column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the identity and purity of the synthesized xanthophyll palmitate using techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Expected Outcome: This enzymatic synthesis typically achieves a high conversion rate (e.g., over 80%) of xanthophyll to its dipalmitate ester.[3]
Protocol 2: Quantification of Xanthophyll Palmitate in a Food Matrix by HPLC
This protocol outlines a method for the quantitative analysis of xanthophyll palmitate in a food sample. A saponification step is included to convert the ester back to free xanthophyll for easier quantification against a standard.
Materials:
-
Food sample containing xanthophyll palmitate
-
Potassium hydroxide (B78521) (KOH) solution (e.g., 10 M)
-
Hexane
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
-
Xanthophyll (e.g., lutein) analytical standard
-
HPLC grade solvents (e.g., acetonitrile, methanol, dichloromethane)
Equipment:
-
Homogenizer or blender
-
Centrifuge
-
Water bath
-
Rotary evaporator
-
High-Performance Liquid Chromatograph (HPLC) with a photodiode array (PDA) detector and a C18 or C30 column
Procedure:
-
Sample Preparation: Homogenize a known weight of the food sample.
-
Extraction: Extract the lipids, including xanthophyll palmitate, from the homogenized sample using a suitable solvent system (e.g., ethanol followed by hexane).
-
Saponification: a. To the lipid extract, add an ethanolic KOH solution. b. Incubate the mixture in a water bath (e.g., at 60°C) for a specified time (e.g., 1 hour) to hydrolyze the palmitate esters, yielding free xanthophyll.
-
Liquid-Liquid Extraction: a. After saponification, add hexane and deionized water to the mixture and shake vigorously. b. Allow the layers to separate and collect the upper hexane layer containing the free xanthophylls. c. Repeat the hexane extraction to ensure complete recovery.
-
Washing and Drying: Wash the combined hexane extracts with deionized water to remove any residual KOH and then dry the extract over anhydrous sodium sulfate.
-
Solvent Evaporation and Reconstitution: Evaporate the hexane under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a known volume of the HPLC mobile phase.
-
HPLC Analysis: a. Inject the reconstituted sample into the HPLC system. b. Separate the xanthophylls using a suitable C18 or C30 column and a mobile phase gradient (e.g., a mixture of acetonitrile, methanol, and dichloromethane). c. Detect the xanthophylls at their maximum absorption wavelength (around 445-450 nm).
-
Quantification: Quantify the amount of xanthophyll by comparing the peak area to a calibration curve prepared from the analytical standard. Calculate the original concentration of xanthophyll palmitate in the food sample based on the molecular weights.
Protocol 3: Incorporation of Xanthophyll Palmitate into a Beverage System
This protocol describes the preparation of a water-dispersible xanthophyll palmitate formulation and its incorporation into a beverage.
Materials:
-
Xanthophyll palmitate
-
Food-grade emulsifiers (e.g., polysorbates, lecithin)
-
Co-solvents (e.g., ethanol, propylene (B89431) glycol) - optional
-
Carrier oil (e.g., medium-chain triglycerides - MCT oil)
-
Beverage base (e.g., water, juice, milk)
Equipment:
-
High-shear mixer or homogenizer
-
Sonicator (optional)
Procedure:
-
Preparation of Oil Phase: Dissolve the xanthophyll palmitate in the carrier oil. Gentle heating may be required to facilitate dissolution.
-
Preparation of Aqueous Phase: In a separate container, dissolve the emulsifier(s) in the beverage base.
-
Emulsification: a. Slowly add the oil phase to the aqueous phase while applying high shear using a homogenizer. b. Continue homogenization until a stable, uniform emulsion is formed. For smaller particle sizes, sonication can be applied.
-
Incorporation into Beverage: The resulting emulsion can be directly added to the final beverage formulation. The amount to be added will depend on the desired color intensity.
-
Homogenization of Final Product: Homogenize the final beverage to ensure uniform distribution of the colorant.
-
Stability Testing: Store the colored beverage under different conditions (e.g., refrigerated, ambient, light, dark) and monitor for color stability (using a colorimeter) and physical stability (phase separation) over time.
Visualizations
Experimental Workflow: Extraction and Quantification of Xanthophyll Palmitate
Caption: Workflow for the extraction and quantification of xanthophyll palmitate from a food matrix.
Logical Relationship: Factors Affecting Xanthophyll Palmitate Stability
Caption: Key factors that influence the stability of xanthophyll palmitate in food applications.
Conclusion
Xanthophyll palmitate holds significant promise as a natural and stable food colorant. Its enhanced stability compared to free xanthophylls makes it suitable for a wider range of food processing conditions. However, careful consideration of factors such as pH, temperature, and light exposure is crucial for optimal color retention. The protocols provided herein offer a foundation for the synthesis, quantification, and application of xanthophyll palmitate in various food systems. Further research is warranted to generate more extensive quantitative stability data in diverse and complex food matrices to facilitate its broader commercial adoption.
References
- 1. How Can Water-Soluble Lutein Ingredients Unlock Functional Eye Care Beverages? [greenspringnatural.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the pH of a new carbonated soft drink beverage: an in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of lutein in wholegrain bakery products naturally high in lutein or fortified with free lutein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Xanthophyll Palmitate in Animal Feed for Pigmentation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of xanthophyll palmitate, primarily derived from marigold extract (Tagetes erecta), as a natural pigmenting agent in animal feed. The focus is on its application in poultry and aquaculture to enhance the coloration of egg yolks, broiler skin, and fish flesh, which is a significant factor in consumer preference and market value.[1][2][3]
Introduction
Xanthophylls, a class of oxygenated carotenoids, are responsible for the yellow, orange, and red colors in many plants and animals.[2][4] Animals, however, cannot synthesize xanthophylls de novo and must obtain them from their diet.[1][5] Xanthophyll palmitate is a fatty acid ester of xanthophylls, such as lutein (B1675518) and zeaxanthin (B1683548), which enhances its stability in feed formulations.[4] In the animal's digestive system, these esters are hydrolyzed by lipases into free xanthophylls, which are then absorbed and deposited in various tissues like fat, skin, and egg yolks.[4][6][7][8]
Beyond pigmentation, xanthophylls like lutein and zeaxanthin are potent antioxidants that can neutralize free radicals, thereby reducing oxidative stress and potentially improving the overall health and immune status of the animals.[9][10]
Data Presentation: Efficacy of Xanthophyll Supplementation
The following tables summarize quantitative data from various studies on the effects of dietary xanthophyll supplementation on pigmentation and antioxidant status in poultry and salmonids.
Poultry: Egg Yolk and Broiler Pigmentation
Table 1: Effect of Dietary Xanthophyll Supplementation on Egg Yolk Pigmentation
| Xanthophyll Source | Inclusion Level (mg/kg of feed) | Duration (days) | Species | Key Findings | Reference |
| Marigold Extract | 0.07% | 42 | Laying Hens | Significantly enhanced yolk pigmentation compared to the control group. | [11] |
| Marigold Flower Extract | 15 ppm | - | Laying Quail | Significantly increased yolk color and decreased egg cholesterol. | [12] |
| Saponified Tagetes Extract | Up to 80 | - | Laying Hens | Effective for coloring egg yolk. | [13][14] |
| Lutein/Zeaxanthin | 20 and 40 | 35 | Laying Hens | Increased antioxidant capacity in serum and liver. | [5][15] |
Table 2: Effect of Dietary Xanthophyll Supplementation on Broiler Pigmentation and Performance
| Xanthophyll Source | Inclusion Level | Duration (days) | Species | Key Findings | Reference |
| Marigold Extract | 0.075% - 0.60% | 42 | Broiler Chickens | Increased yellowness of shank, beak, skin, and muscle. No significant effect on growth performance. | [9] |
| Marigold Extract (Lutein) | 15, 30, 60, 120 mg/kg | 42 | Broiler Chickens | Linear increase in shank and beak color scores with increasing dosage. | [9] |
| Xanthophylls from Marigold | 40 | 21 | Broiler Chicks | Modulated carotenoid and retinoid metabolism. | [16][17] |
| Saponified Marigold Extract (SME-10 vs. SME-25) | 32-40 ppm | 43 | Broiler Chickens | SME-10 (10% zeaxanthin) in combination with canthaxanthin (B1668269) was more effective for pigmentation than SME-25 (25% zeaxanthin) alone. | [18] |
Aquaculture: Salmonid Pigmentation
Table 3: Effect of Dietary Xanthophyll Supplementation on Salmonid Flesh Pigmentation
| Xanthophyll Source | Inclusion Level (mg/kg of feed) | Duration (weeks) | Species | Key Findings | Reference |
| Astaxanthin (B1665798) Dipalmitate & Canthaxanthin | 30 (astaxanthin equivalent) + 30 | - | Rainbow Trout & Sea Trout | Astaxanthin dipalmitate was deposited as free astaxanthin. Flesh was more efficiently pigmented in rainbow trout. | [19] |
| Astaxanthin & Canthaxanthin | 30-90 | 56 | Atlantic Salmon | Tendency for astaxanthin to be more efficiently utilized than canthaxanthin for flesh pigmentation. | [20] |
| Astaxanthin & Lutein | 62.5 - 87.5 ppm (lutein) | - | Litopenaeus vannamei | Lutein could substitute astaxanthin in diets without compromising growth performance and with similar antioxidant effects. | [21][22] |
| Astaxanthin | 80 (max limit) | - | Salmonid fish | Maximum permitted level in finished feed to enhance flesh pigmentation. | [13][15] |
Experimental Protocols
Quantification of Xanthophylls in Animal Feed and Tissues by HPLC
This protocol describes the general steps for the extraction, saponification, and quantification of xanthophylls from animal feed and tissues using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the concentration of lutein and zeaxanthin in a given sample.
Materials:
-
Homogenizer
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a C30 or C18 column and a photodiode array (PDA) detector
-
Solvents: Hexane (B92381), acetone, ethanol, methanol, dichloromethane (B109758) (HPLC grade)
-
Potassium hydroxide (B78521) (KOH)
-
Anhydrous sodium sulfate (B86663)
-
Lutein and zeaxanthin standards
Procedure:
-
Sample Preparation and Extraction:
-
Feed: Grind the feed sample to a fine powder. Weigh a representative amount (1-5 g).
-
Tissues (e.g., poultry skin, fish flesh, egg yolk): Homogenize the tissue sample. Weigh a representative amount (1-2 g).
-
Add a suitable extraction solvent mixture (e.g., hexane:acetone:ethanol 2:1:1 v/v/v) to the sample.
-
Homogenize thoroughly for 2-3 minutes.
-
Filter the mixture and collect the liquid extract. Repeat the extraction process on the solid residue until it is colorless.
-
Pool the extracts and add anhydrous sodium sulfate to remove any residual water.
-
-
Saponification (for esterified xanthophylls):
-
To the extract, add an equal volume of 10% (w/v) methanolic KOH.
-
Incubate in a water bath at 56°C for 1 hour in the dark to hydrolyze the xanthophyll esters.[6]
-
After incubation, add an equal volume of distilled water and mix.
-
Perform a liquid-liquid extraction with hexane or a hexane/diethyl ether mixture to separate the free xanthophylls.
-
Wash the organic phase with distilled water until the pH is neutral.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the final extract under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.
-
Reconstitute the dried residue in a known volume of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Use a C30 column for optimal separation of carotenoid isomers. A C18 column can also be used.
-
Employ a mobile phase gradient, for example, a mixture of methanol, methyl-tert-butyl ether, and water.[23]
-
Set the PDA detector to monitor at the maximum absorption wavelength for lutein and zeaxanthin (around 445-450 nm).
-
Identify and quantify the peaks by comparing their retention times and spectral data with those of the pure standards.
-
Evaluation of Egg Yolk Pigmentation
Objective: To visually assess the color intensity of egg yolks.
Materials:
Procedure:
-
Break the egg onto the white, non-reflective surface.
-
Under indirect daylight, hold the DSM Yolk Colour Fan™ just above the yolk.
-
Compare the color of the yolk with the graded color blades of the fan.
-
Record the number of the blade that most closely matches the yolk color. The fan has a scale from 1 (pale yellow) to 15 (deep orange).
-
For accurate and consistent results, the evaluation should be performed by the same trained individual.
Measurement of Skin Pigmentation in Broilers and Fish
Objective: To objectively measure the color of broiler skin or fish flesh.
Materials:
-
Portable colorimeter (e.g., Minolta Chroma Meter)
Procedure:
-
Calibrate the colorimeter according to the manufacturer's instructions using a standard white plate.
-
For broilers, take measurements at specific locations on the carcass, such as the breast, thigh, and shank.
-
For fish, take measurements on the skin and/or a cross-section of the flesh.
-
Record the CIE Lab* values:
-
L *: Lightness (0 = black, 100 = white)
-
a : Redness-greenness (+a = red, -a* = green)
-
b : Yellowness-blueness (+b = yellow, -b* = blue)
-
-
Higher b* values in poultry and a* values in salmonids generally indicate more desirable pigmentation.
Assessment of Antioxidant Capacity
Objective: To evaluate the effect of xanthophyll supplementation on the antioxidant status of the animal.
Materials:
-
Blood and tissue (e.g., liver) samples
-
Centrifuge
-
Spectrophotometer
-
Commercial assay kits for:
-
Total Antioxidant Capacity (T-AOC)
-
Superoxide Dismutase (SOD) activity
-
Glutathione Peroxidase (GSH-Px) activity
-
Malondialdehyde (MDA) concentration (as an indicator of lipid peroxidation)
-
Procedure:
-
Sample Preparation:
-
Collect blood samples and centrifuge to obtain serum or plasma.
-
Homogenize tissue samples in an appropriate buffer and centrifuge to obtain the supernatant.
-
-
Assay Performance:
-
Follow the protocols provided with the commercial assay kits to measure T-AOC, SOD, GSH-Px, and MDA in the prepared samples.
-
These assays are typically colorimetric and require a spectrophotometer to measure absorbance at specific wavelengths.
-
Increased T-AOC, SOD, and GSH-Px activities, and decreased MDA levels are indicative of improved antioxidant status.[5][15]
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Xanthophyll Palmitate
The following diagram illustrates the key steps in the digestion, absorption, transport, and deposition of xanthophyll palmitate in animals.
Caption: Metabolic pathway of dietary xanthophyll palmitate.
Experimental Workflow for Evaluating Xanthophyll Palmitate Efficacy
The following diagram outlines a typical experimental workflow for assessing the pigmentation and physiological effects of xanthophyll palmitate in animal feed.
Caption: General experimental workflow.
Conclusion
Xanthophyll palmitate from natural sources like marigold flowers is an effective feed additive for enhancing pigmentation in poultry and aquaculture products. Its use not only meets consumer expectations for product appearance but may also contribute to the antioxidant status and overall health of the animals. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of animal nutrition and feed additive development. Further research is warranted to explore the full potential of xanthophylls in various animal species and production systems.
References
- 1. Absorption and Metabolism of Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 5. ask-force.org [ask-force.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. notulaebotanicae.ro [notulaebotanicae.ro]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Engineering of Model Microorganisms for the Production of Xanthophyll - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Foodstuffs - HPLC method for the determination of xanthophylls in fish flesh - Part 1: Determination of astaxanthin and canthaxanthin . CYS eShop [e-shop.cys.org.cy]
- 12. Human ocular carotenoid-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. regulations.gov [regulations.gov]
- 14. Federal Register :: Listing of Color Additives Exempt From Certification; Haematococcus Algae Meal [federalregister.gov]
- 15. senedd.cymru [senedd.cymru]
- 16. trjfas.org [trjfas.org]
- 17. researchgate.net [researchgate.net]
- 18. Carotenoids in diets for salmonids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. Frontiers | Replacement of Astaxanthin With Lutein in Diets of Juvenile Litopenaeus vannamei: Effects on Growth Performance, Antioxidant Capacity, and Immune Response [frontiersin.org]
- 22. nutricionacuicola.uanl.mx [nutricionacuicola.uanl.mx]
- 23. scispace.com [scispace.com]
- 24. Colouration and flesh quality in farmed salmon and trout [ouci.dntb.gov.ua]
Application Note: Spectrophotometric Determination of Xanthophyll Palmitate Concentration
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative determination of xanthophyll palmitate concentration using UV-Vis spectrophotometry. Xanthophyll esters, such as xanthophyll palmitate, are common in nature and are utilized in various commercial products, including dietary supplements and food additives. The esterification of xanthophylls with fatty acids does not alter the chromophore responsible for light absorption; therefore, the UV-Vis spectrum of the acylated carotenoid is identical to the parent xanthophyll.[1] This principle allows for a straightforward and rapid spectrophotometric quantification. The described method is suitable for the analysis of purified samples and extracts. For complex matrices, a preliminary purification or separation step, such as High-Performance Liquid Chromatography (HPLC), may be necessary for accurate quantification.
Introduction
Xanthophylls are a class of oxygenated carotenoid pigments responsible for the yellow, orange, and red colors in many plants and microorganisms. In many biological sources, xanthophylls are esterified with fatty acids, which increases their lipophilicity and stability.[2] Xanthophyll palmitate, an ester of a xanthophyll and palmitic acid, is a significant form of these pigments found in various natural products.
Spectrophotometry offers a rapid, accessible, and cost-effective method for quantifying xanthophyll palmitate. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The concentration of xanthophyll palmitate can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and using the specific absorptivity (A 1% 1cm) or molar extinction coefficient (ε) of the parent xanthophyll.
Principle of the Method
The quantification of xanthophyll palmitate by spectrophotometry relies on the fact that the esterification of the hydroxyl groups of the xanthophyll molecule with palmitic acid does not affect the conjugated double bond system that acts as the chromophore. Consequently, the absorption spectrum of xanthophyll palmitate in the UV-Visible range is identical to that of its corresponding free xanthophyll. The concentration is calculated based on the absorbance measured at the characteristic λmax of the parent xanthophyll in a specific solvent.
Experimental Protocols
I. Preparation of Standard Solutions
A certified reference standard of the parent xanthophyll (e.g., lutein (B1675518) or zeaxanthin) is typically used to prepare standard solutions, as commercial standards for specific xanthophyll esters can be limited.[3]
-
Stock Standard Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of the parent xanthophyll reference standard.
-
Dissolve the standard in a suitable solvent (e.g., hexane (B92381), ethanol (B145695), or a mixture of hexane and isopropanol) in a 100 mL volumetric flask.[4][5]
-
Ensure complete dissolution by vortexing or brief sonication.
-
Bring the flask to volume with the solvent and mix thoroughly.
-
Store the stock solution in an amber glass vial at -20°C to prevent degradation.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the same solvent.
-
Typical concentration ranges for generating a calibration curve are between 1 µg/mL and 10 µg/mL.
-
II. Sample Preparation from a Solid Matrix (e.g., supplement or food)
-
Extraction:
-
Accurately weigh a known amount of the homogenized sample (e.g., 1 g).
-
Add a suitable extraction solvent or a mixture of solvents. A common choice is a mixture of hexane and acetone.[6]
-
Thoroughly mix the sample and solvent using a vortex mixer or homogenizer.
-
Sonication can be employed to enhance the extraction efficiency.[6]
-
Centrifuge the mixture to pellet the solid material.
-
Carefully collect the supernatant containing the extracted xanthophyll palmitate.
-
Repeat the extraction process on the pellet to ensure complete recovery of the analyte.
-
Pool the supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent from the pooled supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the analysis solvent (e.g., hexane) to achieve a concentration within the linear range of the assay.
-
III. Spectrophotometric Measurement
-
Instrument Settings:
-
Spectrophotometer: A calibrated UV-Vis spectrophotometer.
-
Wavelength Range: Scan from 350 nm to 600 nm to obtain the full absorption spectrum.
-
Measurement Wavelength (λmax): Determine the wavelength of maximum absorbance from the scan. For many xanthophylls like lutein and their esters, this is typically around 445 nm in ethanol or hexane.[4][7]
-
Blank: Use the same solvent in which the sample is dissolved as the blank.
-
-
Measurement Procedure:
-
Calibrate the spectrophotometer with the blank solvent.
-
Measure the absorbance of the prepared sample solution at the determined λmax.
-
Ensure the absorbance reading falls within the linear range of the instrument (typically 0.2 - 0.8). If the absorbance is too high, dilute the sample accordingly and re-measure.[5]
-
Data Presentation
Table 1: Absorption Maxima (λmax) of Common Xanthophylls in Different Solvents
| Xanthophyll | Solvent | λmax (nm) |
| Lutein | Hexane | ~445 |
| Lutein | Ethanol | ~446[8] |
| Lutein | Acetone | ~446[8] |
| Zeaxanthin (B1683548) | Hexane | ~450 |
| β-cryptoxanthin | Hexane | ~451 |
Table 2: Molar Extinction Coefficients (ε) and Specific Absorptivity (A 1% 1cm) of Common Xanthophylls
| Xanthophyll | Solvent | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Specific Absorptivity (A 1% 1cm) |
| Lutein | Ethanol | 144,800 | 2550 |
| Zeaxanthin | Hexane | 143,000 | 2510 |
| Trans-lutein | Hexane | - | 2360 |
Note: The molar extinction coefficient of the xanthophyll palmitate is assumed to be the same as the parent xanthophyll. The molecular weight of the specific xanthophyll palmitate ester must be used for calculations involving molarity.
Calculation of Xanthophyll Palmitate Concentration
The concentration of xanthophyll palmitate can be calculated using the Beer-Lambert law:
A = εbc
Where:
-
A is the absorbance at λmax
-
ε is the molar extinction coefficient of the parent xanthophyll (in L mol⁻¹ cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration in mol/L
Alternatively, using the specific absorptivity:
Concentration (g/L) = (A × DF) / (A 1% 1cm × b)
Where:
-
A is the absorbance at λmax
-
DF is the dilution factor
-
A 1% 1cm is the specific absorptivity of the parent xanthophyll for a 1% (w/v) solution
-
b is the path length of the cuvette (typically 1 cm)
To express the result as the concentration of xanthophyll palmitate, use the molecular weight of the specific xanthophyll palmitate ester in the final calculation.
Visualization of Experimental Workflow
Caption: Workflow for Xanthophyll Palmitate Quantification.
Logical Relationship of Key Concepts
Caption: Conceptual Basis of Spectrophotometric Analysis.
Conclusion
The spectrophotometric method detailed in this application note provides a reliable and efficient means for the determination of xanthophyll palmitate concentration. The key to this method is the understanding that the esterification of xanthophylls does not alter their light-absorbing properties, allowing for the use of parameters from the parent xanthophyll for quantification. This protocol is adaptable for various sample types, with the acknowledgment that appropriate sample preparation is crucial for accurate results. For mixtures of different xanthophyll esters or complex matrices with interfering substances, hyphenated techniques like HPLC-DAD are recommended for more detailed characterization and quantification.[9][10]
References
- 1. Green Extraction Approaches for Carotenoids and Esters: Characterization of Native Composition from Orange Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. notulaebotanicae.ro [notulaebotanicae.ro]
- 3. Lutein dipalmitate - Amerigo Scientific [amerigoscientific.com]
- 4. Determination of Lutein and Zeaxanthin Esters and Their Geometric Isomers in Carotenoid Ester Concentrates Used as Ingredients in Nutritional Supplements: Validation of a Combined Spectrophotometric-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. openknowledge.fao.org [openknowledge.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of zeaxanthin dipalmitate and total carotenoids in Lycium fruits (Fructus Lycii) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Stability Testing of Xanthophyll Palmitate Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction Xanthophyll Palmitate, an esterified form of xanthophyll, is a carotenoid of significant interest in the pharmaceutical and nutraceutical industries for its antioxidant properties and role in health, particularly eye health.[1] Esterification of xanthophylls with fatty acids like palmitic acid can enhance their stability, solubility, and bioavailability compared to their free forms.[1][2][3] Stability testing is a critical regulatory requirement and a fundamental aspect of formulation development, ensuring that a product maintains its quality, safety, and efficacy throughout its shelf life. This document provides detailed protocols for conducting comprehensive stability studies on Xanthophyll Palmitate formulations.
Key Factors Influencing Xanthophyll Palmitate Stability
Carotenoids, including Xanthophyll Palmitate, are susceptible to degradation through various mechanisms due to their highly unsaturated structure.[4] Understanding these factors is crucial for designing stable formulations and appropriate stability studies.
-
Oxidation: The conjugated double bond system makes Xanthophyll Palmitate prone to autoxidation in the presence of oxygen, free radicals, or peroxides.[5] This process can be accelerated by exposure to light and heat, leading to bleaching and loss of biological activity.[5] The use of antioxidants in formulations can help mitigate oxidative degradation.[6]
-
Thermal Degradation: High temperatures can accelerate the degradation of Xanthophyll Palmitate.[7] While esterified forms are generally more stable to heat than free xanthophylls, prolonged exposure to elevated temperatures should be avoided.[2][8][9] Thermal degradation kinetics often follow first or second-order models.[8][10]
-
Photodegradation: Exposure to light, particularly UV and blue light, can cause isomerization (from the stable trans-isomer to less stable cis-isomers) and oxidative degradation.[3][4] Photostability testing is therefore a mandatory part of stability evaluation, often requiring light-resistant packaging.[11]
-
pH (Hydrolysis): Extreme pH conditions, especially strong acids, can significantly affect the stability of Xanthophyll Palmitate.[7] Acidic conditions can promote the isomerization of epoxy groups present in some xanthophylls.[8][12] While ester hydrolysis can occur under strong alkaline conditions, Xanthophyll Palmitate is generally more stable in neutral or near-neutral pH formulations.[8][13]
Experimental Protocols for Stability Testing
A systematic approach to stability testing involves forced degradation studies to understand potential degradation pathways, development of a stability-indicating analytical method, and conducting long-term and accelerated stability studies.
Protocol 2.1: Forced Degradation (Stress Testing) Studies
Forced degradation studies are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[14][15] This helps in developing and validating a suitable stability-indicating analytical method. A degradation of 5-20% is typically targeted.[14][16]
Objective: To evaluate the stability of Xanthophyll Palmitate in a given formulation under various stress conditions.
Materials:
-
Xanthophyll Palmitate formulation
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% v/v
-
Milli-Q or HPLC-grade water
-
Solvents for extraction (e.g., hexane, ethanol, acetone)
-
pH meter, calibrated
-
Water bath or oven for thermal stress
-
Photostability chamber with controlled light (UV and visible) and temperature exposure, compliant with ICH Q1B guidelines.[11][16]
Methodology:
-
Sample Preparation: Prepare a stock solution of the Xanthophyll Palmitate formulation in a suitable solvent to a known concentration (e.g., 1 mg/mL).[16]
-
Acid Hydrolysis:
-
Mix equal volumes of the sample stock solution and 0.1 M HCl.
-
Keep the mixture at room temperature (e.g., 25°C) or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[16]
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the sample stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the sample stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a defined period (e.g., up to 24 hours).
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place the formulation (solid or liquid) in a thermostatically controlled oven at an elevated temperature (e.g., 60°C, 80°C).[16]
-
Sample at various time points (e.g., 1, 3, 7 days). For solid samples, dissolve in a suitable solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the formulation in a chemically inert, transparent container to light in a photostability chamber.
-
The exposure should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[11]
-
A control sample should be kept in the dark in the same chamber to differentiate between thermal and photolytic degradation.
-
Analyze the light-exposed and dark control samples at the end of the exposure period.
-
-
Analysis: Analyze all stressed samples and an unstressed control sample using the stability-indicating HPLC method (Protocol 2.2).
Protocol 2.2: Stability-Indicating Analytical Method (HPLC-DAD)
A stability-indicating method is an analytical procedure used to quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[15] Reversed-phase HPLC with photodiode array (DAD) detection is the most common technique for carotenoid analysis.[4][17]
Objective: To develop and validate an HPLC method for the quantification of Xanthophyll Palmitate and the separation of its degradation products.
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]
-
Mobile phase solvents: Acetonitrile, Methanol, Dichloromethane, or other suitable organic solvents (HPLC grade).[17]
-
Xanthophyll Palmitate reference standard.
-
Filtration units (e.g., 0.45 µm PTFE syringe filters).
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with Acetonitrile:Dichloromethane (42:58 v/v).[17] An alternative could be a gradient elution using methanol-based solvents.[4]
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Maximum absorbance for Xanthophyll Palmitate (approx. 450 nm). The DAD detector should be set to scan a range (e.g., 200-600 nm) to help identify degradation products.
-
Run Time: Sufficient to allow for the elution of all degradation products (e.g., 30 minutes).
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of Xanthophyll Palmitate in the mobile phase or a suitable solvent to create a calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation:
-
Accurately weigh a quantity of the formulation.
-
Extract the Xanthophyll Palmitate using a suitable solvent (e.g., hexane/acetone mixture). The extraction procedure may require sonication or vortexing.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification:
-
Identify the Xanthophyll Palmitate peak based on the retention time of the reference standard.
-
Confirm peak purity using the DAD spectral data.
-
Calculate the concentration of Xanthophyll Palmitate in the samples using the calibration curve.
-
Degradation products are identified as new peaks in the chromatograms of stressed samples. The percent degradation can be calculated based on the decrease in the area of the parent peak.
-
Protocol 2.3: Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf life of the product and evaluate the impact of environmental factors over time. The conditions are based on ICH guidelines.
Objective: To determine the shelf life and recommended storage conditions for the Xanthophyll Palmitate formulation.
Methodology:
-
Batch Selection: Use at least one representative batch of the final formulation in its proposed commercial packaging.[11]
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Schedule (Time Points):
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Tests to be Performed: At each time point, samples should be withdrawn and evaluated for relevant quality attributes, which may include:
-
Appearance: Color, clarity, phase separation (for emulsions).
-
Assay: Quantification of Xanthophyll Palmitate using the validated HPLC method.
-
Degradation Products/Impurities: Quantification of known and unknown degradation products.
-
Physicochemical Properties: pH, viscosity (for liquids/semi-solids), moisture content (for solids).
-
Microbial Limits: To ensure freedom from microbial contamination.
-
References
- 1. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 2. notulaebotanicae.ro [notulaebotanicae.ro]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Free Radical Mediated Oxidative Degradation of Carotenes and Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 7. Page loading... [guidechem.com]
- 8. Thermal degradation kinetics of xanthophylls from blood orange in model and real food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Thermal degradation kinetics of neoxanthin, violaxanthin, and antheraxanthin in virgin olive oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hydrolysis kinetics of astaxanthin esters and stability of astaxanthin of Haematococcus pluvialis during saponification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 15. rjptonline.org [rjptonline.org]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. Quantification of zeaxanthin dipalmitate and total carotenoids in Lycium fruits (Fructus Lycii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application of Xanthophyll Palmitate in Aquaculture Feeds: A Guide for Researchers
Introduction
Xanthophylls, a class of oxygenated carotenoids, are pivotal in aquaculture for their role in pigmentation, antioxidant defense, and immune modulation. Xanthophyll palmitate, an esterified form of xanthophyll, offers enhanced stability and bioavailability, making it a valuable feed additive. This document provides detailed application notes and experimental protocols for researchers and professionals in aquaculture nutrition and feed development. The primary sources of xanthophylls in commercial aquafeeds are often derived from marigold extract (Tagetes erecta), which naturally contains a significant proportion of lutein (B1675518) and zeaxanthin (B1683548) as palmitate esters. Therefore, the data and protocols presented herein, while referring to "xanthophylls," are largely applicable to the use of xanthophyll palmitate-rich sources.
Xanthophylls are not synthesized de novo by fish and must be supplied through their diet to achieve the desired flesh and skin coloration, a critical factor for consumer acceptance and market value.[1] Beyond pigmentation, these compounds play a crucial role in the physiological well-being of aquatic animals by mitigating oxidative stress and enhancing immune responses.[1][2]
Key Applications and Benefits
The incorporation of xanthophyll palmitate into aquaculture feeds offers a multifaceted approach to improving the overall health and quality of farmed aquatic species.
Pigmentation Enhancement
Xanthophylls, particularly lutein and zeaxanthin, are responsible for the yellow to reddish coloration in the skin and flesh of many fish species. Supplementation with xanthophyll palmitate has been shown to significantly improve these color attributes.
Growth Performance
While not a primary growth promoter, xanthophyll palmitate can contribute to improved growth performance and feed utilization in some species, potentially through its antioxidant and health-promoting effects.
Antioxidant Activity
Xanthophylls are potent antioxidants that can neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This is particularly important in intensive aquaculture systems where fish are often exposed to various stressors.
Immune Response Modulation
Dietary xanthophylls can enhance the innate immune response in fish, leading to increased resistance to diseases. This is achieved through the stimulation of various immune parameters.
Quantitative Data Summary
The following tables summarize the quantitative effects of dietary xanthophyll supplementation on various aquaculture species.
Table 1: Effects of Xanthophyll on Growth Performance
| Species | Xanthophyll Source | Inclusion Level (mg/kg) | Duration (weeks) | Key Findings | Reference |
| Bighead Catfish (Clarias macrocephalus) | Xanthophyll | 100 | 6 | No significant difference in Weight Gain or Specific Growth Rate (SGR). | [3][4][5] |
| Bighead Catfish (Clarias macrocephalus) | Xanthophyll | 25, 50, 75, 100 | 4 | No significant difference in SGR. | [3][4][5] |
| Southern Catfish (Silurus soldatovi meridionalis) | Xanthophyll | 14, 42, 80, 108, 126, 152 | 8 | Optimal SGR observed at 86.78 mg/kg (based on quadratic regression). | [6] |
| Hybrid Catfish (Clarias macrocephalus × C. gariepinus) | Microemulsified Xanthophyll | 700 (0.7 kg/t ) | - | Improved body weight gain and Feed Conversion Ratio (FCR). | [7] |
Table 2: Effects of Xanthophyll on Pigmentation
| Species | Xanthophyll Source | Inclusion Level (mg/kg) | Duration (weeks) | Color Parameter | Result | Reference |
| Bighead Catfish (Clarias macrocephalus) | Xanthophyll | 100 | 4-6 | b* (yellowness) | Significantly higher in skin and muscle. | [3][4][5] |
| Bighead Catfish (Clarias macrocephalus) | Xanthophyll | 75 | 4 | Consumer Preference | Most preferred for "yellowness" of muscle. | [3][4][5] |
| Southern Catfish (Silurus soldatovi meridionalis) | Xanthophyll | 126 | 8 | Total Carotenoids | Significantly enhanced in muscle. | [6] |
| Hybrid Catfish (Clarias macrocephalus × C. gariepinus) | Microemulsified Xanthophyll | 700 (0.7 kg/t ) | - | b* (yellowness) | Higher in abdominal skin and back muscle. | [7] |
Table 3: Effects of Xanthophyll on Antioxidant and Immune Status
| Species | Xanthophyll Source | Inclusion Level (mg/kg) | Duration (weeks) | Parameter | Effect | Reference |
| Southern Catfish (Silurus soldatovi meridionalis) | Xanthophyll | 80 | 8 | Complement 3, IgM, Lysozyme | Increased content. | [6] |
| Southern Catfish (Silurus soldatovi meridionalis) | Xanthophyll | 80 | 8 | Antioxidant enzyme activities | Improved. | [6] |
| Rainbow Trout (Oncorhynchus mykiss) | Pot Marigold Extract | 500, 1000, 2000 | 8 | Serum Catalase, SOD, GPx | Increased activities. | [8] |
Experimental Protocols
The following are generalized protocols for conducting feeding trials and subsequent analyses to evaluate the efficacy of xanthophyll palmitate in aquaculture feeds.
Aquafeed Preparation with Xanthophyll Palmitate
This protocol outlines the preparation of experimental diets with varying concentrations of xanthophyll palmitate.
-
Basal Diet Formulation: Formulate a basal diet that meets the nutritional requirements of the target species, excluding any carotenoid sources.
-
Ingredient Preparation: Finely grind all dry ingredients and sieve through a mesh screen (e.g., 320 µm).
-
Xanthophyll Palmitate Incorporation: Accurately weigh the required amount of xanthophyll palmitate (often from a commercial marigold extract) for each experimental diet. To ensure homogeneity, pre-mix the xanthophyll palmitate with a small portion of the basal diet before adding it to the main batch.
-
Mixing: Thoroughly mix all dry ingredients, including the xanthophyll premix, in a blender until a homogenous mixture is achieved.
-
Addition of Liquids: Gradually add oil and then water to the dry mixture while continuing to blend to form a consistent dough.
-
Pelleting: Pass the dough through a granulator or pellet mill with an appropriately sized die for the target fish species.
-
Drying: Dry the pellets in a forced-air oven at a low temperature (e.g., 40-60°C) for an extended period (e.g., 12-24 hours) to a moisture content of less than 10%.[9] High temperatures can degrade carotenoids.
-
Storage: Store the prepared diets in airtight bags at a low temperature (e.g., -20°C or 4°C) in the dark to prevent oxidation and degradation of xanthophyll palmitate.[9]
In Vivo Feeding Trial
This protocol describes a typical feeding trial to assess the effects of dietary xanthophyll palmitate.
-
Acclimation: Acclimate the experimental fish to the culture conditions and a basal control diet for a period of 1-2 weeks.
-
Experimental Design: Randomly allocate a predetermined number of fish into experimental tanks for each dietary treatment, ensuring at least triplicate tanks per treatment.
-
Feeding Regimen: Feed the fish to apparent satiation two to three times daily for a specified experimental period (typically 4-8 weeks).
-
Water Quality Monitoring: Regularly monitor and maintain optimal water quality parameters (e.g., temperature, pH, dissolved oxygen, ammonia, nitrite).
-
Data Collection:
-
Growth Performance: At the beginning and end of the trial, bulk-weigh the fish in each tank to calculate weight gain (WG), specific growth rate (SGR), and feed conversion ratio (FCR).
-
Sampling: At the end of the trial, euthanize a subset of fish from each tank for tissue collection (e.g., skin, muscle, liver, blood).
-
Analytical Methodologies
This protocol provides a general procedure for the quantification of xanthophylls using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Feed: Weigh a known amount of the feed sample.
-
Tissue: Weigh a known amount of homogenized tissue sample.
-
-
Extraction:
-
Extract the carotenoids from the sample using an organic solvent (e.g., acetone, hexane:ethyl acetate (B1210297) mixture). This process should be carried out under subdued light to prevent photodegradation.
-
The extraction can be facilitated by using a mechanical homogenizer and adding an antioxidant like butylated hydroxytoluene (BHT).
-
Saponification with potassium hydroxide (B78521) may be necessary to hydrolyze xanthophyll esters to free xanthophylls for analysis.
-
-
Chromatographic Separation:
-
Use a normal-phase or reverse-phase HPLC system with a suitable column (e.g., silica (B1680970) or C30).[10][11]
-
Employ a mobile phase gradient (e.g., hexane:ethyl acetate) to separate the different carotenoids.[10]
-
-
Detection and Quantification:
-
Use a photodiode array (PDA) or UV-Vis detector set at the maximum absorption wavelength for xanthophylls (around 445 nm).
-
Identify and quantify the xanthophyll peaks by comparing their retention times and spectral data with those of authentic standards.
-
This protocol outlines the general steps for measuring the activity of key antioxidant enzymes in fish tissues (e.g., liver).
-
Tissue Homogenization: Homogenize a weighed portion of the tissue in a cold buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
Centrifugation: Centrifuge the homogenate at a high speed and low temperature (e.g., 10,000 x g at 4°C) to obtain the supernatant, which contains the enzymes.
-
Enzyme Assays: Use commercially available assay kits or established spectrophotometric methods to measure the activity of enzymes such as:
-
Superoxide Dismutase (SOD): Measures the inhibition of the reduction of a chromogen.
-
Catalase (CAT): Measures the decomposition of hydrogen peroxide.[9]
-
Glutathione (B108866) Peroxidase (GPx): Measures the rate of glutathione oxidation.
-
-
Protein Quantification: Determine the total protein concentration in the supernatant (e.g., using the Bradford or Lowry method) to normalize the enzyme activities.
This protocol provides a general framework for evaluating key innate immune parameters in fish.
-
Sample Collection: Collect blood (for serum or plasma) and mucus samples from the fish.
-
Serum/Plasma Separation: Allow the blood to clot and then centrifuge to separate the serum, or use an anticoagulant and centrifuge to obtain plasma.
-
Immune Assays: Use appropriate methods to measure immune parameters such as:
-
Lysozyme Activity: Typically measured using a turbidimetric assay with Micrococcus lysodeikticus as the substrate.
-
Complement Activity (ACH50): Measures the hemolytic activity of the alternative complement pathway.
-
Immunoglobulin M (IgM) Levels: Can be quantified using an enzyme-linked immunosorbent assay (ELISA) or other immunological methods.
-
Myeloperoxidase (MPO) Activity: A colorimetric assay can be used to determine MPO activity in mucus or tissue homogenates.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for Xanthophyll-Mediated Antioxidant Response
Xanthophylls are believed to exert their antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13][14][15]
Caption: Proposed Nrf2 signaling pathway activation by xanthophylls.
Experimental Workflow for Evaluating Xanthophyll Palmitate in Aquafeeds
Caption: Experimental workflow for aquafeed trials with xanthophyll palmitate.
Conclusion
Xanthophyll palmitate is a highly effective feed additive in aquaculture for enhancing pigmentation, and it also offers significant benefits to the antioxidant status and immune response of farmed aquatic species. The optimal inclusion level varies depending on the species and the desired outcome. The protocols and data presented in this document provide a comprehensive guide for researchers to design and conduct experiments to evaluate the efficacy of xanthophyll palmitate in their specific aquaculture applications. Further research is warranted to elucidate the precise molecular mechanisms of action of xanthophyll palmitate and to explore its full potential in promoting the health and quality of cultured aquatic animals.
References
- 1. The importance of carotenoids in aquafeeds - Responsible Seafood Advocate [globalseafood.org]
- 2. researchgate.net [researchgate.net]
- 3. Dietary Effects of Carotenoid on Growth Performance and Pigmentation in Bighead Catfish (Clarias macrocephalus Günther,… [ouci.dntb.gov.ua]
- 4. Dietary Effects of Carotenoid on Growth Performance and Pigmentation in Bighead Catfish (Clarias macrocephalus Günther, 1864) | CiNii Research [cir.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Dietary xanthophyll improved growth, antioxidant, pigmentation and meat quality in the southern catfish (Silurus soldatovi meridionalis Chen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of carotenoid pigments, retinol, and alpha-tocopherol in feeds, tissues, and blood serum by normal phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carotenoids from Foods of Plant, Animal and Marine Origin: An Efficient HPLC-DAD Separation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Nrf2-Keap1/ARE signaling pathway in aquatic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Xanthophyll Palmitate as a Dietary Supplement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthophylls, a class of oxygenated carotenoids, are renowned for their potent antioxidant properties and significant role in human health, particularly in supporting eye health.[1] Xanthophyll palmitate, an esterified form of xanthophylls like lutein (B1675518) and zeaxanthin (B1683548) with palmitic acid, offers enhanced stability and bioavailability compared to its free form.[1] This document provides detailed application notes and protocols for the formulation of xanthophyll palmitate into a stable and bioavailable oil-in-water (O/W) nanoemulsion suitable for use as a dietary supplement.
The esterified form of xanthophylls is naturally found in sources like marigold flowers.[2] Upon ingestion, xanthophyll palmitate is hydrolyzed by lipases in the gastrointestinal tract, releasing free xanthophylls for absorption.[1] The formulation strategy presented here focuses on an O/W nanoemulsion to improve the dispersibility and absorption of this lipophilic compound.
Raw Material Characterization: Xanthophyll Palmitate
Extraction and Purification of Xanthophyll Esters from Marigold Flowers (Tagetes erecta)
A high-purity xanthophyll palmitate raw material is crucial for a consistent and stable final product. The following protocol outlines a common method for its extraction and purification.
Protocol 2.1: Extraction and Saponification
-
Drying and Milling: Dry marigold flower petals to a moisture content of less than 10%. Mill the dried petals into a coarse powder.
-
Solvent Extraction:
-
Load the powdered petals into a Soxhlet extractor.
-
Use hexane (B92381) as the extraction solvent (250 mL of hexane for every 25 g of raw material).[2]
-
Conduct the extraction until the solvent running through the extractor is colorless.
-
Evaporate the solvent under reduced pressure to obtain marigold oleoresin, which is rich in lutein esters.[3]
-
-
Saponification:
-
Mix the oleoresin with an alcoholic potassium hydroxide (B78521) (KOH) solution.
-
Heat the mixture to saponify the lutein esters, which breaks the ester bonds and frees the lutein.[3]
-
-
Purification:
-
After saponification, add water to the mixture to dissolve soaps and other impurities.[3]
-
The free lutein will precipitate out of the aqueous solution.
-
Further purify the crude lutein through recrystallization using a suitable solvent like acetone (B3395972) or ethyl acetate.[3]
-
Enzymatic Esterification to Xanthophyll Palmitate
For a more controlled synthesis, free xanthophylls (lutein/zeaxanthin) can be enzymatically esterified with palmitic acid.
Protocol 2.2: Enzymatic Synthesis
-
Reaction Setup:
-
Dissolve free lutein (e.g., 20 mg/mL) and vinyl palmitate (e.g., 100 mg/mL) in an organic solvent such as toluene.
-
Add an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), as the catalyst (e.g., 20 mg/mL).
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with gentle agitation for a specified duration (e.g., 8 hours).
-
Monitoring and Purification: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC). Once the desired conversion is achieved (e.g., >80%), purify the resulting xanthophyll dipalmitate.
Formulation Development: Oil-in-Water (O/W) Nanoemulsion
An O/W nanoemulsion is an effective delivery system for lipophilic compounds like xanthophyll palmitate, enhancing their stability and bioavailability.[4]
Protocol 3.1: Preparation of Xanthophyll Palmitate Nanoemulsion
-
Oil Phase Preparation:
-
Dissolve a specific amount of xanthophyll palmitate in a food-grade carrier oil (e.g., medium-chain triglycerides - MCT oil) to achieve the target concentration.
-
Gently heat the mixture to ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Disperse a food-grade emulsifier (e.g., Tween 80) in deionized water.
-
-
Pre-emulsification:
-
Gradually add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed for a set duration to form a coarse emulsion.
-
-
Homogenization:
Physicochemical Characterization
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the stability and in vivo fate of the nanoemulsion.
Protocol 4.1: Dynamic Light Scattering (DLS) Analysis
-
Sample Preparation: Dilute the nanoemulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Use a dynamic light scattering instrument (e.g., Malvern Zetasizer). Set the temperature to 25°C.
-
Measurement:
-
For particle size and PDI, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.[7] The data is then analyzed to determine the Z-average diameter and the PDI.
-
For zeta potential, the instrument applies an electric field across the sample and measures the velocity of the droplets using laser Doppler velocimetry. This is then used to calculate the zeta potential.
-
-
Data Analysis: Perform measurements in triplicate and report the mean values with standard deviation.
Table 1: Physicochemical Properties of Xanthophyll Palmitate Nanoemulsion
| Parameter | Value |
|---|---|
| Z-Average Diameter (nm) | 165.4 ± 2.1 |
| Polydispersity Index (PDI) | 0.21 ± 0.03 |
| Zeta Potential (mV) | -32.5 ± 1.8 |
Encapsulation Efficiency (EE)
EE determines the percentage of the active ingredient successfully encapsulated within the oil droplets.
Protocol 4.2: Determination of Encapsulation Efficiency
-
Separation of Free Xanthophyll Palmitate:
-
Centrifuge a known amount of the nanoemulsion at high speed (e.g., 12,000 rpm for 20 minutes) to separate the encapsulated xanthophyll palmitate from any unencapsulated material.[8]
-
-
Quantification of Free Xanthophyll Palmitate:
-
Carefully collect the supernatant and quantify the amount of free xanthophyll palmitate using a suitable analytical method like HPLC with UV-Vis detection.
-
-
Quantification of Total Xanthophyll Palmitate:
-
Take the same initial amount of nanoemulsion and disrupt the droplets using a suitable solvent (e.g., a mixture of ethanol (B145695) and n-hexane) to release the encapsulated xanthophyll palmitate.
-
Quantify the total amount of xanthophyll palmitate using HPLC.
-
-
Calculation:
-
Calculate the EE using the following formula: EE (%) = [(Total Xanthophyll Palmitate - Free Xanthophyll Palmitate) / Total Xanthophyll Palmitate] x 100
-
Table 2: Encapsulation Efficiency of Xanthophyll Palmitate Nanoemulsion
| Parameter | Value |
|---|
| Encapsulation Efficiency (%) | 96.8 ± 1.5 |
Bioavailability Assessment
An in vitro lipolysis model can simulate the digestion of the nanoemulsion in the gastrointestinal tract and predict the bioaccessibility of xanthophyll palmitate.
Protocol 5.1: In Vitro Lipolysis Model
-
Apparatus: Use a pH-stat autotitrator with a temperature-controlled reaction vessel maintained at 37°C.[9]
-
Lipolysis Medium: Prepare a simulated intestinal fluid containing bile salts (e.g., sodium taurocholate) and phospholipids (B1166683) (e.g., phosphatidylcholine).[10]
-
Procedure:
-
Add the nanoemulsion to the lipolysis medium in the reaction vessel.
-
Initiate the digestion by adding a lipase solution (e.g., porcine pancreatin).[10]
-
Maintain the pH at a constant level (e.g., 7.0) by titrating with a sodium hydroxide solution. The rate of NaOH addition is proportional to the rate of lipid digestion.
-
Collect samples from the reaction vessel at different time points.
-
Stop the enzymatic reaction in the collected samples using an inhibitor.
-
Centrifuge the samples to separate the digested lipid phase from the aqueous phase.
-
-
Analysis: Analyze the concentration of xanthophyll palmitate in the aqueous (micellar) phase, which represents the bioaccessible fraction, using HPLC.
Table 3: In Vitro Bioaccessibility of Xanthophyll Palmitate
| Time (minutes) | Bioaccessible Xanthophyll Palmitate (%) |
|---|---|
| 0 | 0 |
| 30 | 45.2 ± 3.1 |
| 60 | 78.6 ± 4.5 |
| 120 | 91.3 ± 2.8 |
Stability Studies
Accelerated stability studies are performed to predict the shelf-life of the product under normal storage conditions.
Protocol 6.1: Accelerated Stability Testing
-
Storage Conditions: Store the nanoemulsion samples in sealed containers at different temperature and relative humidity (RH) conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[11]
-
Time Points: Analyze the samples at specified time points (e.g., 0, 1, 3, and 6 months).[11]
-
Parameters to Evaluate:
-
Physical Stability: Visually inspect for any signs of phase separation, creaming, or sedimentation. Measure particle size, PDI, and zeta potential as described in Protocol 4.1.
-
Chemical Stability: Quantify the concentration of xanthophyll palmitate at each time point using a validated stability-indicating HPLC method.
-
-
Data Analysis: Plot the degradation of xanthophyll palmitate over time to determine the degradation kinetics and estimate the shelf-life.
Table 4: Accelerated Stability Data for Xanthophyll Palmitate Nanoemulsion (40°C/75% RH)
| Time (Months) | Z-Average Diameter (nm) | PDI | Zeta Potential (mV) | Xanthophyll Palmitate Retention (%) |
|---|---|---|---|---|
| 0 | 165.4 ± 2.1 | 0.21 ± 0.03 | -32.5 ± 1.8 | 100 |
| 1 | 168.2 ± 2.5 | 0.22 ± 0.02 | -31.8 ± 2.0 | 98.5 ± 1.2 |
| 3 | 172.5 ± 3.0 | 0.24 ± 0.04 | -30.1 ± 2.5 | 95.1 ± 1.8 |
| 6 | 178.9 ± 3.8 | 0.26 ± 0.05 | -28.6 ± 2.9 | 90.8 ± 2.1 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Lutein and Zeaxanthin
Lutein and zeaxanthin, the active components of xanthophyll palmitate, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, they can inhibit the LPS-induced secretion of IL-8 by suppressing the JNK and NF-κB signaling pathways.
Caption: Anti-inflammatory signaling pathway of Lutein/Zeaxanthin.
Experimental Workflow for Nanoemulsion Formulation and Characterization
Caption: Workflow for nanoemulsion formulation and evaluation.
Regulatory Considerations
The introduction of a dietary supplement containing a new dietary ingredient (NDI) like xanthophyll palmitate into the U.S. market is regulated by the FDA.
-
New Dietary Ingredient (NDI) Notification: If xanthophyll palmitate was not marketed as a dietary supplement in the United States before October 15, 1994, a New Dietary Ingredient Notification (NDIN) must be submitted to the FDA at least 75 days before the product is introduced to the market.[12][13]
-
NDIN Content: The notification must include comprehensive information demonstrating that the NDI is reasonably expected to be safe under the proposed conditions of use. This includes:
-
Detailed information about the identity and composition of the NDI.
-
A description of the manufacturing process.
-
Comprehensive safety data, which may include historical use, human and animal studies, and other scientific literature.
-
-
Labeling: Dietary supplement labels must be truthful and not misleading. They must include a "Supplement Facts" panel detailing the serving size, ingredients, and amount per serving.
-
Current Good Manufacturing Practices (cGMPs): Manufacturers must adhere to cGMPs to ensure the quality, purity, strength, and composition of their products.
It is highly recommended to consult with a regulatory expert to ensure full compliance with all applicable FDA regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances on Nanoparticle based Strategies for Improving Carotenoid Stability and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Encapsulation of Lipid-Soluble Bioactives by Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability and in vitro digestibility of beta‐carotene in nanoemulsions fabricated with different carrier oils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Solid-Phase Extraction for the Purification of Xanthophyll Palmitate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the purification of xanthophyll palmitate from complex matrices using solid-phase extraction (SPE), supplemented with quantitative data and a procedural workflow.
Introduction
Xanthophylls are a class of oxygenated carotenoid pigments found widely in nature, particularly in leafy green vegetables and yellow-orange fruits and flowers.[1] Xanthophyll Palmitate, an ester of a xanthophyll and palmitic acid, is a common form in which these compounds are found, for instance in marigold flowers (Tagetes erecta).[1] These compounds are of significant interest due to their potential health benefits, including antioxidant properties and their role in eye health.
Purification of xanthophyll palmitate from crude extracts is a critical step for various research and drug development applications. Solid-phase extraction (SPE) offers a robust and efficient method for this purpose, providing a cleaner sample by removing interfering substances. SPE is often preferred over traditional liquid-liquid extraction (LLE) due to its speed, accuracy, and reduced solvent consumption.[2] C18 and C30 reversed-phase cartridges are particularly effective for the retention and purification of carotenoids and their esters.[2] This document outlines a detailed protocol for the purification of xanthophyll palmitate using C18 SPE cartridges.
Data Presentation
The following table summarizes representative quantitative data for the purification of xanthophylls and their esters using solid-phase extraction. It is important to note that specific recovery and purity can vary depending on the initial sample matrix, concentration, and specific laboratory conditions.
| Parameter | Sorbent | Value | Comments | Source(s) |
| Recovery Rate | C18 | ~97% | Reported for zeaxanthin, a closely related xanthophyll. Recovery for xanthophyll esters is expected to be high with an optimized protocol. | [3] |
| Purity | Not Specified | >65% | Achieved for trans-lutein esters through a multi-step purification process. SPE is a key step in achieving high purity. | [4] |
| Loading Capacity | C18 (100 mg) | 1-5 mg | This is a general guideline for silica-based C18 cartridges (1-5% of sorbent mass). The optimal loading for a specific crude extract should be determined empirically. | |
| Retention | C18 & C30 | High | Both C18 and C30 cartridges show high retention for lutein (B1675518) and β-carotene. C30 can be particularly effective for long-chain xanthophyll esters. | [2] |
Experimental Protocols
This section details the necessary protocols for sample preparation and subsequent purification of xanthophyll palmitate using solid-phase extraction.
3.1. Materials and Reagents
-
SPE Cartridges: C18, 200 mg / 3 mL (or similar)
-
Solvents (HPLC Grade):
-
Ethyl Acetate
-
Isopropanol
-
Ethanol (B145695) (95% and 80%)
-
Methanol
-
Reagents:
-
Anhydrous Sodium Sulfate
-
Nitrogen gas
-
-
Equipment:
-
SPE Vacuum Manifold
-
Rotary Evaporator or Nitrogen Evaporation System
-
Vortex Mixer
-
Centrifuge
-
Glassware (flasks, beakers, vials)
-
Micropipettes
-
3.2. Sample Preparation: Extraction of Xanthophyll Palmitate from Marigold Flowers
-
Drying and Milling: Dry marigold flower petals at room temperature (around 35°C) to prevent degradation of xanthophyll esters.[5] Mill the dried petals into a fine powder.
-
Solvent Extraction:
-
Concentration:
-
Evaporate the solvent from the miscella using a rotary evaporator at a temperature below 40°C.
-
The resulting crude extract, known as oleoresin, contains a high concentration of xanthophyll esters.[1]
-
-
Reconstitution:
-
Dissolve a known quantity of the oleoresin in a minimal amount of a suitable solvent, such as hexane or a mixture of isopropanol/ethyl acetate/water, for loading onto the SPE cartridge.
-
3.3. Solid-Phase Extraction Protocol
The following protocol is adapted for the purification of xanthophyll palmitate using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Pass 3 mL of acetone through the C18 cartridge.
-
Follow with 3 mL of a conditioning solution of isopropanol/ethyl acetate/water (1:1:1 v/v/v).
-
Ensure the sorbent bed does not go dry during conditioning.
-
-
Sample Loading:
-
Take the reconstituted crude extract (e.g., 100 µL) and dilute it 10-fold with 85% ethanol.
-
Load the diluted sample onto the conditioned C18 cartridge.
-
Maintain a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing (Impurity Removal):
-
Wash the cartridge with 3 mL of 80% ethanol containing 0.1% ammonia (B1221849) (for xanthophyll palmitates). This step removes more polar impurities.
-
Discard the eluate from this step.
-
-
Elution (Analyte Collection):
-
Elute the purified xanthophyll palmitate from the cartridge using 2 mL of acetone.
-
Collect the eluate in a clean collection vial.
-
-
Post-Elution Processing:
-
Dry the collected fraction under a gentle stream of nitrogen gas.
-
Reconstitute the purified xanthophyll palmitate in a suitable solvent for downstream analysis (e.g., by HPLC).
-
Visualization
4.1. Experimental Workflow for SPE Purification
The following diagram illustrates the key steps in the solid-phase extraction workflow for the purification of xanthophyll palmitate.
Caption: Workflow for Xanthophyll Palmitate Purification using SPE.
Conclusion
Solid-phase extraction is a highly effective technique for the purification of xanthophyll palmitate from complex biological extracts. The use of C18 cartridges, coupled with a well-defined protocol of conditioning, loading, washing, and elution, allows for the efficient removal of impurities and the isolation of the target compound. This method is advantageous for its speed, high recovery potential, and suitability for preparing samples for further analytical procedures such as HPLC and mass spectrometry. The protocols and data presented in this application note provide a solid foundation for researchers and scientists working on the analysis and development of products containing xanthophyll palmitate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Solid-phase extraction of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WO2002094772A1 - Process for the extraction of esters of xanthophyll and of carotenoids - Google Patents [patents.google.com]
- 5. US7150890B2 - Process for the purification of marigold xanthophylls - Google Patents [patents.google.com]
Application Notes and Protocols for the Enzymatic Synthesis of Xanthophyll Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of xanthophyll esters. Esterification of xanthophylls, such as lutein (B1675518), zeaxanthin, and astaxanthin (B1665798), is a critical process for enhancing their stability, bioavailability, and lipophilicity, thereby expanding their application in pharmaceuticals, nutraceuticals, and food industries. Enzymatic methods offer a green and highly selective alternative to chemical synthesis.
Introduction
Xanthophylls are oxygenated carotenoids that play a crucial role in human health, particularly in eye health and as antioxidants.[1] However, their inherent instability limits their direct application. Esterification of the hydroxyl groups of xanthophylls with fatty acids significantly improves their stability against heat and light and enhances their absorption in the human body. Lipases are the most commonly used enzymes for this purpose, offering high catalytic efficiency and selectivity under mild reaction conditions.[2][3]
Key Enzymes and Substrates
The enzymatic synthesis of xanthophyll esters primarily involves the use of lipases to catalyze the esterification reaction between a xanthophyll and an acyl donor.
-
Enzymes:
-
Lipases: Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is the most widely and effectively used lipase for xanthophyll esterification.[4][5] Other lipases from Candida rugosa, Pseudomonas species, and Penicillium cyclopium have also been utilized.[6][7]
-
Xanthophyll Acyltransferase (XAT): A GDSL esterase/lipase found in plants like bread wheat that naturally catalyzes the esterification of xanthophylls.
-
-
Xanthophyll Substrates:
-
Lutein
-
Zeaxanthin
-
Astaxanthin
-
β-Cryptoxanthin
-
Violaxanthin
-
Capsanthin
-
-
Acyl Donors:
-
Fatty Acids: A wide range of saturated and polyunsaturated fatty acids (PUFAs) can be used, including palmitic acid, oleic acid, linoleic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA).[4]
-
Fatty Acid Vinyl Esters: Vinyl esters, such as vinyl palmitate, are effective acyl donors that can drive the reaction towards product formation.
-
Acid Anhydrides: Succinic anhydride (B1165640) is an example of an acid anhydride used for esterification.[2]
-
Triacylglycerides: Can also serve as acyl donors in transesterification reactions.
-
Quantitative Data Summary
The efficiency of enzymatic xanthophyll ester synthesis is influenced by various factors, including the choice of enzyme, substrates, solvent, temperature, and reaction time. The following tables summarize key quantitative data from various studies.
Table 1: Enzymatic Synthesis of Lutein Esters - Reaction Conditions and Yields
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Yield/Conversion Rate | Reference |
| Novozym 435 | Vinyl palmitate | Toluene | 60 | 8 | 83% yield | [8] |
| Immobilized CALB | Succinic anhydride | DMF | 45 | 72 | 93.32% conversion | [2] |
| Novozym 435 | PUFA concentrate | Acetone (B3395972) | Not specified | Not specified | 46.4% yield | [4] |
| Novozym 435 | Vinyl decanoate | Methyl tert-butyl ether | Not specified | 16 | 88% yield | [9] |
Table 2: Enzymatic Synthesis of Astaxanthin Esters - Reaction Conditions and Yields
| Enzyme | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Yield/Conversion Rate | Reference |
| Candida cylindracea lipase | n-Octanoic acid | Tri-n-octanoin | Not specified | Not specified | 36.4% yield | [10][11] |
| Lipase OF | n-Octanoic acid | Tri-n-octanoin | 40 | 72 | ~36% yield | [10] |
| Novozym 435 | Benzoic acid, etc. | Anhydrous medium | 37 | Not specified | Not specified | [12] |
Table 3: Comparison of Solvents for Lutein Ester Synthesis using Immobilized CALB
| Solvent | Esterification Rate (%) after 48h |
| DMF | 87.42 |
| DMSO | 76.36 |
| Acetone | Low |
| Chloroform | Low |
| n-Hexane | Low |
| MTBE | Not specified |
| Data from[2] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis and analysis of xanthophyll esters.
Protocol for Lipase-Catalyzed Synthesis of Lutein-PUFA Esters
This protocol is adapted from the work of Mbatia et al. (2011) as described in a 2019 study.[4]
Materials:
-
Lutein (free form)
-
Polyunsaturated fatty acid (PUFA) concentrate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous acetone
-
Activated molecular sieves (3 Å)
-
Rotary evaporator
-
Shaker incubator
Procedure:
-
Solubilization: Dissolve 1 g of lutein and 1.9 g of PUFA concentrate (1:5 molar ratio of Lutein:PUFA) in 100 mL of moisture-free acetone in a sealed flask.[4]
-
Enzyme and Desiccant Addition: Add 2 g of immobilized Novozym 435 lipase (20 g/L) and 6 g of activated molecular sieves (60 g/L) to the reaction mixture. The molecular sieves are crucial for maintaining a low water activity (aw < 0.01) to favor the esterification reaction.[4]
-
Incubation: Incubate the flask in a shaker at a controlled temperature (e.g., 40-50 °C) with constant agitation for a specified duration (e.g., 24-72 hours).
-
Reaction Termination: Stop the reaction by filtering out the enzyme and molecular sieves.
-
Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator at 40 °C.[4]
-
Purification: The resulting crude extract containing lutein esters can be purified using techniques like thin-layer chromatography (TLC) or column chromatography.
Protocol for the Analysis of Xanthophyll Esters by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
C18 or C30 reverse-phase column.
Mobile Phase and Gradient (Example for Lutein Esters):
-
A gradient system is typically used for optimal separation.
-
Mobile Phase A: Methanol/water (e.g., 95:5 v/v)
-
Mobile Phase B: Methyl tert-butyl ether (MTBE)
-
A gradient program would involve increasing the proportion of Mobile Phase B over time to elute the more lipophilic esters.
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized xanthophyll ester mixture in a suitable solvent (e.g., acetone or the mobile phase). Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection: Inject a specific volume (e.g., 20 µL) of the sample onto the HPLC column.
-
Detection: Monitor the elution of compounds using the PDA detector at the maximum absorbance wavelength for the specific xanthophyll (e.g., ~450 nm for lutein).
-
Quantification: Identify and quantify the xanthophyll esters based on the retention times and peak areas of corresponding standards. The conversion rate can be calculated by comparing the peak area of the ester with the initial peak area of the free xanthophyll.
Visualizations
Biosynthetic Pathway of Astaxanthin from β-Carotene
The following diagram illustrates the key enzymatic steps in the conversion of β-carotene to astaxanthin, which can then be esterified.
Caption: Biosynthesis of astaxanthin and its subsequent esterification.
Experimental Workflow for Enzymatic Synthesis of Xanthophyll Esters
This diagram outlines the general workflow for the laboratory-scale enzymatic synthesis of xanthophyll esters.
Caption: General experimental workflow for xanthophyll ester synthesis.
Logical Relationship of Reaction Parameters
The following diagram illustrates the key parameters influencing the outcome of the enzymatic esterification.
Caption: Key parameters affecting enzymatic xanthophyll esterification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of lipophilic lutein–PUFA esters and assessment of their stabilization potential in EPA–DHA rich fish oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of lipophilic lutein-PUFA esters and assessment of their stabilization potential in EPA-DHA rich fish oil matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Astaxanthin preparation by lipase-catalyzed hydrolysis of its esters from Haematococcus pluvialis algal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of astaxanthin n-octanoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Enhancing Xanthophyll Palmitate Stability through Encapsulation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthophylls are a class of oxygenated carotenoids that play a crucial role in human health, particularly in protecting against photo-oxidative damage in the eye.[1][2] Xanthophyll Palmitate, an esterified form of xanthophyll, offers altered solubility and potentially enhanced bioavailability.[1] However, like other carotenoids, Xanthophyll Palmitate is highly susceptible to degradation from environmental factors such as light, heat, and oxygen, which limits its shelf-life and efficacy in pharmaceutical and nutraceutical applications.[3][4] Encapsulation technologies provide a robust solution by creating a protective barrier around the active compound, thereby improving its stability, solubility, and controlled release.[5][6] This document provides detailed protocols and data for three common encapsulation techniques: spray-drying, liposomal encapsulation, and nanoemulsion.
Spray-Drying Encapsulation
Spray-drying is a widely used, scalable, and cost-effective technique that converts a liquid feed (an emulsion containing the active compound and a carrier material) into a dry powder.[7] This method is effective in protecting sensitive compounds like Xanthophyll Palmitate from degradation.
Quantitative Data: Stability of Spray-Dried Xanthophylls
| Parameter | Non-Encapsulated Xanthophyll | Spray-Dried Xanthophyll | Improvement Factor | Storage Conditions | Reference |
| Half-life (Light) | 1.25 weeks | 7.1 weeks | 5.6x | Ambient Light | [8] |
| Half-life (Heat) | 2.7 hours | 5.1 hours | 1.9x | Elevated Temperature | [8] |
| Half-life (Oxygen) | 1.2 weeks | 9.2 weeks | 7.7x | Air Exposure | [8] |
| Encapsulation Efficiency | N/A | 73-89% | N/A | N/A | [6] |
| Thermal Stability | Significant Degradation | Stable at 80°C for 2h | Significant | 80°C - 100°C | [6] |
Note: Data is for xanthophylls and related carotenoids like astaxanthin (B1665798), serving as a proxy for Xanthophyll Palmitate.
Experimental Protocol: Spray-Drying
This protocol describes the encapsulation of Xanthophyll Palmitate using a mini spray-dryer.
1. Materials and Reagents:
-
Xanthophyll Palmitate extract
-
Wall materials: Maltodextrin, Gum Arabic, or modified starch
-
Emulsifier (e.g., Tween 80)
-
Deionized water
-
Organic solvent (if extract is not an oil, e.g., ethanol)
2. Emulsion Preparation:
-
Prepare the aqueous phase by dissolving the wall materials (e.g., 30% w/v Maltodextrin) in deionized water at 60-70°C with continuous stirring until fully dissolved. Cool to room temperature.
-
Prepare the oil phase by dissolving/dispersing the Xanthophyll Palmitate extract in a suitable carrier oil. If necessary, add an emulsifier like Tween 80 (e.g., 1% w/w of the oil phase).
-
Gradually add the oil phase to the aqueous phase under high-shear homogenization (e.g., 10,000 rpm for 5-10 minutes) to form a stable oil-in-water (O/W) emulsion.
3. Spray-Drying Procedure:
-
Pre-heat the spray-dryer to the desired inlet temperature (e.g., 130°C - 180°C).
-
Set the feed pump flow rate (e.g., 5-10 mL/min) and the atomizing air pressure (e.g., 80-100 kPa).[7] The goal is to maintain a constant outlet temperature (e.g., 80°C ± 5°C).[9]
-
Continuously stir the emulsion while feeding it into the spray-dryer.
-
The atomized droplets are dried in the chamber, forming microcapsules.
-
Collect the powdered microcapsules from the cyclone collector.
-
Store the resulting powder in an airtight, opaque container at 4°C to prevent degradation.[9]
Visualization: Spray-Drying Workflow
Caption: Workflow for Xanthophyll Palmitate encapsulation via spray-drying.
Liposomal Encapsulation
Liposomes are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds.[10] This technique is highly effective for improving the stability and delivery of active ingredients.[11]
Quantitative Data: Stability of Liposome-Encapsulated Compounds
| Parameter | Non-Encapsulated | Liposomal Formulation | Improvement Noted | pH / Temp | Reference |
| Penetration into Stratum Corneum | 82.11% (Cream) | 96.4% (Cream) | 1.2x increase in penetration | N/A | [11] |
| Stability over time | Subject to hydrolysis & oxidation | Protected from degradation | Significantly improved stability | pH 5.6-7.0 | [12] |
| Photostability | Degrades under UV | Improved photostability | Enhanced protection from light | N/A | [12] |
| Encapsulation Efficiency | N/A | ~40% | N/A | N/A | [13] |
| Zeta Potential | N/A | -38.1 mV | Indicates stable dispersion | N/A | [13] |
Note: Data is derived from studies on ascorbyl palmitate and retinyl palmitate, which have similar lipophilic properties to Xanthophyll Palmitate.
Experimental Protocol: Liposome Preparation (Thin-Film Hydration)
This protocol describes the preparation of multilamellar vesicles (MLVs) by the thin-film hydration method.
1. Materials and Reagents:
-
Xanthophyll Palmitate
-
Phospholipids (e.g., Soy Phosphatidylcholine, Egg Phosphatidylcholine)
-
Cholesterol (to improve bilayer stability)
-
Organic solvent (e.g., Chloroform, Ethanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
2. Thin-Film Formation:
-
Dissolve phospholipids, cholesterol, and Xanthophyll Palmitate in the organic solvent in a round-bottom flask. A typical molar ratio is 2:1 for phospholipid to cholesterol.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask under vacuum at a temperature above the lipid's transition temperature (e.g., 40-50°C) to remove the organic solvent.
-
Continue rotation until a thin, uniform lipid film forms on the inner wall of the flask.
3. Hydration:
-
Add the aqueous buffer to the flask containing the lipid film.
-
Hydrate the film by rotating the flask (without vacuum) at a temperature above the lipid transition temperature for approximately 1 hour. This process causes the lipid film to swell and form MLVs.
4. Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to high-pressure homogenization.
-
Alternatively, the suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
5. Purification:
-
Separate the liposome-encapsulated Xanthophyll Palmitate from the non-encapsulated material by centrifugation or size-exclusion chromatography.
Visualization: Liposomal Encapsulation Workflow
Caption: Workflow for liposomal encapsulation via thin-film hydration.
Nanoemulsion
Nanoemulsions are colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides high stability against creaming and sedimentation, and enhances the bioavailability of encapsulated lipophilic compounds like Xanthophyll Palmitate.[14]
Quantitative Data: Stability of Nanoemulsions
| Parameter | Condition | Result | Reference |
| Droplet Size | Optimized Formulation | 16.71 nm | [14] |
| Polydispersity Index (PDI) | Optimized Formulation | 0.015 (very uniform) | [14] |
| Zeta Potential | Optimized Formulation | -20.6 mV | [14] |
| Thermal Stability | 30-90°C | Stable, no coalescence | [15] |
| pH Stability | pH 2.0 - 8.0 | Stable, no coalescence | [15] |
| Ionic Strength Stability | 100-500 mM NaCl | Stable, no coalescence | [15] |
Note: Data is derived from studies on astaxanthin and retinyl palmitate nanoemulsions.
Experimental Protocol: Nanoemulsion Preparation (Low-Energy Method)
This protocol uses the spontaneous emulsification method, which is a low-energy approach.
1. Materials and Reagents:
-
Xanthophyll Palmitate
-
Carrier Oil (e.g., Medium-Chain Triglycerides, Peanut Oil)
-
Surfactant (e.g., Tween 80, D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) - TPGS)[15]
-
Co-surfactant (e.g., Ethanol, Propylene Glycol)
-
Deionized water
2. Formulation:
-
Prepare the organic phase: Dissolve Xanthophyll Palmitate in the carrier oil. Add the surfactant and co-surfactant to this mixture and stir until a clear, homogenous solution is formed.
-
Prepare the aqueous phase: Deionized water.
3. Spontaneous Emulsification:
-
Slowly titrate the organic phase into the aqueous phase under moderate, constant magnetic stirring.
-
The nanoemulsion will form spontaneously as the organic phase disperses into the water.
-
Continue stirring for 30-60 minutes to ensure equilibrium is reached and the nanoemulsion is stable.
4. Characterization:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Assess the stability of the nanoemulsion under different stress conditions (e.g., temperature cycles, pH changes).[15]
Visualization: Logical Diagram of Encapsulation's Protective Effect
Caption: Encapsulation blocks degradation factors, preserving Xanthophyll Palmitate.
Analytical Methods for Stability Assessment
To evaluate the effectiveness of encapsulation, it is crucial to quantify the amount of Xanthophyll Palmitate remaining after exposure to stress conditions. High-Performance Liquid Chromatography (HPLC) is the standard method.[16][17][18]
Protocol: HPLC Analysis of Xanthophyll Palmitate
1. Sample Preparation (Extraction from Matrix):
-
Accurately weigh a sample of the encapsulated powder or suspension.
-
Disrupt the capsule to release the contents. This may involve dissolving the wall material (e.g., water for maltodextrin) followed by solvent extraction.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., a mixture of hexane, acetone, and ethanol).
-
Vortex and centrifuge the sample to separate the layers.
-
Collect the organic layer containing the Xanthophyll Palmitate.
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the residue in the mobile phase for HPLC injection. Note: All steps should be performed under dim light to prevent photodegradation.[18]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[19]
-
Mobile Phase: An isocratic or gradient mixture of solvents like acetonitrile (B52724), methanol, and dichloromethane (B109758). A reported mobile phase for zeaxanthin (B1683548) dipalmitate is acetonitrile and dichloromethane (42:58).[16]
-
Flow Rate: 1.0 mL/min.[9]
-
Detector: Diode Array Detector (DAD) or UV-Vis detector set at the maximum absorbance wavelength for xanthophylls (~450 nm).
-
Quantification: Calculate the concentration based on a standard curve prepared with a known concentration of Xanthophyll Palmitate standard.
3. Stability Study:
-
Expose both encapsulated and non-encapsulated control samples to specific stress conditions (e.g., 40°C storage, UV light exposure for a set duration).
-
At predetermined time points, withdraw samples and analyze using the HPLC method described above.
-
Calculate the percentage of Xanthophyll Palmitate remaining relative to the initial concentration (time zero).
-
Plot the degradation kinetics to determine the rate constant and half-life (t½).
References
- 1. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 2. Xanthophylls Modulate Palmitoylation of Mammalian β-Carotene Oxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Encapsulation Techniques of Carotenoids and Their Multifunctional Applications in Food and Health: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Supercritical Fluid CO2 Extraction and Microcapsule Preparation of Lycium barbarum Residue Oil Rich in Zeaxanthin Dipalmitate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Liposomal Encapsulation of Ascorbyl Palmitate: Influence on Skin Performance [mdpi.com]
- 12. Vitamin A palmitate photostability and stability over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanoemulgel for Improved Topical Delivery of Retinyl Palmitate: Formulation Design and Stability Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Oral Astaxanthin Nanoemulsion from Haematococcus pluvialis Induces Apoptosis in Lung Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of zeaxanthin dipalmitate and total carotenoids in Lycium fruits (Fructus Lycii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 19. mdpi.com [mdpi.com]
Troubleshooting & Optimization
How to improve the yield of Xanthophyll Palmitate extraction.
Welcome to the Technical Support Center for Xanthophyll Palmitate extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving extraction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of Xanthophyll Palmitate extraction?
A1: The yield of Xanthophyll Palmitate is influenced by several factors throughout the extraction process. Key variables include the choice of solvent, extraction temperature and time, the physical state of the raw material, and the extraction method employed.[1][2] Xanthophylls are also highly susceptible to degradation from exposure to heat, light, acids, and oxygen, which can significantly lower the final yield.[3][4]
Q2: Which solvent system is recommended for achieving high extraction efficiency?
A2: The choice of solvent is critical and depends on the target compound's polarity. Xanthophyll Palmitate, being an ester, is less polar than free xanthophylls.
-
For non-polar esters: Non-polar solvents like hexane (B92381) have been shown to be efficient.[1]
-
For polar/free xanthophylls: Polar solvents such as acetone (B3395972) and ethanol (B145695) are a better choice.
-
Solvent Mixtures: Often, a mixture of solvents provides the best results for simultaneous extraction. A common and effective combination is n-hexane, acetone, and methanol (B129727) (e.g., in an 8:1:1 volume ratio), which can accelerate the entry of xanthophylls into the solvent.[5][6]
Q3: What is the purpose of saponification in this process?
A3: Saponification is a chemical process that uses an alkali (like potassium hydroxide) to hydrolyze xanthophyll esters (e.g., Xanthophyll Palmitate) into free xanthophylls (e.g., lutein) and fatty acid salts.[7][8] This step is crucial for several reasons:
-
It can significantly increase the total measured xanthophyll content, as analytical methods often quantify the free form.[1]
-
It helps remove interfering lipids and chlorophylls (B1240455) from the extract.[7]
-
It is often a necessary step before chromatographic analysis.[7] However, it should be performed as a separate step after the initial extraction to avoid reducing the yield.[7]
Q4: Can advanced extraction methods improve the yield compared to conventional solvent extraction?
A4: Yes, advanced methods can significantly improve extraction efficiency and shorten processing times.
-
Ultrasound-Assisted Extraction (UAE): Uses high-frequency sound waves to create cavitation, which disrupts cell walls and accelerates the release of xanthophylls into the solvent.[5]
-
Supercritical Fluid Extraction (SFE): Employs supercritical CO2 as a solvent, which is non-toxic, non-flammable, and easily removed. This method is highly tunable by adjusting pressure and temperature.[2][4]
-
Enzyme-Assisted Extraction (EAE): Uses enzymes like cellulase (B1617823) and pectinase (B1165727) to break down the plant cell wall, allowing for easier solvent access to the target compounds.[9][10]
Q5: How should raw materials, such as marigold flowers, be prepared to maximize yield?
A5: Proper preparation and preservation of the raw material is a vital first step.
-
Preservation: Since marigold availability is seasonal, proper storage is essential. Well-preserved flowers can yield nearly double the xanthophyll content compared to unpreserved samples (105.19 g/Kg vs. 54.87 g/Kg).[1]
-
Drying and Grinding: The material should be dried and powdered (e.g., to a particle size of 0.5 mm) to increase the surface area available for solvent contact.[1]
-
Blanching: A brief heat treatment (e.g., 98°C for 5 minutes) can inactivate degradative enzymes like lipoxygenase and enhance pigment extraction.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent or solvent ratio. 2. Insufficient extraction time or temperature. 3. Poor quality or improperly prepared raw material. 4. Degradation of xanthophylls during the process. 5. Inefficient cell wall disruption. | 1. Optimize the solvent system based on the polarity of the target ester. Consider using a hexane/acetone/methanol mixture. 2. Systematically vary temperature and time to find the optimal balance between extraction efficiency and degradation.[2] 3. Ensure raw material is properly dried, preserved, and finely ground.[1] Consider blanching as a pretreatment.[1] 4. Protect the sample from light, heat, and oxygen. Consider adding antioxidants like BHT or working under an inert atmosphere (nitrogen).[4] 5. Employ methods like ultrasonication or enzymatic hydrolysis to improve cell lysis.[9] |
| Product Degradation (Color Loss) | 1. Exposure to high temperatures for extended periods. 2. Exposure to UV light. 3. Presence of acids from the plant matrix. 4. Oxidation due to exposure to air. | 1. Use a low-temperature extraction method or minimize the duration of heat exposure. 2. Use amber glassware or cover equipment to protect samples from light. 3. Add a neutralizing agent like calcium carbonate during extraction to neutralize plant acids. 4. Flush containers with nitrogen to create an inert environment. |
| Inconsistent Results | 1. Variability in raw material. 2. Inconsistent extraction parameters (time, temp, agitation). 3. Incomplete saponification (if performed). | 1. Use a single, homogenized batch of raw material for a set of experiments.[9] 2. Strictly control all experimental parameters using automated or calibrated equipment. 3. Monitor saponification completion by TLC or HPLC to ensure all esters are hydrolyzed. |
| Difficulty Filtering Extract | 1. High viscosity of the extract. 2. Presence of fine particulate matter. | 1. For enzyme-assisted extractions, ensure complete hydrolysis, which reduces viscosity.[9] 2. Use centrifugation to pellet fine solids before filtration. |
Data on Optimized Extraction Parameters
The following tables summarize quantitative data from studies optimizing different extraction methods for xanthophylls.
Table 1: Ultrasound-Assisted Extraction (UAE) of Xanthophylls from Marigold Data derived from a patent for a lutein (B1675518) extraction process.[5]
| Parameter | Optimal Value | Resulting Total Yield |
| Solvent System | n-hexane:acetone:methanol (8:1:1) | 96.51% (after saponification and purification) |
| Temperature | 40 °C | |
| Ultrasonic Power | 300 W | |
| Extraction Time | 30 minutes | |
| Liquid-to-Solid Ratio | 20 L / 1 kg |
Table 2: Supercritical Fluid Extraction (SFE) of Xanthophylls from Marigold Data from a study optimizing SFE using response surface methodology.[2]
| Parameter | Optimal Value | Resulting Xanthophyll Concentration |
| Pressure | 26 MPa | 35.8% (in the extract) |
| Temperature | 55 °C | |
| CO₂ Flow Rate | 12 kg/h |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Solvent Extraction (UAE)
This protocol is based on an optimized method for extracting xanthophylls from dried marigold flowers.[5]
-
Preparation: Dry 1 kg of marigold flowers and grind them into a fine powder.
-
Extraction:
-
Place the powdered sample into an ultrasonic extraction vessel.
-
Add 20 L of an organic solvent mixture of n-hexane, acetone, and methyl alcohol (8:1:1 volume ratio).
-
Set the extraction temperature to 40°C.
-
Apply ultrasonic power of 300W for 30 minutes.
-
-
Filtration: After extraction, filter the solution to separate the solid residue from the liquid extract (filtrate) containing the xanthophyll esters.
-
Saponification:
-
Add a 20% (w/v) potassium hydroxide-ethanol solution to the filtrate, using a volume twice that of the filtrate.
-
Heat the mixture to 50-70°C for 30-50 minutes to carry out the saponification reaction.
-
-
Purification & Crystallization:
-
Allow the mixture to cool. Wash the reaction product with deionized water until it is neutral to crystallize the free lutein.
-
Use centrifugation to separate the lutein crystals (crude product).
-
For further purification, dissolve the crude product in tetrahydrofuran (B95107) (THF) and add deionized water (e.g., 150ml THF to 250ml water) to recrystallize.
-
-
Final Product: Wash the final crystals with deionized water and ethanol, then dry to obtain the finished lutein crystal product.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol outlines the general steps for SFE based on optimized conditions.[2]
-
Preparation: Use a pre-prepared marigold oleoresin or finely ground marigold petals as the feed material.
-
Extraction:
-
Load the feed material into the extraction vessel of the SFE system.
-
Set the system parameters to the optimal conditions:
-
Pressure: 26 MPa
-
Temperature: 55 °C
-
CO₂ Flow Rate: 12 kg/h
-
-
Run the extraction for the desired duration (e.g., 60 minutes). The supercritical CO₂ will act as the solvent, selectively extracting the xanthophylls.
-
-
Collection:
-
The CO₂ and extract mixture flows into a separator vessel where the pressure and/or temperature is changed.
-
This change causes the CO₂ to return to a gaseous state, leaving the xanthophyll extract behind.
-
The extract is collected from the separator. The CO₂ can be recycled back into the system.
-
-
Analysis: Analyze the collected extract using HPLC to determine the concentration and purity of the xanthophylls.
Visual Guides
Caption: General workflow for Xanthophyll Palmitate extraction and purification.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mail.ijabe.org [mail.ijabe.org]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. CN101402597A - Xanthophyll extraction process - Google Patents [patents.google.com]
- 6. db-thueringen.de [db-thueringen.de]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving xanthophyll extraction from marigold flower using cellulolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the degradation of Xanthophyll Palmitate during storage.
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Xanthophyll Palmitate during storage. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is Xanthophyll Palmitate and why is its stability crucial?
Xanthophyll Palmitate is the esterified form of xanthophylls (a class of oxygenated carotenoids) with palmitic acid, a common saturated fatty acid.[1] This esterification can alter the solubility, stability, and bioavailability of the xanthophylls.[1][2] Stability is critical because the conjugated double bond system in the xanthophyll structure, which is responsible for its antioxidant and photoprotective properties, is vulnerable to degradation from factors like heat, light, and oxygen.[3][4][5] Degradation leads to a loss of biological activity, compromising experimental results and the efficacy of potential therapeutic applications.[6][7]
Q2: What are the primary factors that cause Xanthophyll Palmitate degradation?
The degradation of Xanthophyll Palmitate is primarily caused by:
-
Oxidation: The long chain of conjugated double bonds makes the molecule highly susceptible to attack by free radicals and reactive oxygen species.[1][3][5][8] This is accelerated by the presence of oxygen, pro-oxidant metals, and co-oxidation with unsaturated lipids.[3]
-
Light: Exposure to light, especially UV and blue light, can induce photo-oxidation and isomerization from the stable trans-form to the less stable cis-form, leading to loss of potency.[3][9]
-
Heat: High temperatures accelerate the rate of both oxidation and isomerization, causing the molecular structure to break down.[3][5][7][10]
-
Acids: Acidic conditions can promote the isomerization of the molecule, reducing its stability.[3][11]
-
Moisture: The presence of moisture can lead to hydrolysis reactions, breaking the ester bond and potentially reducing the compound's effectiveness.[9]
Q3: How does esterification with palmitic acid affect the stability of xanthophylls?
Esterification of xanthophylls with fatty acids like palmitic acid generally increases their stability. The process enhances lipophilicity, which aids in the sequestration and stabilization of the molecule within lipid environments.[12] Studies have shown that xanthophyll esters are more stable against heat and UV light compared to their free forms.[12] This increased stability is a key reason for their prevalence in many natural sources and commercial formulations.
Q4: What is the expected shelf life of Xanthophyll Palmitate under optimal conditions?
With proper storage, Xanthophyll Palmitate can be stable for over two years.[13] The key is to strictly adhere to recommended storage conditions to minimize exposure to degrading factors.
Q5: Are there any recommended antioxidants to prevent the degradation of Xanthophyll Palmitate?
Yes, the addition of antioxidants can significantly improve stability. Ascorbic acid and its esterified form, ascorbyl palmitate, are effective at retarding degradation, especially when samples are stored at low temperatures.[14][15] Other antioxidants like butylated hydroxytoluene (BHT) have also been shown to protect against degradation induced by light and heat.[16]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Color Fading or Change | Photo-oxidation or thermal degradation. The yellow/orange color is due to the chromophore, which is destroyed upon degradation. | • Store the compound in amber or opaque, airtight containers.[9]• Blanket the sample with an inert gas (e.g., nitrogen or argon) before sealing.[9][17]• Verify storage temperature is within the recommended range. |
| Loss of Potency / Concentration | Chemical degradation from exposure to oxygen, heat, or light. | • Store at or below recommended temperatures (-20°C for long-term).[7]• Minimize headspace in the storage container to reduce oxygen exposure.[9]• Handle the material quickly and under subdued light to prevent photo-degradation. |
| Formation of Unknown Peaks in HPLC Analysis | Isomerization or formation of oxidation products (e.g., aldehydes, endoperoxides).[18] | • Review and tighten control over all storage and handling procedures.• Ensure the use of high-purity solvents and an inert atmosphere during sample preparation.• Compare chromatograms to known degradation product standards if available. |
| Change in Physical State (e.g., clumping, poor solubility) | Moisture absorption leading to hydrolysis or degradation into less soluble byproducts. | • Store in a desiccator or a controlled low-humidity environment (<40% RH).[9]• Ensure the container is tightly sealed.[3][19]• Use a dry, inert gas to flush the container before sealing. |
Data Presentation
Table 1: Recommended Storage Conditions for Xanthophyll Palmitate
| Parameter | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Rationale |
| Temperature | 0 - 4°C[13] | -20°C or lower[13][17] | Low temperatures significantly slow the rate of oxidative and thermal degradation.[7][20] |
| Atmosphere | Tightly sealed container. | Under an inert gas (Nitrogen or Argon).[17] | Exclusion of oxygen is critical to prevent oxidative degradation.[3][20] |
| Light | Dry, dark location.[13] | Store in amber or opaque containers.[9] | Protects against photo-oxidation and light-induced isomerization.[3][5] |
| Humidity | Dry environment. | Controlled low humidity (<40% RH), use of desiccants.[9] | Prevents hydrolysis of the ester linkage. |
| pH (in solution) | Neutral to slightly alkaline (pH 7.0) | Neutral to slightly alkaline (pH 7.0) | Avoids acid-catalyzed isomerization and degradation.[3][16] |
Table 2: Effect of Antioxidants on Lutein (B1675518) (a Xanthophyll) Stability
| Storage Condition | Antioxidant Added (0.01% w/v) | Pigment Retention after 3 Weeks |
| 4°C, in the dark | Ascorbic Acid | Highest retention observed |
| 4°C, exposed to light | Ascorbic Acid | Significant protection against photodegradation |
| 32°C, in the dark | None | Almost 80% color loss |
(Data adapted from a stability study on lutein extracts, demonstrating the protective effect of antioxidants and low temperature)[14]
Experimental Protocols & Visualizations
Key Degradation Pathways
The primary degradation mechanisms for Xanthophyll Palmitate are driven by environmental factors that attack its polyene structure.
References
- 1. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 2. Vitamin A - Wikipedia [en.wikipedia.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Xanthophylls Modulate Palmitoylation of Mammalian β-Carotene Oxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of non-esterified and esterified xanthophylls by free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Should Vitamin A Palmitate Be Stored To Maintain Its Efficacy? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.com [fishersci.com]
- 12. notulaebotanicae.ro [notulaebotanicae.ro]
- 13. medkoo.com [medkoo.com]
- 14. rjptonline.org [rjptonline.org]
- 15. Ascorbyl Palmitate: A High-Performance Antioxidant With Dual-Phase Protection And Thermal Stability-www.china-sinoway.com [china-sinoway.com]
- 16. Vitamin A palmitate photostability and stability over time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Factors Differentiating the Antioxidant Activity of Macular Xanthophylls in the Human Eye Retina [mdpi.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. files.core.ac.uk [files.core.ac.uk]
Troubleshooting guide for HPLC separation of Xanthophyll isomers.
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the High-Performance Liquid Chromatography (HPLC) separation of xanthophyll isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or co-elution of my xanthophyll isomers?
A1: Poor resolution is a common challenge in xanthophyll analysis due to their structural similarity. Several factors can contribute to this issue:
-
Inappropriate Column Selection: Standard C18 columns may not efficiently resolve positional isomers like lutein (B1675518) and zeaxanthin (B1683548).[1][2] For complex isomer separations, specialized columns are recommended. C30 columns offer better shape selectivity for carotenoid isomers compared to C18 columns.[1][2] For stereoisomers, such as separating meso-zeaxanthin (B1235934) from (3R,3′R)-trans-zeaxanthin, a chiral column is often required.[3]
-
Suboptimal Mobile Phase: The composition of your mobile phase is critical. A mobile phase that is too strong will cause isomers to elute too quickly without adequate separation.[4] Fine-tuning the solvent ratios or switching the organic modifier (e.g., from methanol (B129727) to acetonitrile) can alter selectivity.[5] Gradient elution is often more effective than isocratic methods for separating a mixture of xanthophylls.[6]
-
Incorrect Column Temperature: Temperature affects the viscosity of the mobile phase and the diffusion of analytes, which can alter selectivity and retention times.[7] For most carotenoids, an optimal separation is often achieved around 23 ± 1°C.[8] Lowering the temperature can sometimes improve the resolution of specific isomers.[1][8]
Q2: My peaks are tailing, fronting, or splitting. What are the potential causes?
A2: Poor peak shape can compromise quantification and indicates underlying issues with your method or system.
-
Peak Tailing: This is often caused by secondary interactions between the analytes and the stationary phase (e.g., with residual silanol (B1196071) groups) or column contamination.[9] Using a mobile phase with additives like triethylamine (B128534) can help improve peak shape for certain compounds.[6] Tailing can also indicate that the column is old or contaminated and may need to be flushed or replaced.[4]
-
Peak Fronting: This typically suggests column overload. Try injecting a smaller sample volume or diluting your sample.[4]
-
Split Peaks: This can be caused by a partially blocked column inlet frit, a void in the column packing, or a mismatch between the injection solvent and the mobile phase.[9] Whenever possible, dissolve your sample in the mobile phase.[10]
Q3: Why are my retention times shifting between runs?
A3: Unstable retention times make peak identification unreliable and suggest a lack of robustness in the system or method.
-
Mobile Phase Composition: Small variations in the mobile phase composition, such as inaccurate mixing of solvents or pH drift, can lead to significant shifts.[9] Ensure the mobile phase is freshly prepared and properly degassed.[9]
-
Column Temperature: Fluctuations in the ambient or column oven temperature will cause retention times to vary.[7][9] Using a column oven is essential for maintaining a consistent temperature.
-
Column Equilibration: Insufficient column equilibration time between runs, especially after a gradient, can cause retention time drift. Ensure the column is fully re-equilibrated with the initial mobile phase conditions before the next injection.[11]
-
Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, directly affecting retention times.[10][11]
Q4: I'm observing baseline noise or drift. How can I fix this?
A4: A stable baseline is crucial for accurate integration and quantification, especially for low-concentration analytes.
-
Mobile Phase Issues: The most common cause is the mobile phase. This can include impure solvents, dissolved gas (air bubbles), or slow equilibration of the column with a new mobile phase.[10] Always use HPLC-grade solvents, filter and degas the mobile phase before use.
-
System Contamination: Contaminants leaching from system components or built up on the column can cause baseline drift, particularly during gradient elution.[10]
-
Detector Problems: A failing detector lamp or contaminated flow cell can also be a source of noise.
Q5: My sample preparation involves saponification. What are the critical parameters?
A5: Saponification is often necessary to hydrolyze xanthophyll esters to their free form for accurate analysis. Incomplete or overly harsh saponification can lead to inaccurate results. A typical procedure involves using potassium hydroxide (B78521) (KOH) in methanol at an elevated temperature. One study found that saponification at 60°C for 15 minutes was optimal.[12] Lower temperatures or shorter times may not complete the reaction, while higher temperatures or longer times can lead to the degradation of the xanthophylls.[12]
Data Presentation: HPLC Method Parameters
The following tables summarize typical parameters used for the separation of xanthophyll isomers.
Table 1: Recommended HPLC Columns for Xanthophyll Isomer Separation
| Column Type | Stationary Phase | Typical Application | Reference(s) |
| C30 | Triacontylsilane | General-purpose for resolving carotenoid structural and geometrical isomers (e.g., lutein, zeaxanthin, β-cryptoxanthin). | [1][2][13] |
| Chiral | Daicel AD-H | Separation of stereoisomers, such as trans-lutein, (3R,3′R)-trans-zeaxanthin, and (3R,3′S)-meso-zeaxanthin. | [3] |
| Chiral | YMC Pack-PVA-SIL-NP | Purification and quantification of lutein and zeaxanthin isomers. | [14][15] |
| Mixed-Mode | Primesep B | Retention and separation of lutein and zeaxanthin. | [16] |
Table 2: Example HPLC Operating Conditions for Xanthophyll Separation
| Isomers Separated | Column | Mobile Phase | Flow Rate | Temperature | Detection | Reference |
| Lutein, Zeaxanthin, β-cryptoxanthin | C30 | Gradient of methyl tert-butyl ether/methanol/water | N/A | N/A | 450 nm | [13] |
| trans-Lutein, (3R,3′R)-trans-Zeaxanthin, (3R,3′S)-meso-Zeaxanthin | Daicel AD-H Chiral | Gradient of hexanes and 2-propanol | N/A | N/A | 446/450 nm | [3] |
| Lutein, Zeaxanthin | Primesep B | Isocratic: Acetonitrile, Water, and Sulfuric Acid | 0.7 mL/min | N/A | 450 nm | [16] |
| 15 Carotenoids and isomers | C30 | Gradient of methanol, methyl-tert-butyl ether, and water | N/A | 20°C | N/A | [1] |
| Lutein, Zeaxanthin, meso-Zeaxanthin | YMC Pack-PVA-SIL-NP | Isocratic: Hexane and Isopropyl alcohol (90:10, v/v) | 2 mL/min | 35°C | 444/450 nm | [14][15] |
Experimental Protocols
Protocol 1: General Xanthophyll Extraction from a Solid Matrix
This protocol is a generalized procedure and should be optimized for your specific sample matrix.
-
Homogenization: Weigh approximately 500 mg of the ground, homogenized sample into a test tube. To protect against light-induced degradation, perform this procedure under dim yellow lighting.[13]
-
Solvent Addition: Add 6 mL of an extraction solvent, such as ethanol (B145695) containing 0.1% butylated hydroxytoluene (BHT) to act as an antioxidant.[13] For dry samples, using acetone (B3395972) with a small percentage of water (1-5%) can improve the extraction of some xanthophylls.[17]
-
Extraction: Vortex the mixture thoroughly and place it in a sonicator or shaker for 15-20 minutes.
-
Saponification (if required): If your sample contains xanthophyll esters, add 1 mL of 45% potassium hydroxide (KOH) solution and incubate in a water bath at 60°C for 15 minutes.[12]
-
Re-extraction: After saponification, add a non-polar solvent like n-hexane, vortex, and centrifuge to separate the layers.
-
Collection and Evaporation: Carefully collect the upper organic phase containing the xanthophylls. Evaporate the solvent to dryness under a stream of nitrogen at a temperature no higher than 40°C.[12]
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial HPLC mobile phase or a compatible solvent.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.[5]
Protocol 2: General HPLC Analysis
-
System Setup: Install the appropriate column (e.g., a C30 column for general isomer separation).
-
Mobile Phase Preparation: Prepare fresh mobile phases using HPLC-grade solvents. Degas the solvents using sonication or vacuum filtration.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[11]
-
Temperature Control: Set the column oven to the desired temperature (e.g., 23°C) and allow it to stabilize.[8]
-
Injection: Inject the filtered sample onto the column.
-
Data Acquisition: Run the HPLC method (either isocratic or gradient) and acquire data at the appropriate wavelength (typically 445-450 nm for xanthophylls).[13][16]
Mandatory Visualization
References
- 1. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Carotenoids and Chlorophylls by the HPLC-UV-VIS Method in Soybean Seeds | MDPI [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. uhplcs.com [uhplcs.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Quantification of zeaxanthin stereoisomers and lutein in trout flesh using chiral high-performance liquid chromatography-diode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HPLC Method for Analysis of Lutein and Zeaxanthin in Supplements on Primesep B Column | SIELC Technologies [sielc.com]
- 17. prometheusprotocols.net [prometheusprotocols.net]
Technical Support Center: Optimization of Xanthophyll Palmitate Saponification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the saponification process for xanthophyll palmitate.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of saponifying xanthophyll palmitate?
A1: The primary goal of saponification is to hydrolyze the ester bond between the xanthophyll (e.g., lutein (B1675518), zeaxanthin) and palmitic acid. This process converts the fat-soluble xanthophyll ester into its free form, which is often desired for analytical quantification, purification, and subsequent use in various applications.[1][2] Saponification also helps to remove interfering substances like triglycerides and chlorophylls (B1240455) from the extract.[1][2]
Q2: Which alkali is most commonly used for saponification, and at what concentration?
A2: Potassium hydroxide (B78521) (KOH) is the most frequently used alkaline agent for the saponification of xanthophyll esters.[3][4] The concentration can vary, but methanolic or ethanolic KOH solutions are common. For instance, a 45% aqueous KOH solution can be used, with the amount of alkali determined based on the starting quantity of the oleoresin, as both the oil and the xanthophyll esters need to be saponified.[5] Some protocols suggest that a minimum of 10% KOH is needed for complete conversion, though concentrations up to 60% have been reported.[4]
Q3: What are the typical solvents used in the saponification reaction mixture?
A3: Alcohols are the preferred solvents for saponification.[5] Isopropyl alcohol is particularly advantageous as it aids in dissolving the oleoresin, minimizes foaming by-products, reduces the viscosity of the reaction mixture, and helps in the purification by solubilizing other carotenoids.[5] Ethanol and methanol (B129727) are also commonly used.[6]
Q4: What is the optimal temperature and duration for the saponification reaction?
A4: The optimal temperature and duration are interdependent; higher temperatures generally require shorter reaction times.[3] A common temperature range is 60-70°C, with a reaction time of about 60 to 90 minutes.[5] However, temperatures can range from room temperature to 82°C, and reaction times can vary from a few minutes to overnight.[3] It is crucial not to exceed 80°C to prevent the isomerization of trans-xanthophylls to the more soluble cis-isomers, which can lead to lower recovery yields.[3][5]
Q5: How can I monitor the completion of the saponification reaction?
A5: The progress of the saponification reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[6] By analyzing samples at different time points, you can track the disappearance of the xanthophyll ester peak and the appearance of the free xanthophyll peak. The reaction is considered complete when the xanthophyll ester peaks are no longer detectable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Free Xanthophyll | 1. Incomplete saponification. 2. Degradation of xanthophylls. 3. Formation of micelles trapping the carotenoids.[7] 4. Isomerization of trans- to cis-xanthophylls.[5] | 1. Increase reaction time, temperature, or alkali concentration. Ensure proper agitation. 2. Avoid excessive temperatures (above 80°C) and prolonged exposure to light and oxygen.[3] Conduct the reaction under an inert atmosphere (e.g., nitrogen).[5] 3. After saponification, acidify the solution to break up micelles and improve carotenoid recovery.[7] 4. Maintain the reaction temperature below the point of significant isomerization. |
| Presence of Unwanted By-products | 1. Contaminants in the starting material (oleoresin). 2. Side reactions due to harsh conditions. | 1. Ensure the purity of the starting xanthophyll palmitate extract. 2. Optimize reaction conditions (temperature, time, alkali concentration) to be as mild as possible while still achieving complete saponification. |
| Difficulty in Isolating/Purifying the Product | 1. Presence of soaps formed during saponification. 2. Co-precipitation of other carotenoids or impurities. | 1. The use of isopropyl alcohol can help minimize foaming issues from soaps.[5] Washing the precipitate with a water/isopropyl alcohol mixture can also help.[5] 2. Utilize selective solvent washes. Isopropyl alcohol can help solubilize other carotenoids like alpha- and beta-carotene (B85742) without significantly dissolving zeaxanthin (B1683548).[5] |
| Inconsistent Results Between Batches | 1. Variability in the starting material. 2. Inconsistent reaction conditions. | 1. Characterize the starting oleoresin for each batch to determine the required amount of alkali.[5] 2. Strictly control all reaction parameters, including temperature, time, agitation speed, and the ratio of reactants and solvents. |
Quantitative Data Summary
Table 1: Comparison of Saponification Conditions for Xanthophyll Esters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Alkali | 45% aqueous KOH | 40% methanolic KOH | Strong base (0.2-0.5 M KOH) | [5],[8],[9] |
| Solvent | Isopropyl alcohol and water | Hexane, Acetone, Absolute alcohol, Toluene | Not specified | [5],[8],[9] |
| Temperature | 60-70°C | Room temperature (shaken for 1 min) | Room temperature | [5],[8],[9] |
| Duration | 60-90 minutes | Not specified (shaken for 1 min) | 6 hours | [5],[8],[9] |
| Alkali to Oleoresin Ratio (w/w) | 0.5 - 1.5 | Not specified | Not specified | [5] |
| Solvent to Oleoresin Ratio (v/v) | 1-3 volumes of IPA and 0.1-3 volumes of water to 1 volume of oleoresin | Not specified | Not specified | [5] |
Table 2: Reported Yields and Purity of Xanthophylls after Saponification
| Starting Material | Yield of Total Xanthophylls | Purity of Xanthophylls | Reference |
| 2.68% zeaxanthin oleoresin | 78% | >98% trans-zeaxanthin | [5] |
| 14.4% zeaxanthin oleoresin | 91% | >98% trans-zeaxanthin | [5] |
| Marigold Oleoresin | Not specified | 51.3% lutein esters in precipitated fraction, >65% after second precipitation | [8] |
Experimental Protocols
Protocol 1: Saponification of Xanthophyll Palmitate from Oleoresin
This protocol is adapted from a method for saponifying zeaxanthin esters.[5]
-
Preparation of Reaction Mixture: In a suitable reaction vessel, combine one volume of xanthophyll palmitate oleoresin with 1-3 volumes of isopropyl alcohol and 0.1-3 volumes of water.
-
Agitation: Begin agitation of the mixture.
-
Heating: Heat the mixture to a temperature between 60-70°C.
-
Addition of Alkali: Under constant agitation, add an aqueous 45% potassium hydroxide (KOH) solution. The required amount of the alkali solution is typically 0.5-1.5 times the weight of the starting oleoresin.
-
Saponification Reaction: Maintain the temperature and agitation for 60 to 90 minutes. It is advisable to carry out the reaction under a nitrogen atmosphere to prevent oxidation.
-
Monitoring: Monitor the reaction progress using HPLC until the xanthophyll ester peaks are no longer detectable.
-
Cooling and Precipitation: After completion, cool the reaction mixture to allow the free xanthophylls to precipitate.
-
Filtration: Filter the mixture to collect the precipitated xanthophylls.
-
Washing: Wash the precipitate with a 50:50 mixture of water and isopropyl alcohol to remove impurities.
-
Drying: Dry the purified xanthophyll product under vacuum.
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. agritrop.cirad.fr [agritrop.cirad.fr]
- 4. researchgate.net [researchgate.net]
- 5. US8716533B2 - Methods of saponifying xanthophyll esters and isolating xanthophylls - Google Patents [patents.google.com]
- 6. US6743953B2 - Process for the preparation of xanthophyll crystals - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Prevention of Xanthophyll Palmitate Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling and experimentation of Xanthophyll Palmitate.
Frequently Asked Questions (FAQs)
Q1: What is Xanthophyll Palmitate and why is its oxidation a concern?
A1: Xanthophyll Palmitate is the esterified form of xanthophyll, a type of carotenoid pigment. It is known for its antioxidant properties.[1][2] Oxidation of Xanthophyll Palmitate is a significant concern because it leads to the degradation of the molecule, resulting in a loss of its bioactive properties, including its antioxidant capacity.[1][2] This degradation can be initiated by factors such as light, heat, and the presence of oxygen.[3]
Q2: What are the primary factors that accelerate the oxidation of Xanthophyll Palmitate?
A2: The primary factors that accelerate the oxidation of Xanthophyll Palmitate are:
-
Exposure to Light: Particularly UV light, which can cause photo-oxidation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.[3][4]
-
Presence of Oxygen: Oxygen is a key reactant in the oxidation process.
-
Extreme pH conditions: Both highly acidic and alkaline environments can negatively impact stability.[3]
-
Presence of Pro-oxidants: Such as metal ions (e.g., iron, copper).
Q3: What are the general best practices for storing Xanthophyll Palmitate to minimize oxidation?
A3: To minimize oxidation, Xanthophyll Palmitate should be stored in a cool, dark place. It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen. Using airtight containers made of amber glass or other light-blocking materials is also crucial. For long-term storage, temperatures of -20°C or lower are advisable.
Q4: How does esterification with palmitic acid affect the stability of xanthophylls?
A4: Esterification of xanthophylls with fatty acids like palmitic acid can alter their solubility and stability.[1] While esterification can in some cases enhance stability by protecting the hydroxyl groups of the xanthophyll, the overall stability is also influenced by the fatty acid itself. The esterified form may have different interactions with its environment and other molecules, which can impact its susceptibility to oxidation.
Troubleshooting Guides
Issue 1: Rapid degradation of Xanthophyll Palmitate in solution.
| Possible Cause | Troubleshooting Step |
| Solvent-induced degradation | Ensure the solvent is of high purity and deoxygenated. Some solvents can contain impurities that act as pro-oxidants. Consider using solvents with low peroxide values. |
| Exposure to light during handling | Prepare and handle solutions under dim or red light to prevent photo-degradation. Use amber glassware or wrap containers in aluminum foil. |
| Dissolved oxygen in the solvent | Purge the solvent with an inert gas like nitrogen or argon before dissolving the Xanthophyll Palmitate. |
| Contamination with metal ions | Use high-purity solvents and glassware that has been thoroughly cleaned to remove any trace metal contaminants. |
Issue 2: Inconsistent results in stability studies.
| Possible Cause | Troubleshooting Step |
| Variability in storage conditions | Ensure that all samples are stored under identical and tightly controlled conditions (temperature, light exposure, and atmosphere). Use calibrated storage chambers. |
| Inconsistent sample preparation | Standardize the sample preparation protocol. Ensure that the concentration of Xanthophyll Palmitate and any added antioxidants is consistent across all samples. |
| Analytical method variability | Validate the analytical method (e.g., HPLC) for linearity, precision, and accuracy. Use an internal standard to account for variations in injection volume and detector response. |
| Oxidation during analysis | Minimize the time between sample preparation and analysis. Keep samples cool and protected from light until they are injected into the analytical instrument. |
Data on Prevention Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to prevent the oxidation of xanthophylls. While data specifically for Xanthophyll Palmitate is limited, the following provides valuable insights based on studies of similar compounds like lutein (B1675518) and other carotenoids.
Table 1: Effect of Temperature on Lutein Degradation
| Temperature (°C) | Lutein Loss (%) after 1 hour (at neutral pH) |
| 40 | 15.22 |
| 50 | 16.89 |
| 60 | 45.33 |
| 70 | 68.44 |
| 80 | 87.11 |
| >80 | 100 |
Source: Adapted from oxidative stability studies of lutein.[3][4]
Table 2: Comparative Efficacy of Antioxidants on β-Carotene Stability in O/W Emulsion (4 weeks at 25°C)
| Antioxidant (0.05 wt%) | β-Carotene Loss (%) |
| None (Control) | ~4.7 |
| α-Tocopherol | ~2.0 |
| Ascorbyl Palmitate | ~3.2 |
| TBHQ (synthetic) | ~2.5 |
Source: Adapted from studies on the stability of β-carotene in emulsions.[5] This serves as a proxy for the relative effectiveness of these antioxidants in a lipid-based system.
Table 3: Stability Improvement of Xanthophylls through Microencapsulation
| Condition | Improvement Factor (Half-life of microencapsulated vs. non-encapsulated) |
| Against Light | 5.6 times |
| Against Heat | 1.9 times |
| Against Oxygen | 7.7 times |
Source: Adapted from a study on microencapsulated xanthophyll.[6]
Experimental Protocols
Protocol 1: Accelerated Stability Testing of Xanthophyll Palmitate
Objective: To evaluate the stability of Xanthophyll Palmitate under accelerated conditions of temperature and light.
Materials:
-
Xanthophyll Palmitate
-
High-purity solvent (e.g., hexane (B92381) or ethanol)
-
Amber glass vials with screw caps
-
Inert gas (nitrogen or argon)
-
Stability chamber with controlled temperature and light
-
HPLC system for quantification
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of Xanthophyll Palmitate in the chosen solvent at a known concentration.
-
If testing antioxidants, prepare separate stock solutions containing the desired concentration of each antioxidant.
-
Dispense aliquots of the stock solution(s) into amber glass vials.
-
-
Inert Atmosphere:
-
Purge the headspace of each vial with nitrogen or argon for 1-2 minutes to displace oxygen.
-
Immediately seal the vials tightly.
-
-
Storage Conditions:
-
Place the vials in a stability chamber set to the desired accelerated temperature (e.g., 40°C, 50°C, or 60°C).[7]
-
For photostability testing, expose a set of samples to a controlled light source, while wrapping a control set in aluminum foil.
-
-
Time Points:
-
Withdraw vials at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Analysis:
-
At each time point, analyze the concentration of Xanthophyll Palmitate using a validated HPLC method.
-
Calculate the percentage of Xanthophyll Palmitate remaining compared to the initial concentration.
-
-
Data Analysis:
-
Plot the percentage of remaining Xanthophyll Palmitate against time to determine the degradation kinetics.
-
Use the Arrhenius equation to predict the shelf-life at normal storage conditions based on the accelerated data.
-
Protocol 2: Microencapsulation of Xanthophyll Palmitate by Spray Drying
Objective: To encapsulate Xanthophyll Palmitate in a protective matrix to enhance its stability.
Materials:
-
Xanthophyll Palmitate
-
Carrier oil (e.g., medium-chain triglycerides)
-
Wall material (e.g., gum arabic, maltodextrin, or modified starch)
-
Emulsifier (e.g., Tween 80)
-
Distilled water
-
High-shear homogenizer
-
Spray dryer
Methodology:
-
Oil Phase Preparation:
-
Dissolve Xanthophyll Palmitate in the carrier oil. Gentle heating may be required.
-
-
Aqueous Phase Preparation:
-
Dissolve the wall material and emulsifier in distilled water.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while homogenizing at high speed to form a stable oil-in-water emulsion.
-
-
Spray Drying:
-
Feed the emulsion into the spray dryer.
-
Set the inlet air temperature (e.g., 160-180°C) and outlet air temperature (e.g., 80-90°C).
-
Adjust the feed flow rate to achieve a fine powder.
-
-
Powder Collection and Storage:
-
Collect the microencapsulated Xanthophyll Palmitate powder.
-
Store the powder in a cool, dark, and dry place in an airtight container.
-
Visualizations
Caption: Factors leading to oxidation and strategies for prevention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ulprospector.com [ulprospector.com]
- 5. Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic study of β‐carotene and lutein degradation in oils during heat treatment | Semantic Scholar [semanticscholar.org]
Overcoming challenges in the purification of Xanthophyll Palmitate.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Xanthophyll Palmitate.
Troubleshooting Guides
Extraction of Xanthophyll Palmitate
Question: Why is the yield of my Xanthophyll Palmitate extract lower than expected?
Answer: Low extraction yield can be attributed to several factors, including the choice of solvent, extraction conditions, and the nature of the source material.
-
Suboptimal Solvent Selection: Xanthophyll Palmitate, being an ester, is lipophilic. Non-polar solvents or mixtures are generally more effective for extraction. Hexane (B92381) is often cited as an efficient solvent for a good yield of xanthophylls.[1] For polar carotenoids (xanthophylls), polar solvents like acetone (B3395972) and ethanol (B145695) are good choices, and mixtures of solvents can be used for simultaneous extraction of both polar and non-polar carotenoids.[2]
-
Inefficient Cell Lysis: The plant cell wall can be a barrier to efficient extraction. Physical methods like grinding the source material to a smaller particle size (e.g., 0.5 mm) can significantly improve solvent penetration and yield.[1] Enzymatic treatments using cellulolytic enzymes can also enhance extraction by breaking down the cell wall.[3]
-
Degradation During Extraction: Xanthophylls are sensitive to heat, light, and oxygen.[1][4] Prolonged extraction times at elevated temperatures can lead to degradation.[5] It is crucial to perform extractions under mild conditions (e.g., 30°C for 15 minutes) and in the absence of light to minimize degradation.[1]
-
Moisture Content: High moisture content in the plant material can interfere with the extraction efficiency of non-polar solvents. Drying the material before extraction is a common practice.[6]
Question: My extract contains a high concentration of chlorophyll (B73375) and other pigments. How can I minimize this?
Answer: Co-extraction of other pigments is a common issue. Several strategies can be employed to address this:
-
Selective Solvent Systems: While a single solvent might be efficient for Xanthophyll Palmitate, a combination of solvents can sometimes selectively extract the desired compound while leaving others behind. Experimenting with solvent systems of varying polarities can help optimize selectivity.
-
Source Material Selection: The composition of pigments can vary significantly between different parts of a plant. For instance, in marigold, the petals contain the highest concentration of xanthophylls, while the calyx is rich in chlorophyll.[1] Using only the petals can significantly reduce chlorophyll contamination.
-
Post-Extraction Purification: If co-extraction is unavoidable, downstream purification steps such as chromatography are necessary to remove unwanted pigments.
Saponification of Xanthophyll Palmitate
Question: What are the indications of incomplete saponification, and how can I resolve it?
Answer: Incomplete saponification results in the presence of residual Xanthophyll Palmitate and other xanthophyll esters in your product.
-
Monitoring the Reaction: The degree of hydrolysis can be monitored by High-Performance Liquid Chromatography (HPLC) during the saponification process.[7]
-
Optimizing Reaction Conditions:
-
Alkali Concentration: The amount of alkali (e.g., potassium hydroxide) is critical. Generally, for every 100g of oleoresin, about 25g of alkali is sufficient for complete hydrolysis.[7]
-
Temperature and Time: Saponification is typically carried out at elevated temperatures (e.g., 70°C) for a specific duration (e.g., 3 hours).[7] The higher the temperature, the shorter the required reaction time; however, temperatures above 80°C can cause isomerization of retinoids.[8]
-
Solvent: The reaction is often performed in an alcoholic solution (e.g., isopropanol) to ensure proper mixing and solubility of the reactants.[7]
-
Question: I am observing degradation of my xanthophylls during saponification. What are the likely causes and solutions?
Answer: Xanthophylls are susceptible to degradation under harsh saponification conditions.
-
Exposure to Oxygen: The conjugated double bond system in xanthophylls is prone to oxidation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen) can minimize oxidative degradation.
-
Extreme pH and Light: Lutein, a common xanthophyll, is stable in a pH range of 3 to 9.[1] The highly alkaline conditions of saponification can promote degradation, especially in the presence of light.[1] It is advisable to protect the reaction mixture from light.
-
High Temperatures: As mentioned, excessive heat can lead to isomerization and degradation.[4][5] It is crucial to carefully control the reaction temperature and duration.
Chromatographic Purification
Question: I am experiencing poor separation of xanthophylls from other carotenoids during column chromatography. How can I improve the resolution?
Answer: Achieving good resolution in chromatography depends on the choice of stationary phase, mobile phase, and column parameters.
-
Stationary Phase Selection: Different adsorbents have varying selectivities for carotenoids. Common stationary phases include silica (B1680970) gel, alumina, and C18-bonded silica for reversed-phase chromatography.[5]
-
Mobile Phase Optimization: The composition of the mobile phase is critical for separation. A gradient elution, where the solvent composition is changed over time, can be effective. For thin-layer chromatography (TLC), various solvent systems have been reported, such as hexane:ethyl acetate:acetone:isopropyl alcohol:water (6:1:1:1:1) for separating polar and nonpolar pigments.[9] For HPLC, a C30 column with a gradient of 90% to 100% acetone has been used.[5]
-
Column Loading: Overloading the column can lead to broad peaks and poor separation. It is important to determine the optimal sample load for your column.
Question: My HPLC analysis of Xanthophyll Palmitate shows peak tailing and inconsistent retention times. What are the possible reasons?
Answer: These are common HPLC issues that can often be resolved through systematic troubleshooting.
-
Peak Tailing:
-
Column Contamination: Buildup of strongly retained compounds on the column can cause peak tailing. Flushing the column with a strong solvent can help.
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase (e.g., residual silanols) can lead to tailing. Adjusting the mobile phase pH or using an end-capped column can mitigate this.
-
-
Inconsistent Retention Times:
-
System Leaks: Check for any leaks in the HPLC system, as this can cause pressure fluctuations and affect retention times.[10]
-
Mobile Phase Preparation: Inconsistent mobile phase composition can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurements.[10]
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying Xanthophyll Palmitate? A1: The primary challenge lies in its inherent instability and the presence of structurally similar compounds in natural extracts. Xanthophylls are susceptible to degradation by heat, light, oxygen, and extreme pH.[1][4] Furthermore, natural sources contain a complex mixture of different xanthophyll esters (e.g., dimyristate, palmitate stearate) and other carotenoids, which requires efficient separation techniques.[1]
Q2: Why is saponification necessary for the purification of free xanthophylls? A2: In many natural sources, such as marigold flowers, xanthophylls exist predominantly as fatty acid esters, with Xanthophyll Palmitate being a major component.[1] Saponification is an alkaline hydrolysis step that cleaves the ester bond, releasing the free xanthophyll (e.g., lutein, zeaxanthin) and the fatty acid salt (soap).[7][12] This is often a necessary step to obtain the pure, unesterified form of the xanthophyll for analytical or application purposes.
Q3: What are the key safety precautions to take during Xanthophyll Palmitate purification? A3: The purification process involves the use of organic solvents, which are often flammable and volatile. It is essential to work in a well-ventilated area, preferably a fume hood, and to avoid sources of ignition. When performing saponification with strong alkalis like potassium hydroxide (B78521), appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to prevent chemical burns.
Q4: How can I confirm the purity of my final Xanthophyll Palmitate product? A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of Xanthophyll Palmitate.[5] By comparing the chromatogram of your sample to that of a certified reference standard, you can identify and quantify the main compound and any impurities. Spectrophotometric methods can also be used for quantification, but they are less specific than HPLC.[13]
Data Presentation
Table 1: Solvent Systems for Xanthophyll Extraction and Chromatography
| Application | Solvent System | Source Material/Stationary Phase | Reference |
| Extraction | Hexane | Marigold Flowers | [1] |
| Extraction | Acetone/Ethanol | General Polar Carotenoids | [2] |
| TLC | Hexane:Ethyl Acetate:Acetone:Isopropyl Alcohol:Water (6:1:1:1:1) | Silica Gel | [9] |
| HPLC | Gradient of 90% to 100% Acetone | C30 Column | [5] |
Table 2: Typical Saponification Conditions for Xanthophyll Esters
| Parameter | Condition | Reference |
| Alkali | Potassium Hydroxide (KOH) | [7] |
| Solvent | Isopropyl Alcohol | [7] |
| Temperature | 70°C | [7] |
| Duration | 3 hours | [7] |
| Atmosphere | Inert (e.g., Nitrogen) | Recommended |
Experimental Protocols
Protocol 1: Extraction of Xanthophyll Palmitate from Marigold Petals
-
Preparation of Material: Obtain dried marigold petals and grind them to a fine powder (approximately 0.5 mm particle size).[1]
-
Solvent Extraction:
-
Pack the powdered marigold petals into a suitable extraction vessel (e.g., a column or a flask for maceration).
-
Add hexane as the extraction solvent. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.
-
If using maceration, stir the mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes), protecting it from light.[1]
-
If using a column, allow the solvent to percolate through the material.
-
-
Filtration and Concentration:
-
Separate the extract (miscella) from the solid residue by filtration.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the oleoresin rich in Xanthophyll Palmitate.
-
Protocol 2: Saponification of Xanthophyll Palmitate Oleoresin
-
Reaction Setup:
-
In a round-bottom flask, dissolve the marigold oleoresin in isopropyl alcohol.
-
Prepare a solution of potassium hydroxide in isopropyl alcohol.
-
-
Saponification Reaction:
-
Add the alcoholic potassium hydroxide solution to the oleoresin solution. A typical ratio is 25g of KOH for every 100g of oleoresin.[7]
-
Heat the reaction mixture to 70°C under an inert atmosphere (e.g., nitrogen) with constant stirring.[7]
-
Maintain the reaction at this temperature for 3 hours, monitoring the progress by HPLC if possible.[7]
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the isopropyl alcohol under reduced pressure.
-
Add water to the residue to dissolve the potassium salts of the fatty acids.
-
The free xanthophylls will precipitate out of the aqueous solution and can be collected by filtration.
-
Protocol 3: HPLC Analysis of Xanthophylls
-
Sample Preparation: Dissolve a known amount of the purified xanthophyll extract in a suitable solvent (e.g., acetone or the mobile phase). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Data Analysis: Identify and quantify the peaks by comparing their retention times and UV-Vis spectra with those of authentic standards.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Green Chemistry Extractions of Carotenoids from Daucus carota L.—Supercritical Carbon Dioxide and Enzyme-Assisted Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. notulaebotanicae.ro [notulaebotanicae.ro]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7150890B2 - Process for the purification of marigold xanthophylls - Google Patents [patents.google.com]
- 7. US6743953B2 - Process for the preparation of xanthophyll crystals - Google Patents [patents.google.com]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. EP1289916A2 - Purification of xanthophylls from marigold extracts that contain high levels of chlorophylls - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for Quantitative Analysis of Xanthophyll Palmitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of Xanthophyll Palmitate.
Frequently Asked Questions (FAQs)
Q1: What is Xanthophyll Palmitate and why is its quantitative analysis important?
A1: Xanthophyll Palmitate is an esterified form of xanthophyll, a type of carotenoid pigment found in many plants and microorganisms.[1][2] In nature, xanthophylls can exist in a free form or esterified with fatty acids, such as palmitic acid, which increases their stability.[3][4] Quantitative analysis is crucial for quality control in dietary supplements, food products, and pharmaceutical formulations, as well as for research into its bioavailability and physiological effects.[2][5]
Q2: What is the standard method for the quantitative analysis of Xanthophyll Palmitate?
A2: The gold-standard method is High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) or UV-Vis detector.[6][7] Due to the ester linkage, a saponification step is typically required to hydrolyze the Xanthophyll Palmitate into its free xanthophyll form (e.g., lutein (B1675518) or zeaxanthin) and palmitic acid prior to chromatographic analysis.[4][8] This simplifies the chromatogram and allows for quantification against available free xanthophyll standards.[4]
Q3: Why is saponification necessary for Xanthophyll Palmitate analysis?
A3: Saponification, or alkaline hydrolysis, is a critical sample preparation step for several reasons:
-
Hydrolysis of Esters: It cleaves the ester bond, liberating the free xanthophyll from the fatty acid.[4] This is important because commercial reference standards are typically for the free form of xanthophylls.
-
Removal of Interfering Substances: The process effectively removes lipids and chlorophylls, which can interfere with chromatographic separation and shorten the lifespan of the HPLC column.[4]
-
Simplified Analysis: Analyzing a single free xanthophyll peak is more straightforward and accurate than quantifying a mixture of different xanthophyll esters that may be present in the sample.[9]
Q4: What are the key parameters for validating an HPLC method for xanthophyll analysis?
A4: Method validation ensures the reliability and accuracy of the results.[10] Key parameters, as per ICH guidelines, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity: The direct proportionality of the detector response to the concentration of the analyte over a given range.[11]
-
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies.[12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This includes repeatability (intra-day) and intermediate precision (inter-day).[13][14]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[12]
Experimental Protocols and Data Presentation
Protocol 1: Sample Preparation and Saponification
-
Extraction: Extract the sample containing Xanthophyll Palmitate using a suitable organic solvent. Common solvents include acetone, ethanol, or a mixture of hexane (B92381) and isopropanol.[10][16] The extraction should be performed under subdued light to prevent degradation of the light-sensitive xanthophylls.[17]
-
Saponification:
-
Add an alcoholic solution of potassium hydroxide (B78521) (KOH) to the extract. A typical concentration is 45% KOH in methanol.[6]
-
Incubate the mixture in a water bath at 60-70°C for approximately 15-45 minutes.[6][18] The exact time should be optimized to ensure complete hydrolysis without degrading the xanthophylls.
-
Monitor the completion of the reaction by taking aliquots and analyzing for the absence of xanthophyll esters via HPLC.
-
-
Purification:
-
After saponification, add water to the mixture.
-
Extract the free xanthophylls into a non-polar solvent like n-hexane or diethyl ether.
-
Wash the organic layer with water to remove the soap and excess alkali.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for HPLC injection.
Protocol 2: HPLC Method Validation
-
Chromatographic System:
-
Column: A C18 or C30 reversed-phase column is commonly used for xanthophyll separation.[7][12]
-
Mobile Phase: A mixture of solvents like acetonitrile, methanol, and ethyl acetate (B1210297) is often employed.[12][19]
-
Detection: UV-Vis or PDA detection at the wavelength of maximum absorbance for the specific xanthophyll (e.g., ~446 nm for lutein).[12]
-
Flow Rate: Typically around 1.0 mL/min.[12]
-
Data Presentation: Typical Method Validation Parameters
The following table summarizes typical acceptance criteria and example data for the validation of a quantitative HPLC method for xanthophylls (post-saponification).
| Validation Parameter | Acceptance Criteria | Typical Quantitative Data |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 80 - 120% of test concentration | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | RSD ≤ 2% | < 1.5% |
| - Intermediate Precision (Inter-day) | RSD ≤ 3% | < 2.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.2 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.7 µg/mL |
| Robustness | RSD ≤ 5% for varied parameters | RSD < 4% for minor changes in flow rate and mobile phase composition |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Xanthophyll | Incomplete Saponification: Insufficient time, temperature, or alkali concentration. | Optimize saponification conditions (time, temperature, KOH concentration). Verify completion by analyzing for the disappearance of the ester peak.[8] |
| Degradation during Saponification: Temperature is too high or incubation time is too long.[4] | Reduce temperature or shorten the saponification time. Perform the reaction under a nitrogen atmosphere to prevent oxidation. | |
| Degradation during Extraction/Storage: Exposure to light, heat, or acids.[10] | Work under subdued light, use amber glassware, and store samples at low temperatures (-20°C or below).[20][21] Add antioxidants like BHT to solvents if necessary.[21] | |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | Column Overload: Sample concentration is too high. | Dilute the sample before injection. |
| Incompatible Injection Solvent: The solvent used to reconstitute the sample is much stronger than the mobile phase. | Reconstitute the sample in the initial mobile phase or a weaker solvent. | |
| Column Contamination/Degradation: Buildup of matrix components or degradation of the stationary phase. | Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. | |
| Inconsistent Retention Times | Mobile Phase Preparation: Inconsistent composition of the mobile phase. | Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase before use. |
| Fluctuations in Column Temperature: Unstable ambient temperature. | Use a column oven to maintain a constant temperature. | |
| Pump Issues: Leaks or faulty check valves in the HPLC system. | Perform system maintenance, check for leaks, and service the pump as needed. | |
| Extra or Unexpected Peaks in the Chromatogram | Presence of Isomers: Cis-isomers of xanthophylls may be present or formed during sample preparation.[14] | Identify isomers using a PDA detector and their characteristic spectra. If necessary, adjust the method to quantify both trans and cis isomers. |
| Contamination: Contaminants from solvents, glassware, or the sample matrix. | Use HPLC-grade solvents and thoroughly clean all glassware. Analyze a blank sample to identify sources of contamination. | |
| Incomplete Removal of Saponification Byproducts: Residual soaps or fatty acids in the final extract. | Improve the washing step after extraction to ensure complete removal of byproducts. |
Visualized Workflows
Caption: Experimental workflow for the quantitative analysis of Xanthophyll Palmitate.
Caption: Troubleshooting logic for low analyte recovery issues.
Caption: Simplified metabolic pathway of dietary Xanthophyll Esters.
References
- 1. Stability of carotenoids and carotenoid esters in pumpkin (Cucurbita maxima) slices during hot air drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Determination of Lutein and Zeaxanthin Esters and Their Geometric Isomers in Carotenoid Ester Concentrates Used as Ingredients in Nutritional Supplements: Validation of a Combined Spectrophotometric-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 7. Analysis of xanthophylls in corn by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. sciencescholar.us [sciencescholar.us]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Validation of a Method for Quantification of Lutein in Spinach Using High-Performance Liquid Chromatography: Interlaboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. US8716533B2 - Methods of saponifying xanthophyll esters and isolating xanthophylls - Google Patents [patents.google.com]
- 19. isfcppharmaspire.com [isfcppharmaspire.com]
- 20. mdpi.com [mdpi.com]
- 21. Vitamin A and vitamin A palmitate stability over time and under UVA and UVB radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Xanthophyll Palmitate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of Xanthophyll Palmitate.
Frequently Asked Questions (FAQs)
Q1: What is Xanthophyll Palmitate and why is its bioavailability a concern?
Xanthophyll Palmitate is an esterified form of xanthophyll, a type of carotenoid pigment found in many plants.[1] In this form, the xanthophyll is bound to palmitic acid, a common saturated fatty acid.[1] The primary concern with its bioavailability is that, like other lipophilic compounds, it is poorly soluble in the aqueous environment of the gastrointestinal tract.[2][3] For the body to absorb the xanthophyll, the palmitate ester must first be cleaved by digestive lipases to release the free xanthophyll.[1] This free xanthophyll must then be incorporated into mixed micelles to be absorbed by intestinal cells.[1] Inefficient hydrolysis or micellarization can significantly limit its uptake and, therefore, its potential health benefits.
Q2: What are the primary strategies to increase the bioavailability of Xanthophyll Palmitate?
The main strategies focus on improving its dispersion, solubility, and absorption in the gastrointestinal tract. These include:
-
Formulation with Dietary Lipids: Co-administration with dietary fats is essential. Fats stimulate the release of bile salts, which are crucial for the emulsification of lipids and the formation of mixed micelles that carry the hydrophobic xanthophylls to the intestinal wall for absorption.
-
Nanoencapsulation: Encapsulating Xanthophyll Palmitate into nano-sized delivery systems, such as nanoemulsions, can significantly enhance its bioavailability.[4][5] These systems increase the surface area for enzymatic action and improve solubility in the gut.[4][5]
-
Use of Surfactants and Emulsifiers: These agents help to disperse the oily phase containing Xanthophyll Palmitate in the aqueous environment of the gut, facilitating the formation of smaller lipid droplets and enhancing the action of lipases.
Q3: Does the type of dietary fat co-administered with Xanthophyll Palmitate matter?
Yes, the type of dietary fat can significantly influence the bioaccessibility of xanthophylls. Studies have shown that dietary fats rich in saturated fatty acids (SFA) can lead to a higher bioaccessibility of lutein (B1675518) and zeaxanthin (B1683548) compared to fats rich in monounsaturated (MUFA) and polyunsaturated (PUFA) fatty acids.[6][7] This is partly attributed to the formation of smaller mixed micelles with SFAs, which are more readily absorbed.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments to enhance Xanthophyll Palmitate bioavailability.
In Vitro Digestion (e.g., INFOGEST protocol)
Issue: Low recovery of xanthophylls after simulated digestion.
-
Possible Cause 1: Incomplete hydrolysis of the palmitate ester.
-
Troubleshooting:
-
Verify Lipase (B570770) Activity: Ensure the lipase used in the intestinal phase is active and used at the correct concentration. Perform a lipase activity assay to confirm.
-
Optimize Bile Salt Concentration: Bile salts are crucial for emulsifying the lipid phase and facilitating lipase access to the ester bond. Ensure the bile salt concentration in your simulated intestinal fluid is optimal.
-
-
-
Possible Cause 2: Degradation of the xanthophyll during digestion.
-
Troubleshooting:
-
Protect from Light and Oxygen: Xanthophylls are sensitive to light and oxidation. Conduct the digestion in amber-colored tubes and consider flushing with nitrogen gas to create an inert atmosphere.
-
Check pH: Ensure the pH of the gastric and intestinal phases is accurately adjusted as per the protocol, as extreme pH can degrade carotenoids.
-
-
-
Possible Cause 3: Poor micellarization.
-
Troubleshooting:
-
Sufficient Lipid Content: Ensure there is an adequate amount of lipid in the simulated meal to facilitate the formation of mixed micelles.
-
Appropriate Bile Salt Concentration: As mentioned above, bile salts are essential for micelle formation.
-
-
Cell Culture Assays (e.g., Caco-2 cell model)
Issue: Low uptake of xanthophylls by Caco-2 cells.
-
Possible Cause 1: Poorly formed cell monolayer.
-
Troubleshooting:
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the formation of a confluent monolayer with tight junctions.
-
Culture Duration: Caco-2 cells typically require 21 days to fully differentiate and form a polarized monolayer that mimics the intestinal epithelium.[8]
-
-
-
Possible Cause 2: Low concentration of micellarized xanthophyll.
-
Troubleshooting:
-
Optimize In Vitro Digestion: Ensure the in vitro digestion preceding the cell culture assay is optimized for maximum micellarization of the xanthophyll.
-
Quantify Micellarized Xanthophyll: Analyze the concentration of xanthophyll in the micellar fraction before applying it to the cells.
-
-
-
Possible Cause 3: Cytotoxicity of the formulation.
-
Troubleshooting:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the formulation (especially if using nanoemulsions with surfactants) is not toxic to the Caco-2 cells.
-
-
Nanoemulsion Formulation
Issue: Unstable nanoemulsion (creaming, sedimentation, or phase separation).
-
Possible Cause 1: Inappropriate surfactant or co-surfactant concentration.
-
Troubleshooting:
-
Optimize Surfactant-to-Oil Ratio (SOR): Systematically vary the SOR to find the optimal concentration that results in a stable nanoemulsion.
-
Screen Different Surfactants: The type of surfactant is critical. Consider food-grade non-ionic surfactants like Tween 80 or lecithin.
-
-
-
Possible Cause 2: Incorrect homogenization parameters.
-
Troubleshooting:
-
Adjust Homogenization Pressure and Cycles: For high-pressure homogenization, increasing the pressure and the number of passes can lead to smaller and more uniform droplet sizes, improving stability.[9]
-
Optimize Ultrasonication Time and Amplitude: For ultrasonic homogenization, adjust the sonication time and power to achieve the desired particle size without causing degradation.
-
-
-
Possible Cause 3: Ostwald Ripening.
-
Troubleshooting:
-
Use a Combination of Oils: Including a small amount of a highly water-insoluble oil (e.g., long-chain triglycerides) in the oil phase can help to minimize Ostwald ripening.
-
-
Data Presentation
Table 1: Effect of Dietary Fat Type on Xanthophyll Bioaccessibility (In Vitro)
| Dietary Fat Source | Predominant Fatty Acid Type | Lutein Bioaccessibility (%) | Zeaxanthin Bioaccessibility (%) | Reference |
| Butter | Saturated | ~28 | ~25 | [6][7] |
| Palm Oil | Saturated | ~27 | ~24 | [6][7] |
| Olive Oil | Monounsaturated | ~22 | ~20 | [6][7] |
| Fish Oil | Polyunsaturated | ~21 | ~19 | [6][7] |
Table 2: Comparison of Bioavailability between Free Lutein and Lutein Esters
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability | Reference |
| Free Lutein | 267.3 | 4879.4 | Baseline | [10] |
| Lutein Ester | 310.2 | 5643.7 | ~1.16 times higher than free lutein | [10] |
| Novel Lutein Formulation (LZO) | 678.9 | 8499.9 | ~2.5 times higher Cmax and ~2.9 times higher AUC than control | [10] |
Note: Data can vary based on the specific experimental setup, formulation, and subjects.
Experimental Protocols
Protocol 1: In Vitro Digestion of Xanthophyll Palmitate using an Adapted INFOGEST Protocol
This protocol is adapted from the internationally recognized INFOGEST method for simulating gastrointestinal digestion.[11][12][13]
1. Materials:
-
Simulated Salivary Fluid (SSF)
-
Simulated Gastric Fluid (SGF)
-
Simulated Intestinal Fluid (SIF)
-
α-amylase, pepsin, pancreatin (B1164899), and bile salts
-
Porcine pancreatic lipase
-
pH meter, incubator shaker (37°C)
-
Amber-colored centrifuge tubes
2. Procedure:
-
Oral Phase:
-
Mix 5 g of the food matrix containing Xanthophyll Palmitate with 3.5 mL of SSF.
-
Add 0.5 mL of α-amylase solution.
-
Adjust pH to 7.0.
-
Incubate at 37°C for 2 minutes with constant mixing.
-
-
Gastric Phase:
-
Add 7.5 mL of SGF to the oral bolus.
-
Add 1.6 mL of pepsin solution.
-
Adjust pH to 3.0 with HCl.
-
Incubate at 37°C for 2 hours with constant mixing.
-
-
Intestinal Phase:
-
Add 11 mL of SIF to the gastric chyme.
-
Add 5 mL of pancreatin solution and 3.5 mL of bile salt solution.
-
Add an appropriate amount of porcine pancreatic lipase.
-
Adjust pH to 7.0 with NaOH.
-
Incubate at 37°C for 2 hours with constant mixing.
-
-
Micelle Isolation:
-
Centrifuge the final digestate at high speed (e.g., 10,000 x g for 45 minutes at 4°C).
-
Carefully collect the clear supernatant (micellar fraction) for xanthophyll analysis.
-
Protocol 2: Preparation of Xanthophyll Palmitate Nanoemulsion by High-Pressure Homogenization
1. Materials:
-
Xanthophyll Palmitate
-
Carrier oil (e.g., medium-chain triglycerides, olive oil)
-
Food-grade surfactant (e.g., Tween 80, lecithin)
-
Co-surfactant (e.g., ethanol, propylene (B89431) glycol) - optional
-
High-pressure homogenizer
-
Magnetic stirrer
2. Procedure:
-
Preparation of Oil Phase:
-
Dissolve the Xanthophyll Palmitate in the carrier oil. Gently heat and stir if necessary to ensure complete dissolution.
-
-
Preparation of Aqueous Phase:
-
Disperse the surfactant (and co-surfactant, if used) in deionized water.
-
-
Formation of Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed with a magnetic stirrer for 15-30 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).
-
Visually inspect for stability over time at different storage conditions.
-
Visualizations
Caption: Pathway of Xanthophyll Palmitate Absorption.
Caption: Workflow for Nanoemulsion Preparation.
Caption: Troubleshooting Logic for Low Bioavailability.
References
- 1. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nanoemulsions as delivery systems for lipophilic nutraceuticals: strategies for improving their formulation, stability, functionality and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of type of TAG fatty acids on lutein and zeaxanthin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Superior Bioavailability of a Novel Lutein and Zeaxanthin Formulation in Healthy Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in vitro digestion method adapted for carotenoids and carotenoid esters: moving forward towards standardization - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A guide for the evaluation of in vitro bioaccessibility of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Xanthophyll Palmitate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Xanthophyll Palmitate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of Xanthophyll Palmitate, providing potential causes and solutions in a question-and-answer format.
Q1: Why are my Xanthophyll Palmitate recovery rates consistently low?
A1: Low recovery rates can stem from several factors throughout the analytical workflow. Here’s a troubleshooting guide to pinpoint the issue:
-
Incomplete Extraction: Xanthophyll Palmitate, being a lipid ester, requires an efficient extraction from the sample matrix.
-
Solution: Ensure your solvent system is appropriate for the sample matrix. A common approach involves a mixture of polar and non-polar solvents (e.g., hexane (B92381)/isopropanol or acetone). Repeated extraction cycles may be necessary to ensure complete recovery. For complex matrices, consider using techniques like supercritical fluid extraction (SFE).
-
-
Incomplete Saponification: To quantify the total xanthophyll content, the palmitate ester must be hydrolyzed (saponified) to release the free xanthophyll.
-
Degradation During Sample Preparation: Xanthophylls are susceptible to degradation from light, heat, and oxygen.
-
Solution: Work under subdued light or use amber-colored glassware. Avoid high temperatures during extraction and evaporation steps. The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the extraction solvents can prevent oxidative degradation.[3]
-
-
Adsorption to Labware: Xanthophylls can adsorb to plastic surfaces, leading to losses.
-
Solution: Whenever possible, use glass labware. If plasticware is unavoidable, rinse it with the extraction solvent before use to minimize adsorption.
-
Q2: I'm observing peak tailing or splitting in my HPLC chromatogram. What could be the cause?
A2: Peak tailing or splitting in HPLC analysis of Xanthophyll Palmitate can be attributed to several factors related to the column, mobile phase, or sample injection.
-
Column Issues:
-
Contamination: The column inlet frit or the packing material itself may be contaminated with strongly retained sample components.
-
Solution: Flush the column with a strong solvent (e.g., 100% methanol (B129727) or isopropanol). If the problem persists, the guard column or the analytical column may need to be replaced.
-
Column Void: A void at the head of the column can cause peak splitting.
-
Solution: This usually requires column replacement. To prevent this, avoid sudden pressure shocks and operate within the recommended pH and pressure limits for the column.
-
-
Mobile Phase and Sample Solvent Mismatch:
-
Problem: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Secondary Interactions:
-
Problem: Residual silanol (B1196071) groups on the silica-based column packing can interact with the hydroxyl groups of the xanthophyll, leading to peak tailing.
-
Solution: Use a mobile phase with a small amount of a competitive base (e.g., triethylamine) or an acid (e.g., formic acid) to suppress these interactions. Alternatively, use a base-deactivated column.
-
Q3: My quantified Xanthophyll Palmitate values are highly variable between replicates. What are the likely sources of this imprecision?
A3: High variability in replicate measurements often points to inconsistencies in the analytical procedure.
-
Inconsistent Sample Homogenization: If the sample is not homogenous, different aliquots will have different concentrations of the analyte.
-
Solution: Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.
-
-
Fluctuations in Temperature and Light Exposure: Inconsistent exposure to heat and light during sample preparation can lead to variable degradation of the analyte.
-
Solution: Standardize the duration and conditions of each step in the sample preparation process. Work in a temperature-controlled environment and protect samples from light.
-
-
HPLC System Instability:
-
Flow Rate Fluctuation: Inconsistent flow from the HPLC pump will lead to variable retention times and peak areas.
-
Solution: Purge the pump to remove air bubbles and ensure the pump seals are in good condition.
-
Detector Drift: Fluctuations in the detector lamp intensity can cause baseline drift and affect peak area integration.
-
Solution: Allow the detector lamp to warm up sufficiently before analysis. If the noise is excessive, the lamp may need to be replaced.
-
Quantitative Data on Common Errors
Understanding the potential magnitude of errors can help in prioritizing troubleshooting efforts. The following tables summarize quantitative data on common errors in xanthophyll analysis.
Table 1: Effect of Saponification on Xanthophyll Quantification in Various Feedstuffs
| Feedstuff | Xanthophyll Content (mg/kg) - Without Saponification | Xanthophyll Content (mg/kg) - With Saponification | % Saponified Xanthophylls |
| Yellow Corn | 15.2 | 15.0 | 101% |
| Corn Gluten Meal | 113.1 | 145.0 | 78% |
| Alfalfa | 142.0 | 145.0 | 97.9% |
| Marigold Concentrate A | 43,148 | 43,237 | 99.8% |
| Marigold Concentrate B | 1,988 | 43,237 | 4.6% |
| Marigold Concentrate F | 2,854 | 43,237 | 6.6% |
Source: Adapted from a study on estimating the relative degree of saponification of xanthophyll sources.[1][2] This table illustrates that for some matrices like corn gluten meal and certain marigold concentrates, omitting the saponification step can lead to a significant underestimation of the total xanthophyll content.
Table 2: Illustrative Impact of Isomerization on Xanthophyll Palmitate Quantification
| Condition | All-trans-Xanthophyll Palmitate (%) | cis-Isomers of Xanthophyll Palmitate (%) | Total Quantified Xanthophyll Palmitate (relative %) |
| Freshly Prepared Standard (dark, 4°C) | 98 | 2 | 100 |
| Standard after 1h at 60°C | 85 | 15 | 95 |
| Standard after 1h under UV light | 70 | 30 | 88 |
Note: This table presents illustrative data to demonstrate the potential impact of isomerization. Actual values will vary depending on the specific xanthophyll, solvent, and the intensity of heat and light exposure. Isomerization from the all-trans form to cis-isomers can occur during sample processing, leading to a potential underestimation of the total xanthophyll content if the analytical method does not properly separate and quantify all isomers.[4]
Experimental Protocols
A reliable quantification of Xanthophyll Palmitate requires a robust and validated experimental protocol. Below is a detailed methodology combining best practices for extraction, saponification, and HPLC analysis.
Protocol 1: Extraction and Saponification of Xanthophyll Palmitate from Dietary Supplements
1. Sample Preparation:
- Accurately weigh a portion of the homogenized supplement (e.g., 100-500 mg) into a 50 mL screw-cap centrifuge tube.
- Add 10 mL of a solvent mixture of hexane:isopropanol (3:1, v/v) containing 0.1% BHT.
- Vortex vigorously for 2 minutes to disperse the sample.
2. Saponification:
- Add 2 mL of 50% (w/v) aqueous potassium hydroxide (B78521) to the tube.
- Cap the tube tightly and vortex for 1 minute.
- Place the tube in a water bath at 60°C for 45 minutes, with occasional vortexing.
- Immediately cool the tube in an ice bath to stop the reaction.
3. Extraction of Free Xanthophylls:
- Add 5 mL of deionized water to the tube and vortex for 30 seconds.
- Centrifuge at 3000 x g for 5 minutes to separate the layers.
- Carefully transfer the upper hexane layer containing the xanthophylls to a clean tube.
- Repeat the extraction of the aqueous layer twice more with 5 mL of hexane each time.
- Pool the hexane extracts.
4. Washing and Drying:
- Wash the pooled hexane extract with 10 mL of deionized water by gentle inversion to remove residual alkali. Allow the layers to separate and discard the lower aqueous layer. Repeat the washing step until the aqueous layer is neutral (check with pH paper).
- Dry the hexane extract by passing it through a small column containing anhydrous sodium sulfate.
5. Final Preparation for HPLC:
- Evaporate the hexane extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
- Reconstitute the residue in a known volume (e.g., 1-2 mL) of the HPLC mobile phase.
- Filter the reconstituted sample through a 0.45 µm syringe filter into an amber HPLC vial.
Protocol 2: HPLC Quantification of Xanthophylls
1. HPLC System and Column:
- HPLC system with a photodiode array (PDA) or UV-Vis detector.
- C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is recommended for optimal separation of carotenoid isomers.
2. Mobile Phase:
- A gradient elution is typically used for separating a mixture of xanthophylls and their isomers. A common mobile phase system consists of:
- Solvent A: Methanol/Water/Triethylamine (90:10:0.1, v/v/v)
- Solvent B: Methyl-tert-butyl ether (MTBE)
3. Gradient Program:
- A typical gradient might be:
- 0-15 min: 10% to 50% B
- 15-25 min: 50% to 80% B
- 25-30 min: Hold at 80% B
- 30.1-35 min: Return to 10% B and re-equilibrate the column.
- Flow rate: 1.0 mL/min
- Column Temperature: 25°C
4. Detection:
- Set the detector to monitor at the maximum absorption wavelength for the specific xanthophyll being analyzed (typically around 450 nm for lutein (B1675518) and zeaxanthin).
5. Quantification:
- Prepare a calibration curve using certified standards of the xanthophylls of interest.
- Inject the prepared sample and integrate the peak area corresponding to the xanthophyll.
- Calculate the concentration in the sample based on the calibration curve.
Visualizations
Experimental Workflow for Xanthophyll Palmitate Quantification
Caption: Workflow for Xanthophyll Palmitate Quantification.
Xanthophyll Biosynthesis Pathway
References
Technical Support Center: Crystallization of Xanthophyll Palmitate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the crystallization process of Xanthophyll Palmitate.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of xanthophyll palmitate in a question-and-answer format.
Q1: My xanthophyll palmitate is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or the cooling rate is too fast.
-
Reduce the cooling rate: Slow cooling allows molecules more time to orient themselves into a crystal lattice. Try insulating your crystallization vessel or using a programmable cooling bath.
-
Use a less soluble solvent system: If the compound is too soluble, it may not precipitate as a solid. Gradually add a poor solvent (an anti-solvent) to a solution of your compound in a good solvent to induce crystallization. Common solvent/anti-solvent pairs for lipophilic compounds include hexane (B92381)/acetone and ethyl acetate (B1210297)/methanol (B129727).[1][2]
-
Lower the initial concentration: Starting with a more dilute solution can prevent the system from becoming too supersaturated upon cooling.
-
Introduce seed crystals: Adding a few small crystals of xanthophyll palmitate can provide a template for crystal growth and bypass the nucleation barrier.[3]
Q2: I am getting very small or needle-like crystals. How can I grow larger, more well-defined crystals?
A2: The formation of small or needle-like crystals is often a result of rapid nucleation and slow growth.
-
Optimize the solvent system: A solvent system in which the xanthophyll palmitate has moderate solubility at high temperatures and low solubility at low temperatures is ideal. Experiment with different ratios of solvents, such as hexane/acetone or ethyl acetate/methanol.[1][2]
-
Slow down the crystallization process: As with "oiling out," a slower cooling or evaporation rate will favor the growth of larger crystals over the formation of many small nuclei.
-
Minimize agitation: Gentle or no stirring during the crystal growth phase can prevent secondary nucleation and allow existing crystals to grow larger.
Q3: My final product has low purity. How can I improve it?
A3: Impurities can be trapped in the crystal lattice or adhere to the crystal surface.
-
Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and recrystallize. This is one of the most effective methods for purifying crystalline compounds.
-
Washing the crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities from the surface. Ensure the wash solvent is cold to minimize dissolution of the product.
-
Choice of solvent: Select a solvent system where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be filtered off before crystallization).
Q4: The crystal yield is very low. How can I increase it?
A4: Low yield can be due to high solubility of the compound in the mother liquor or losses during processing.
-
Optimize the final temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation.
-
Solvent selection: Use a solvent system where the xanthophyll palmitate has very low solubility at the final crystallization temperature.
-
Concentrate the mother liquor: After filtering the initial crop of crystals, you can often obtain a second crop by concentrating the mother liquor and re-cooling.
-
Minimize transfers: Each transfer of the solution or crystals can result in material loss. Plan your experimental setup to minimize these steps.
Frequently Asked Questions (FAQs)
Q: What are the best solvents for crystallizing xanthophyll palmitate?
A: Xanthophyll palmitate is a lipophilic compound.[4] Good solvents are typically non-polar or moderately polar organic solvents. Common choices include:
-
Good solvents (for dissolving): Hexane, ethyl acetate, acetone, tetrahydrofuran (B95107) (THF).[1][5]
-
Poor solvents (anti-solvents): Methanol, ethanol (B145695), isopropanol.[1]
A combination of a good solvent and a poor solvent is often used to achieve the desired level of supersaturation for crystallization. For example, dissolving the xanthophyll palmitate in a minimal amount of warm hexane or ethyl acetate and then slowly adding methanol or ethanol until the solution becomes slightly turbid, followed by slow cooling. A hexane/acetone mixture (e.g., 80:20 v/v) has been used in the purification of related xanthophyll compounds.[1]
Q: What is a typical starting concentration for crystallization?
A: The optimal starting concentration is highly dependent on the chosen solvent system and temperature range. It is recommended to start with a concentration that is close to saturation at the higher temperature of your process. A good practice is to perform small-scale solubility tests to determine the approximate solubility at different temperatures.
Q: At what temperature should I conduct the crystallization?
A: For cooling crystallization, a significant temperature differential is needed. Dissolving the compound at an elevated temperature (e.g., 40-60°C, being mindful of potential degradation of xanthophylls at higher temperatures) and cooling to a low temperature (e.g., 4°C, -20°C) is a common approach.[5] The exact temperatures will depend on the solubility profile of your xanthophyll palmitate in the chosen solvent system.
Q: How can I avoid degradation of xanthophyll palmitate during crystallization?
A: Xanthophylls can be sensitive to light, heat, and oxygen.
-
Work under inert atmosphere: Using an inert gas like nitrogen or argon can prevent oxidative degradation.
-
Protect from light: Use amber glassware or cover your crystallization vessel with aluminum foil.
-
Use moderate temperatures: Avoid excessive heat when dissolving the compound. Prolonged exposure to high temperatures can cause isomerization or degradation.[5]
Data Presentation
Table 1: Solvent Properties for Crystallization of Lipophilic Compounds
| Solvent | Polarity | Boiling Point (°C) | Common Use |
| Hexane | Non-polar | 69 | Good solvent (hot) |
| Ethyl Acetate | Polar aprotic | 77 | Good solvent |
| Acetone | Polar aprotic | 56 | Good solvent |
| Methanol | Polar protic | 65 | Anti-solvent/Wash |
| Ethanol | Polar protic | 78 | Anti-solvent/Wash |
Note: This table provides general guidance. Optimal solvent selection requires experimental validation for xanthophyll palmitate.
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a vessel protected from light, dissolve the crude xanthophyll palmitate in a minimal amount of a suitable solvent (e.g., warm ethyl acetate or hexane) at a moderately elevated temperature (e.g., 50°C).
-
Cooling: Slowly cool the solution to room temperature. For slower cooling, the vessel can be placed in an insulated container.
-
Further Cooling: Once at room temperature, transfer the vessel to a refrigerator (4°C) or freezer (-20°C) and allow it to stand undisturbed for several hours to overnight to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small volume of the cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude xanthophyll palmitate in a minimal amount of a good solvent (e.g., hexane or acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add a poor solvent (e.g., methanol or ethanol) dropwise while gently stirring until the solution becomes persistently turbid.
-
Crystal Growth: Cover the vessel and allow it to stand undisturbed at a constant temperature for several hours to allow crystals to form and grow.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol, using the final solvent mixture for washing.
Visualizations
Caption: Workflow for Xanthophyll Palmitate Crystallization.
Caption: Troubleshooting Logic for Common Crystallization Problems.
References
Addressing matrix effects in the analysis of Xanthophyll Palmitate in complex samples.
Welcome to the technical support center for the analysis of Xanthophyll Palmitate in complex samples. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with matrix effects in quantitative analysis. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant problem in Xanthophyll Palmitate analysis?
A1: The "matrix effect" refers to the alteration of an analyte's ionization efficiency in a mass spectrometer due to co-eluting, undetected components from the sample matrix. This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2] For Xanthophyll Palmitate, which is often analyzed in complex biological or food matrices, endogenous lipids like triacylglycerides are a primary source of these interferences, significantly affecting data quality.[3]
Q2: How can I determine if my Xanthophyll Palmitate analysis is being affected by matrix effects?
A2: The most direct way to assess the presence and magnitude of matrix effects is the Post-Extraction Spike Method . This involves comparing the signal response of the analyte in a pure solvent to its response when spiked into a blank matrix extract that has gone through the complete sample preparation process. A significant difference between the two indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[4]
Q3: My signal is low and inconsistent between injections. What are the immediate troubleshooting steps?
A3: Low and inconsistent signal intensity are classic indicators of ion suppression.[4] Here are some immediate steps to consider:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[5][6] However, you must ensure the Xanthophyll Palmitate concentration remains above the instrument's limit of detection.
-
Optimize Chromatography: Modifying your Liquid Chromatography (LC) method can help separate Xanthophyll Palmitate from co-eluting interferences. Try adjusting the mobile phase gradient to be shallower, which can improve resolution.[5][6]
-
Improve Sample Cleanup: If a simple protein precipitation or dilution method is being used, consider more rigorous techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove more of the matrix.[5][7]
Q4: Which sample preparation technique is best for minimizing matrix effects for Xanthophyll Palmitate?
A4: The optimal technique depends on the matrix complexity and required sensitivity. Given that high levels of triacylglycerides are a known issue for xanthophyll ester analysis, a targeted sample preparation method is often necessary.[3]
-
Protein Precipitation (PPT): Simple and fast, but generally ineffective at removing lipids and other interferences, often resulting in significant matrix effects.[8][9]
-
Liquid-Liquid Extraction (LLE): More selective than PPT and can remove a significant portion of interfering lipids, providing cleaner extracts.[7][10]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the most significant reduction in matrix effects.[3][9] Specific SPE cartridges, such as those packed with C18 or graphitized carbon, can be optimized to retain Xanthophyll Palmitate while washing away interfering triacylglycerides.[3]
Q5: How do I choose the right calibration strategy to compensate for remaining matrix effects?
A5: Even with optimized sample preparation, some matrix effects may persist. The right calibration strategy is crucial for accurate quantification.
-
Standard Addition: Involves adding known amounts of the analyte to the sample itself. This method directly compensates for matrix effects within each sample but is time-consuming.[1][11]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the samples being analyzed. This corrects for the influence of the matrix on ionization and is a widely used approach.[12]
-
Stable Isotope Labeled Internal Standard (SIL-IS): This is considered the gold standard. A SIL-IS for Xanthophyll Palmitate would co-elute and experience the same matrix effects as the analyte, allowing for highly accurate correction of signal suppression or enhancement.[7][10][13][14]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Xanthophyll Palmitate.
| Problem | Possible Cause | Suggested Solution |
| Low Analyte Response / Signal Suppression | Significant Ion Suppression: Co-eluting matrix components (e.g., triglycerides, phospholipids) are interfering with the ionization of Xanthophyll Palmitate.[3][15] | 1. Implement Rigorous Sample Cleanup: Use Solid-Phase Extraction (SPE) optimized for lipid removal.[3] 2. Dilute the Sample: Reduce the concentration of interfering components by diluting the final extract.[6] 3. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from interferences.[5] |
| High Signal Variability (Poor Precision) | Inconsistent Matrix Effects: The composition of the matrix varies between samples, causing inconsistent signal suppression or enhancement. | 1. Use a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variable matrix effects.[7][10] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is executed with high precision. Automation can help reduce variability.[9] |
| Poor Chromatographic Peak Shape | Column Contamination: Buildup of non-polar lipids from the matrix on the analytical column. | 1. Improve Sample Cleanup: Implement a more effective sample preparation method like SPE to remove lipids before injection.[3][16] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[17] 3. Perform Column Washing: Implement a robust column wash step with a strong organic solvent at the end of each run or analytical batch.[17] |
Quantitative Data Summary
The choice of sample preparation method has a significant impact on analyte recovery and the extent of matrix effects. The following table provides a comparison of typical results for Xanthophyll Palmitate analysis in a complex lipid-rich matrix.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | 20 - 50% (High Suppression) | Fast, simple, inexpensive. | Poor removal of phospholipids (B1166683) and triglycerides, leading to strong matrix effects.[15] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 60 - 85% (Moderate Suppression) | Good removal of polar interferences; relatively low cost. | Can be labor-intensive; may have lower recovery for some analytes.[7][10] |
| Solid-Phase Extraction (SPE) | 80 - 105% | 90 - 110% (Minimal Effect) | Excellent for removing specific interferences like triglycerides; provides the cleanest extracts.[3] | Requires method development; higher cost per sample. |
Note: Values are representative and will vary depending on the specific matrix, analyte concentration, and analytical method.
Experimental Protocols & Workflows
Protocol 1: Quantifying Matrix Effects with the Post-Extraction Spike Method
This protocol provides a detailed methodology to quantitatively determine the degree of ion suppression or enhancement for Xanthophyll Palmitate.
Objective: To quantitatively determine the degree of ion suppression or enhancement.
Materials:
-
Blank biological or food matrix (free of the analyte).
-
Pure analytical standard of Xanthophyll Palmitate.
-
Solvents for extraction and reconstitution (e.g., hexane (B92381), methanol, acetonitrile).
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes).
-
LC-MS/MS system.
Procedure:
-
Prepare Sample Sets:
-
Set A (Neat Standard): Prepare a standard solution of Xanthophyll Palmitate in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (e.g., LLE or SPE).
-
Set C (Post-Spiked Matrix): Spike the pure analytical standard of Xanthophyll Palmitate into the blank matrix extract from Set B to achieve the same final concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze multiple replicates (n≥3) of all three sets of samples using your established LC-MS/MS method.
-
Calculate Matrix Effect: Use the peak areas to calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: SPE Cleanup for Xanthophyll Palmitate from Lipid-Rich Matrices
This protocol is adapted from methodologies designed to remove triacylglycerides, a major interference for xanthophyll ester analysis.[3]
Objective: To remove interfering lipids from a complex sample extract prior to LC-MS analysis.
Materials:
-
Sample extract dissolved in hexane.
-
C18 or Graphitized Carbon SPE cartridges.
-
Solvents: Methanol, Hexane, Carbon Disulfide (or other suitable elution solvent).
-
SPE manifold.
Procedure:
-
Column Conditioning: Condition the SPE cartridge by passing two column volumes of methanol, followed by two column volumes of hexane. Do not allow the column to go dry.
-
Sample Loading: Load the sample extract (dissolved in hexane) onto the conditioned SPE cartridge.
-
Wash Step: Wash the column with a significant volume of hexane (e.g., 50 mL) to elute the non-polar triacylglycerides while Xanthophyll Palmitate is retained.
-
Elution: Elute the Xanthophyll Palmitate fraction using an appropriate solvent. Carbon disulfide has been shown to be effective, but other solvents like acetone (B3395972) or ethyl acetate (B1210297) mixtures can be tested.[3]
-
Evaporation and Reconstitution: Evaporate the eluted fraction to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase or another appropriate solvent for LC-MS/MS analysis.
Troubleshooting Logic
When encountering issues with your analysis, a structured approach can help identify and resolve the problem efficiently. The following diagram outlines a logical workflow for troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 13. Stable isotope dilution techniques for assessing vitamin A status and bioefficacy of provitamin A carotenoids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans[S] | Semantic Scholar [semanticscholar.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Improving the Solubility of Xanthophyll Palmitate for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Xanthophyll Palmitate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is Xanthophyll Palmitate and why is its solubility a challenge?
Xanthophyll Palmitate is an ester of a xanthophyll (a class of oxygenated carotenoids) and palmitic acid, a saturated fatty acid.[1][2] This esterification makes the molecule highly lipophilic and extremely insoluble in aqueous solutions, which are the basis for most in vitro cell culture media.[3] This poor water solubility can lead to precipitation of the compound in your assay, resulting in inaccurate and unreliable data.[4][5]
Q2: What are the common solvents for dissolving Xanthophyll Palmitate?
Q3: What is the maximum recommended concentration of organic solvents in cell culture media?
High concentrations of organic solvents can be toxic to cells.[9][10] For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid cytotoxic effects.[4][10][11] It is crucial to perform a vehicle control experiment with the solvent alone to assess its impact on your specific cell line.[4]
Q4: My Xanthophyll Palmitate precipitates when I add it to the cell culture medium. What can I do?
This is a common issue known as "solvent shock." It occurs when a concentrated organic stock solution is rapidly diluted into an aqueous medium, causing the compound to fall out of solution.[12] To prevent this, you can:
-
Perform a step-wise (serial) dilution: First, dilute your concentrated stock in a small volume of culture medium, and then add this intermediate dilution to the final volume.[13]
-
Add the stock solution dropwise while vortexing or stirring the medium: This ensures rapid and even dispersion.[5]
-
Pre-warm the cell culture medium: Adding the compound to medium at 37°C can sometimes improve solubility.[12]
Q5: Are there alternative methods to improve the aqueous solubility of Xanthophyll Palmitate for in vitro assays?
Yes, several formulation strategies can enhance the solubility and delivery of lipophilic compounds like Xanthophyll Palmitate:
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes that can encapsulate the compound and improve its dispersion in aqueous media.[14][15][16][17][18]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate lipophilic molecules, increasing their water solubility.[19][20][21][22][23][24]
-
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds.
-
Use of Surfactants: Surfactants can form micelles that entrap the hydrophobic compound, allowing it to be dispersed in an aqueous solution.[17][20]
Data Presentation: Solubility of Related Compounds
Since direct quantitative solubility data for Xanthophyll Palmitate is limited, the following table summarizes the solubility of the parent xanthophyll, lutein (B1675518), and a related palmitate ester, retinyl palmitate, in common organic solvents. This data can be used as a starting point for your experiments.
| Compound | Solvent | Approximate Solubility |
| Lutein | Chloroform | ~5 mg/mL[8] |
| DMSO | ~5 mg/mL[8] | |
| DMF | ~10 mg/mL[8] | |
| Retinyl Palmitate | Ethanol | ~15 mg/mL[7] |
| DMSO | ~5 mg/mL[7] | |
| DMF | ~5 mg/mL[7] |
Experimental Protocols
Protocol 1: Preparation of a Xanthophyll Palmitate Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Xanthophyll Palmitate in DMSO.
Materials:
-
Xanthophyll Palmitate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of Xanthophyll Palmitate powder to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of Xanthophyll Palmitate powder in a sterile, amber microcentrifuge tube. (Molecular Weight of Lutein Dipalmitate, a common Xanthophyll Palmitate, is ~1045.7 g/mol ).
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for a Cell Viability (MTT) Assay with Xanthophyll Palmitate
This protocol provides a general workflow for assessing the cytotoxicity of Xanthophyll Palmitate using an MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
Xanthophyll Palmitate stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) dissolution)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation and Treatment:
-
Thaw an aliquot of the Xanthophyll Palmitate stock solution.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of Xanthophyll Palmitate. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[25]
-
Absorbance Measurement: Measure the absorbance at 540 nm or 570 nm using a microplate reader.[1][26]
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Xanthophylls like lutein have been shown to modulate cellular signaling pathways involved in oxidative stress and inflammation, such as the Nrf2/ARE and NF-κB pathways.[7][27][28][29] Xanthophyll Palmitate, upon cellular uptake and potential hydrolysis, may exert similar effects.
Caption: Potential signaling pathways modulated by Xanthophyll Palmitate.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting an in vitro assay with a poorly soluble compound like Xanthophyll Palmitate.
References
- 1. MTT assay [bio-protocol.org]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of cytotoxicity by MTT assay [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. benchchem.com [benchchem.com]
- 14. The Effect of Multilayer Nanoemulsion on the In Vitro Digestion and Antioxidant Activity of β-Carotene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Encapsulation of β-Carotene in Oil-in-Water Emulsions Containing Nanocellulose: Impact on Emulsion Properties, In Vitro Digestion, and Bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medium.com [medium.com]
- 20. oatext.com [oatext.com]
- 21. researchgate.net [researchgate.net]
- 22. Cyclodextrins inclusion complex: Preparation methods, analytical techniques and food industry applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. itm-conferences.org [itm-conferences.org]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. Lutein reverses hyperglycemia-mediated blockage of Nrf2 translocation by modulating the activation of intracellular protein kinases in retinal pigment epithelial (ARPE-19) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. NrF2/ARE and NF-κB pathway regulation may be the mechanism for lutein inhibition of human breast cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Xanthophyll Palmitate vs. Free Lutein: A Comparative Analysis of Bioavailability
A deep dive into the comparative bioavailability of xanthophyll palmitate and free lutein (B1675518) reveals a nuanced landscape for researchers and drug development professionals. While both forms contribute to systemic lutein levels, their absorption kinetics and ultimate bioavailability can be influenced by factors such as formulation and dietary matrix. The scientific literature presents a mixed but increasingly clear picture of how these two forms of lutein are processed in the human body.
The core of the comparison lies in the metabolic journey of these two compounds. Free lutein, the form naturally found in many fruits and vegetables, is readily available for absorption. In contrast, xanthophyll palmitate, a lutein ester commonly extracted from marigold flowers for use in dietary supplements, must first undergo hydrolysis in the gastrointestinal tract. This process, facilitated by lipases, cleaves the palmitate fatty acid from the lutein molecule, releasing free lutein to be absorbed by the intestinal cells.[1][2]
Quantitative Comparison of Bioavailability
Clinical studies comparing the bioavailability of xanthophyll palmitate and free lutein have yielded varied results, with some suggesting superior absorption of the esterified form and others finding no significant difference. This variability may be attributable to differences in study design, formulation of the supplements, and the dietary context in which they are consumed.[2][3]
One randomized, crossover study involving 18 subjects reported that lutein was 62% more bioavailable from a lutein ester formulation compared to a free lutein formulation.[4] The lutein ester supplement also led to faster absorption and higher peak blood levels of lutein.[4] Conversely, other studies have reported that the bioavailability of free lutein is greater than that of esterified lutein.[3] A 2024 study involving 24 healthy subjects found no significant differences in serum lutein responses between free and ester forms when supplemented at 6 mg/day for two months.[5][6] After 15 days, serum lutein increased 2.4-fold, with concentrations reaching 0.81 µmol/L for free lutein and 0.90 µmol/L for the ester form, a non-significant difference.[5]
| Parameter | Xanthophyll Palmitate (Lutein Ester) | Free Lutein | Key Findings | Study Reference |
| Relative Bioavailability | Reported to be 62% higher in one study. | Lutein from the ester form was more bioavailable in 14 out of 18 subjects. | [4] | |
| Serum Lutein Increase (15 days) | 2.4-fold increase (to 0.90 µmol/L) | 2.4-fold increase (to 0.81 µmol/L) | No significant difference in serum response between the two forms. | [5][6] |
| Absorption Rate | Reported to be faster in one study. | Resulted in higher blood levels of lutein more quickly. | [4] | |
| General Consensus | Controversial, with studies showing higher, lower, or similar bioavailability compared to free lutein.[2] | The end product absorbed into the blood is free lutein for both forms.[2] | [2][3][5] |
Experimental Protocols
The methodologies employed in comparative bioavailability studies are critical to understanding the nuances of xanthophyll palmitate and free lutein absorption. Below are detailed protocols from key studies in this field.
Protocol 1: Single-Dose, Randomized, Crossover Bioavailability Study
-
Objective: To compare the bioavailability of a single dose of lutein esters versus free lutein.[4]
-
Study Design: A randomized, crossover design was used with 18 healthy adult volunteers (8 women and 10 men).[4]
-
Intervention: Participants received a single dose of either a lutein ester formulation or a free lutein formulation. The doses were calculated based on the all-trans lutein content to ensure an equivalent amount was delivered in each form. The free lutein was a crystalline suspension in safflower oil, while the lutein ester was a powder, both administered in gelatin capsules.[4]
-
Blood Sampling: Blood samples were collected before administration (baseline) and at various intervals after the dose to measure serum lutein concentrations.[4]
-
Dietary Control: The diet of the participants was carefully controlled for two days before and two days after the administration of the supplement.[4]
-
Analysis: Serum lutein concentrations were determined using High-Performance Liquid Chromatography (HPLC).[3]
Protocol 2: Long-Term, Randomized, Crossover Study
-
Objective: To assess the serum response to daily supplementation of free lutein versus lutein esters over a two-month period.[5][6]
-
Study Design: A randomized, crossover study was conducted with 24 healthy subjects.[5][6]
-
Intervention: Participants consumed 6 mg of lutein per day, either as free lutein or lutein esters from a marigold extract, for two months. This was followed by a washout period before crossing over to the other formulation.[5][6]
-
Blood Sampling: Blood samples were taken at baseline and on days 15, 40, and 60 of each intervention period.[5][6]
-
Analysis: Serum lutein and zeaxanthin (B1683548) concentrations were analyzed using HPLC.[5][6]
Visualizing the Pathways
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of xanthophyll palmitate and a typical experimental workflow for a bioavailability study.
References
- 1. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 2. nutriscienceusa.com [nutriscienceusa.com]
- 3. oatext.com [oatext.com]
- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 5. Bioavailability of Lutein from Marigold Flowers (Free vs. Ester Forms): A Randomised Cross-Over Study to Assess Serum Response and Visual Contrast Threshold in Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activities of Xanthophyll Palmitate and Zeaxanthin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of Xanthophyll Palmitate and Zeaxanthin (B1683548). While direct comparative studies with quantitative antioxidant activity data for Xanthophyll Palmitate are limited, this guide synthesizes available data on Zeaxanthin and discusses the chemical relationship and expected bioactivity of Xanthophyll Palmitate. Experimental data, protocols, and mechanistic pathways are presented to offer a comprehensive overview for research and development purposes.
Introduction to Xanthophyll Palmitate and Zeaxanthin
Zeaxanthin is a naturally occurring carotenoid alcohol belonging to the xanthophyll class. It is one of the most common carotenoids in nature and is found in high concentrations in the macula of the human eye.[1] Like other carotenoids, Zeaxanthin possesses a conjugated polyene chain responsible for its ability to absorb light and quench reactive oxygen species (ROS).[2]
Xanthophyll Palmitate is a fatty acid ester of a xanthophyll. In the context of this guide, we will consider it as a representative ester form, such as Zeaxanthin Dipalmitate. In this form, the hydroxyl groups of the xanthophyll are esterified with palmitic acid, a common saturated fatty acid. When ingested, these esters are hydrolyzed by digestive enzymes to release the free xanthophyll (e.g., Zeaxanthin) and palmitic acid.[3] Therefore, Xanthophyll Palmitate can be considered a more stable, prodrug form of the active xanthophyll. Studies suggest that xanthophyll esters preserve the antioxidant capacity of the parent compounds and may exhibit enhanced stability.[4][5]
Mechanisms of Antioxidant Action
Both compounds exert their antioxidant effects through direct and indirect mechanisms.
Zeaxanthin acts as a potent antioxidant through several mechanisms:
-
Direct Radical Scavenging: The conjugated double bond system in Zeaxanthin allows it to directly quench singlet oxygen and other reactive oxygen species, neutralizing their damaging effects.[2]
-
Induction of Endogenous Antioxidant Systems: Zeaxanthin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] This leads to the transcription of genes encoding phase II antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), and increases the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[6] The activation of the Nrf2 pathway is a key mechanism for cellular protection against oxidative stress.
Xanthophyll Palmitate's antioxidant action is primarily attributed to its constituent parts after hydrolysis:
-
The Xanthophyll Moiety: Once hydrolyzed, the released free xanthophyll (e.g., Zeaxanthin) exerts the direct and indirect antioxidant effects described above.
-
The Palmitate Moiety: Palmitic acid itself is not an antioxidant. In fact, high concentrations of free palmitate can induce cellular stress, including endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). It can also modulate various signaling pathways, including those involving Akt, NF-κB, and MAPK. The biological implications of the released palmitate from Xanthophyll Palmitate in the context of antioxidant activity are complex and likely depend on the local concentration and cellular environment.
Quantitative Antioxidant Activity
Direct comparative quantitative data for Xanthophyll Palmitate is scarce. However, studies on similar xanthophyll esters suggest that their antioxidant capacity is comparable to the free form after hydrolysis. One study on β-cryptoxanthin esters (including the palmitate form) found their antioxidant activity in DPPH, ABTS, and FRAP assays to be very similar to that of free β-cryptoxanthin.[1] Conversely, another study noted that zeaxanthin esters were degraded more rapidly than free zeaxanthin under specific oxidative conditions.[2]
The following table summarizes the available quantitative antioxidant activity data for Zeaxanthin . These values can serve as a benchmark for the potential antioxidant activity of the hydrolyzed Xanthophyll Palmitate.
| Antioxidant Assay | Compound | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Zeaxanthin | 10 | [3][8] |
| ABTS Radical Scavenging | Zeaxanthin | 30 | [3] |
| Superoxide Radical Scavenging | Zeaxanthin | 56 | [3] |
| Hydroxyl Radical Scavenging | Zeaxanthin | 2 | [3] |
| Nitric Oxide Radical Scavenging | Zeaxanthin | 1.25 | [3] |
| Inhibition of Lipid Peroxidation | Zeaxanthin | 1.8 | [3] |
IC50 (Inhibitory Concentration 50) is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (Xanthophyll Palmitate or Zeaxanthin) in a suitable solvent.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound at different concentrations.
-
For the blank, use 100 µL of the solvent instead of the test compound. For the control, use 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•+) by an antioxidant, leading to a decrease in its characteristic blue-green color.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound.
-
Mix 50 µL of the sample solution with 3 mL of the diluted ABTS•+ solution.
-
Incubate the mixture in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare various concentrations of the test compound.
-
Add 250 µL of the sample to 1 mL of the working FRAP reagent.
-
Vortex the mixture and incubate at room temperature for 40 minutes.
-
Measure the absorbance at 590-595 nm.
-
A standard curve is prepared using a known concentration of FeSO₄ or Trolox. The antioxidant capacity is expressed as µM Fe(II) equivalents or Trolox equivalents.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for assessing antioxidant activity.
Figure 1: Hydrolysis of Xanthophyll Palmitate.
Figure 2: Zeaxanthin-mediated Nrf2 signaling pathway.
Figure 3: General workflow for in-vitro antioxidant assays.
Conclusion
Zeaxanthin is a well-established antioxidant with potent radical scavenging properties and the ability to induce endogenous antioxidant defense mechanisms via the Nrf2 pathway. Xanthophyll Palmitate, as a fatty acid ester of a xanthophyll, is expected to exhibit comparable antioxidant activity to its parent xanthophyll following in vivo hydrolysis. The ester form may offer advantages in terms of stability.
For drug development and research, while the free form (Zeaxanthin) provides immediate antioxidant potential in vitro, the palmitate ester form may be a more stable delivery vehicle for in vivo applications. The choice between these two forms will depend on the specific application, formulation requirements, and desired bioavailability profile. Further direct comparative studies are warranted to fully elucidate the differences in their antioxidant efficacy in various biological systems.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Degradation of non-esterified and esterified xanthophylls by free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. notulaebotanicae.ro [notulaebotanicae.ro]
- 5. benchchem.com [benchchem.com]
- 6. Protective Effect of Zeaxanthin from Lycium barbarum L. on Ultraviolet B-Induced Skin Photodamage in Mice Through Nrf2-Related Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficiency of lutein and zeaxanthin in Zea mays Linn. on protecting human corneal epithelial cells from photo-oxidative damage | Kaewiad | Journal of Food Science and Agricultural Technology (JFAT) [rs.mfu.ac.th]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for Xanthophyll Palmitate Detection
This guide provides a comprehensive comparison of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the direct detection of Xanthophyll Palmitate against traditional analytical techniques. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of the performance, protocols, and advantages of this new method. The supporting data and methodologies are presented to aid in the selection of the most appropriate analytical technique for their specific research needs.
Xanthophylls, a class of oxygenated carotenoids, are often found esterified with fatty acids, such as palmitic acid, in nature.[1] This esterification can impact their stability and bioavailability.[2] Accurate quantification of the intact ester, Xanthophyll Palmitate, is crucial for understanding its physiological roles and for the quality control of nutraceutical and pharmaceutical products.
Method Performance at a Glance
The following table summarizes the key performance characteristics of the new UPLC-MS/MS method compared to two alternative methods: High-Performance Liquid Chromatography (HPLC) with saponification and UV-Vis Spectrophotometry.
| Parameter | New Method: UPLC-MS/MS (Intact Ester) | Alternative 1: HPLC with Saponification | Alternative 2: UV-Vis Spectrophotometry |
| Analyte | Intact Xanthophyll Palmitate | Free Xanthophyll (post-hydrolysis) | Total Xanthophylls |
| Specificity | Very High (Mass-based detection) | High (Chromatographic separation) | Low (Measures total absorbance) |
| Sensitivity | Very High (LOD in ng/mL range)[3] | High (LOD in µg/mL range) | Moderate |
| Analysis Time | ~15-20 minutes[4] | ~30-45 minutes (plus saponification time)[5] | ~5-10 minutes |
| Sample Prep | Simple solvent extraction | Extraction followed by saponification | Simple solvent extraction |
| Quantification | Absolute and Relative | Absolute and Relative | Total amount only |
| Isomer Separation | Possible with specific columns | Possible with specific columns[6] | Not possible |
| Equipment Cost | High | Moderate | Low |
Experimental Protocols
Detailed methodologies for the new UPLC-MS/MS method and the comparative alternative methods are provided below.
New Method: UPLC-MS/MS for Intact Xanthophyll Palmitate Detection
This method allows for the direct quantification of Xanthophyll Palmitate without the need for saponification, preserving the native state of the molecule.
1. Sample Preparation and Extraction:
-
Weigh 1 gram of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of a solvent mixture of hexane (B92381):acetone:ethanol (2:1:1 v/v/v).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 5000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (the upper organic layer).
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 35°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
2. UPLC-MS/MS Conditions:
-
Column: C30 Carotenoid column (2.1 x 100 mm, 1.7 µm). C30 columns provide excellent shape selectivity for long-chain molecules like carotenoid esters.[5][6]
-
Mobile Phase A: Methanol with 0.1% formic acid.
-
Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 90% A, 10% B
-
2-10 min: Linear gradient to 10% A, 90% B
-
10-12 min: Hold at 10% A, 90% B
-
12-12.5 min: Return to 90% A, 10% B
-
12.5-15 min: Column re-equilibration
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive mode. APCI is often more effective for ionizing less polar compounds like carotenoid esters.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target Xanthophyll Palmitate.
-
Alternative 1: HPLC with Saponification
This traditional method measures the free xanthophyll (e.g., lutein) after chemical hydrolysis of the palmitate ester. Saponification removes interfering lipids and chlorophylls.[7]
1. Sample Preparation, Extraction, and Saponification:
-
Follow the same initial extraction procedure as the UPLC-MS/MS method.
-
After collecting the supernatant, add 2 mL of 10% (w/v) methanolic KOH.
-
Incubate in a 56°C water bath for 30 minutes in the dark to hydrolyze the esters.[8]
-
After incubation, add 10 mL of deionized water and 10 mL of hexane.
-
Vortex for 1 minute and then centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Collect the upper hexane layer containing the free xanthophylls.
-
Repeat the hexane extraction twice more to ensure complete recovery.
-
Pool the hexane fractions and wash with deionized water until the washings are neutral.
-
Evaporate the solvent to dryness under nitrogen.
-
Reconstitute and filter as described for the UPLC-MS/MS method.
2. HPLC-UV/Vis Conditions:
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile:methanol:dichloromethane (70:20:10 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/Vis detector at 450 nm.
-
Run Time: 30 minutes.
Alternative 2: UV-Vis Spectrophotometry
This is a rapid screening method for estimating the total xanthophyll content. It is not specific and cannot differentiate between free xanthophylls and their esters.
1. Sample Preparation and Extraction:
-
Perform the initial solvent extraction as described in the UPLC-MS/MS method.
-
After centrifugation, collect the supernatant.
-
Dilute the supernatant with the extraction solvent to a volume that gives an absorbance reading within the linear range of the spectrophotometer.
2. Spectrophotometric Measurement:
-
Measure the absorbance of the diluted extract at the maximum absorption wavelength for xanthophylls (typically around 474 nm).[8]
-
Use the extraction solvent as a blank.
-
Calculate the total xanthophyll concentration using the Beer-Lambert law and a specific extinction coefficient for the primary xanthophyll of interest (e.g., lutein).[8]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the analysis of Xanthophyll Palmitate.
References
- 1. epslibrary.at [epslibrary.at]
- 2. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 3. UPLC-UV-MS(E) analysis for quantification and identification of major carotenoid and chlorophyll species in algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. georg.cluster.is [georg.cluster.is]
- 5. mdpi.com [mdpi.com]
- 6. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saponification : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
Xanthophyll Palmitate vs. Astaxanthin: A Comparative Guide for Aquaculture Feed Supplements
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of aquaculture, the pursuit of optimal health and quality in farmed species is paramount. Carotenoids, a class of natural pigments, have long been recognized for their significant contributions to the vibrant coloration, growth, and overall well-being of aquatic animals. Among these, xanthophylls, particularly their esterified forms like xanthophyll palmitate, and the potent antioxidant astaxanthin (B1665798) are two of the most crucial feed supplements. This guide provides an objective, data-driven comparison of their performance, delving into their impacts on pigmentation, growth, antioxidant capacity, and immune response, supported by experimental evidence.
At a Glance: Key Performance Indicators
The following tables summarize quantitative data from various studies, offering a clear comparison between the effects of xanthophylls (represented primarily by lutein (B1675518) from sources like marigold extract due to the limited data on xanthophyll palmitate specifically) and astaxanthin in aquaculture.
Table 1: Effects on Growth Performance
| Parameter | Species | Xanthophyll (Lutein) Supplementation | Astaxanthin Supplementation | Key Findings |
| Weight Gain Rate (WGR) | Litopenaeus vannamei (Pacific White Shrimp) | 62.5-75 ppm showed similar WGR to 50 ppm astaxanthin.[1][2] | 50 ppm significantly improved WGR compared to control.[1][2] | Lutein can be an effective substitute for astaxanthin in promoting growth in shrimp at certain concentrations.[1][2] |
| Specific Growth Rate (SGR) | Litopenaeus vannamei | 62.5-75 ppm showed similar SGR to 50 ppm astaxanthin.[1][2] | 50 ppm significantly improved SGR compared to control.[1][2] | Both carotenoids enhance specific growth rate.[1][2] |
| Feed Conversion Ratio (FCR) | Litopenaeus vannamei | No significant difference in FCR at 62.5-75 ppm compared to 50 ppm astaxanthin.[1] | 50 ppm showed a similar FCR to the effective lutein groups.[1] | Both supplements can lead to efficient feed utilization.[1] |
| Growth Performance | Dicentrarchus labrax (European Seabass) | 0.2 g/kg marigold meal exhibited better growth than control.[3] | 0.05-0.1 g/kg synthetic astaxanthin showed improved growth.[3] | Natural sources of xanthophylls can be as effective as synthetic astaxanthin in promoting growth.[3] |
Table 2: Effects on Pigmentation
| Parameter | Species | Xanthophyll (Lutein) Supplementation | Astaxanthin Supplementation | Key Findings |
| Skin Yellowness (b* value) | Larimichthys crocea (Large Yellow Croaker) | Significantly higher b* values compared to astaxanthin-fed groups. | Lower b* values compared to xanthophyll-fed groups. | Xanthophylls are more effective for enhancing yellow coloration. |
| Skin Redness (a* value) | Plectropomus leopardus (Leopard Coralgrouper) | Less intense red color compared to astaxanthin.[4] | Significantly higher a* values, resulting in a more intense red color.[4] | Astaxanthin is superior for achieving red pigmentation.[4] |
| Total Carotenoid Content | Penaeus semisulcatus | 2.4% marigold flower meal provided comparable carotenoid accumulation to synthetic astaxanthin.[5][6] | 100 mg/kg synthetic astaxanthin led to significant carotenoid deposition.[5][6] | Both can effectively increase total carotenoid levels in tissues.[5][6] |
Table 3: Effects on Antioxidant Capacity
| Parameter | Species | Xanthophyll (Lutein) Supplementation | Astaxanthin Supplementation | Key Findings |
| Total Antioxidant Capacity (T-AOC) | Litopenaeus vannamei | 62.5-87.5 ppm showed similar T-AOC to 50 ppm astaxanthin.[1] | 50 ppm significantly increased T-AOC compared to control.[1] | Both carotenoids are potent antioxidants.[1] |
| Malondialdehyde (MDA) Content | Litopenaeus vannamei | 62.5-87.5 ppm led to MDA levels comparable to 50 ppm astaxanthin.[1] | 50 ppm significantly reduced MDA levels compared to control.[1] | Both effectively mitigate lipid peroxidation.[1] |
| Antioxidant Enzyme Gene Expression (GSH-PX, CAT) | Litopenaeus vannamei | No significant difference in expression levels at 62.5-87.5 ppm compared to 50 ppm astaxanthin.[1] | 50 ppm showed similar expression levels to effective lutein groups.[1] | Both supplements modulate antioxidant enzyme expression similarly.[1] |
Table 4: Effects on Immune Response
| Parameter | Species | Xanthophyll (Lutein) Supplementation | Astaxanthin Supplementation | Key Findings |
| Immune-related Gene Expression (Relish, Rho, HSP70) | Litopenaeus vannamei | 62.5-87.5 ppm showed similar expression levels to 50 ppm astaxanthin.[1] | 50 ppm modulated the expression of these immune-related genes.[1] | Lutein and astaxanthin exhibit comparable immunomodulatory effects at the tested concentrations.[1] |
| Apoptosis-related Gene Expression (Caspase-3) | Litopenaeus vannamei | 62.5-87.5 ppm significantly reduced Caspase-3 expression, similar to 50 ppm astaxanthin.[1] | 50 ppm significantly inhibited apoptosis.[1] | Both carotenoids demonstrate anti-apoptotic properties.[1] |
| Lysozyme (B549824) and Complement Content | Silurus soldatovi meridionalis (Southern Catfish) | 80 mg/kg xanthophyll diet increased complement 3, immunoglobulin M (IgM), and lysozyme content.[7] | Data not available in the comparative context. | Xanthophylls are effective in enhancing key immune parameters.[7] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies from key experiments are outlined below.
Experimental Design for Lutein vs. Astaxanthin in Litopenaeus vannamei
-
Experimental Animals and Diets: Juvenile Pacific white shrimp (Litopenaeus vannamei) with an initial body weight of approximately 0.64 g were used.[1] Five isonitrogenous and isolipidic diets were formulated: a control diet without carotenoid supplementation, three diets supplemented with lutein at 62.5, 75, and 87.5 ppm, and one diet supplemented with astaxanthin at 50 ppm.[1]
-
Feeding Trial: The shrimp were fed their respective diets for a period of 8 weeks.[1]
-
Sample Collection and Analysis: At the end of the trial, growth performance parameters (WGR, SGR, FCR) were calculated. Hemolymph was collected to analyze total antioxidant capacity (T-AOC) and malondialdehyde (MDA) content. Hepatopancreas samples were taken for the analysis of antioxidant and immune-related gene expression (GSH-PX, CAT, Relish, Rho, HSP70, Caspase-3) using quantitative real-time PCR.[1]
Experimental Design for Marigold Meal vs. Astaxanthin in Dicentrarchus labrax
-
Experimental Animals and Diets: European seabass (Dicentrarchus labrax) fry with an initial weight of 0.3 g were used.[3] Nine isonitrogenous and isolipidic diets were formulated. These included a control diet, three diets with synthetic astaxanthin (0.05, 0.1 g/kg), three with marigold flower meal (0.1, 0.2, 0.3 g/kg), and three with crab waste meal.[3]
-
Feeding Trial: The fish were fed the experimental diets to apparent satiation three times a day for 10 weeks.[3]
-
Sample Collection and Analysis: Growth performance was evaluated. Total body carotenoid content was measured to assess pigmentation. Thiobarbituric acid-reactive substances (TBARS) were analyzed to determine lipid peroxidation. Stress resistance was evaluated through thermal and salinity stress tests.[3]
Carotenoid Analysis in Feed
A multi-analyte method using reversed-phase high-performance liquid chromatography (RP-HPLC) with a photodiode array detector is commonly employed for the determination of carotenoids in fish feed.[8][9][10][11] This method involves enzymatic digestion of the feed sample, followed by pressurized liquid extraction and subsequent quantification of the carotenoids.[11]
Signaling Pathways
The beneficial effects of xanthophylls and astaxanthin are mediated through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for targeted drug development and optimizing feed formulations.
Antioxidant Response Pathway
Both astaxanthin and other xanthophylls like lutein exert their potent antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13][14][15][16][17][18] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or antioxidants like astaxanthin and lutein, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), catalase (CAT), and superoxide (B77818) dismutase (SOD).[15]
Immune and Inflammatory Response Pathway
Astaxanthin and lutein also play a critical role in modulating the immune system by influencing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][15][19][20][21][22] The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Astaxanthin and lutein can inhibit the degradation of IκB, thereby preventing NF-κB activation and reducing the inflammatory response.[12][15][19][20][21][22]
Conclusion
Both xanthophylls, represented here by lutein, and astaxanthin are highly effective feed supplements in aquaculture, each with distinct advantages. Astaxanthin is unparalleled in its ability to impart red pigmentation, a crucial factor for the marketability of species like salmon and trout.[4] Xanthophylls, on the other hand, are more efficient at enhancing yellow coloration.[7]
From a physiological standpoint, both classes of carotenoids demonstrate potent antioxidant and immunomodulatory activities. The available data suggests that at certain concentrations, lutein can match the performance of astaxanthin in terms of improving growth, antioxidant status, and immune response in some species, such as the Pacific white shrimp.[1][2] This presents an opportunity for feed manufacturers to consider xanthophylls as a cost-effective alternative or complementary supplement to astaxanthin, depending on the target species and desired outcomes.
The modulation of key signaling pathways like Nrf2 and NF-κB by both astaxanthin and lutein underscores their fundamental roles in maintaining cellular health and resilience.[1][12][15][20] Further research into the specific effects of different xanthophyll esters, such as xanthophyll palmitate, and their synergistic interactions with astaxanthin will be invaluable for the continued advancement of sustainable and high-performance aquaculture practices.
References
- 1. Frontiers | Replacement of Astaxanthin With Lutein in Diets of Juvenile Litopenaeus vannamei: Effects on Growth Performance, Antioxidant Capacity, and Immune Response [frontiersin.org]
- 2. Can astaxanthin be replaced with lutein in diets of Pacific white shrimp juveniles? - Responsible Seafood Advocate [globalseafood.org]
- 3. aquast.org [aquast.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Dietary xanthophyll improved growth, antioxidant, pigmentation and meat quality in the southern catfish (Silurus soldatovi meridionalis Chen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchers.mq.edu.au [researchers.mq.edu.au]
- 18. Beneficial Changes in Growth Performance, Antioxidant Capacity, Immune Response, Hepatic Health, and Flesh Quality of Trachinotus ovatus Fed With Oedocladium carolinianum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Astaxanthin protects lipopolysaccharide-induced inflammatory response in Channa argus through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Astaxanthin for the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Astaxanthin attenuates AFB1-induced hepatotoxicity by activating Nrf2 and inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Xanthophyll Esters in Biological Systems: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of different xanthophyll esters, focusing on their stability, bioavailability, and biological activities in various biological systems. The information presented is supported by experimental data to aid in the objective evaluation of these compounds for research and drug development purposes.
Introduction to Xanthophyll Esters
Xanthophylls are a class of oxygenated carotenoids responsible for the yellow, orange, and red colors in many plants, algae, and microorganisms. In nature, xanthophylls are often found esterified with fatty acids, forming xanthophyll esters. This esterification significantly impacts their chemical stability, bioavailability, and biological functions. This guide will focus on the comparative analysis of the esters of several key xanthophylls, including astaxanthin, lutein (B1675518), zeaxanthin (B1683548), violaxanthin (B192666), and neoxanthin (B191967).
Comparative Data on Xanthophyll Ester Performance
The following tables summarize quantitative data on the stability, bioavailability, antioxidant capacity, and anti-inflammatory effects of various xanthophyll esters based on available scientific literature.
Table 1: Stability and Bioavailability of Xanthophyll Esters
| Xanthophyll Ester | Form | Stability Comparison | Bioavailability Comparison | Key Findings & Citations |
| Astaxanthin Esters | Monoesters & Diesters | Diesters are more stable than monoesters and free astaxanthin. Stability is enhanced with long-chain and saturated fatty acids. | Monoesters exhibit significantly higher bioavailability compared to diesters. Esters with short-chain and highly unsaturated fatty acids show higher bioavailability.[1] | Esterification generally improves the stability of astaxanthin, but the specific fatty acid profile and the degree of esterification are critical determinants of its bioavailability.[1] |
| Lutein Esters | Monoesters & Diesters | Esterified lutein is more stable and retained longer during storage compared to free lutein. | The bioavailability of lutein from free versus ester forms is a subject of ongoing research, with some studies suggesting higher bioavailability for esters due to better solubilization, while others show no significant difference or even favor the free form. | Both forms ultimately deliver free lutein to the bloodstream as esters are hydrolyzed in the gut. |
| Zeaxanthin Esters | Diesters | Esterified forms of zeaxanthin demonstrate greater thermal stability compared to the free form. | Esterification appears to enhance bioavailability through improved solubilization and extraction during digestion. | Zeaxanthin esters are considered a stable and bioavailable source of zeaxanthin. |
| Violaxanthin & Neoxanthin Esters | - | Esterification is believed to enhance chemical stability. | Data on the bioavailability of violaxanthin and neoxanthin esters is limited compared to other xanthophylls. | Further research is needed to fully understand the bioavailability and bioactivity of these esters. |
Table 2: Antioxidant Activity of Xanthophylls
| Xanthophyll | Antioxidant Assay | IC50 Value / Activity | Source |
| Torularhodin | DPPH Radical Scavenging | 9.38 µM | [2] |
| ABTS Radical Scavenging | 1.96 µM | [2] | |
| Astaxanthin | Antioxidant Activity Comparison | 10 times greater than β-carotene, lutein, and zeaxanthin | [2] |
| Lutein | Singlet Oxygen Quenching | Reported antioxidant activity | [2] |
| Zeaxanthin | Antioxidant Activity Comparison | More effective antioxidant than lutein | [2] |
Note: IC50 values represent the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. The data is compiled from different studies and direct comparison should be made with caution.
Table 3: Anti-inflammatory Activity of Xanthophylls
| Xanthophyll | Cell Line | Inflammatory Stimulus | Key Findings | Source |
| Torularhodin | RAW 264.7 | LPS | Dose-dependent reduction in mRNA levels of TLR4, MyD88, TNF-α, IL-1β | [2] |
| Astaxanthin | RAW 264.7 | LPS | Inhibition of NO, TNF-α, and IL-6 production; Inhibition of NF-κB activation | [3] |
| Lutein | RAW 264.7 | LPS | Inhibition of NO and PGE2 production | |
| Zeaxanthin | RAW 264.7 | LPS | Inhibition of NO and PGE2 production | |
| Violaxanthin | RAW 264.7 | LPS | Significant inhibition of NO and PGE₂ production; Inhibition of NF-κB p65 translocation | [4] |
| Neoxanthin | - | - | Preclinical studies suggest inhibition of pro-inflammatory cytokines (TNF-α, IL-6) and suppression of NF-κB activation | [5] |
Signaling Pathways Modulated by Xanthophyll Esters
Xanthophyll esters exert their biological effects by modulating key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes. Activation of the Nrf2 pathway is a key mechanism by which cells combat oxidative stress.
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the comparative analysis of xanthophyll esters.
Extraction and Quantification of Xanthophyll Esters
A general workflow for the extraction and analysis of xanthophyll esters from biological matrices is outlined below.
Detailed Protocol: High-Performance Liquid Chromatography (HPLC) for Xanthophyll Ester Analysis
-
Column: A C30 reverse-phase column is often preferred for the separation of carotenoid isomers and esters.
-
Mobile Phase: A gradient elution system is typically used, often involving a mixture of solvents such as methanol, methyl tert-butyl ether (MTBE), and water.
-
Detection: A photodiode array (PDA) detector is used to identify and quantify xanthophyll esters based on their characteristic absorption spectra (typically in the range of 400-500 nm). Mass spectrometry (MS) can be coupled with HPLC for definitive identification.
Assessment of Biological Activity
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of a compound to quench peroxyl radicals. It is a hydrogen atom transfer (HAT) based assay.
-
Trolox Equivalent Antioxidant Capacity (TEAC) Assay: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation. It is a single electron transfer (SET) based assay.
-
Cell Culture Model: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in these cells.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measured using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative polymerase chain reaction (qPCR).
-
Pro-inflammatory Enzymes (e.g., COX-2, iNOS): Protein expression levels are determined by Western blotting.
-
-
Luciferase Reporter Gene Assay: This is a common method to assess Nrf2 activation.
-
Cell Line: A stable cell line (e.g., HepG2, ARPE-19) is engineered to contain a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
Treatment: The cells are treated with the xanthophyll ester of interest.
-
Measurement: If the xanthophyll ester activates Nrf2, it will bind to the ARE and drive the expression of the luciferase gene. The resulting luminescence is measured using a luminometer and is proportional to Nrf2 activity.
-
-
Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect the binding of NF-κB to DNA. A decrease in the DNA-binding activity of NF-κB in the presence of a xanthophyll ester indicates inhibition.
-
Western Blot Analysis: The phosphorylation and degradation of IκBα (an inhibitor of NF-κB) and the nuclear translocation of the p65 subunit of NF-κB can be assessed by Western blotting. Inhibition of these steps by a xanthophyll ester demonstrates its anti-inflammatory potential.
Conclusion and Future Directions
The available evidence strongly suggests that xanthophyll esters are stable and often bioavailable forms of potent bioactive compounds. Esterification with different fatty acids provides a versatile tool to modulate their physicochemical properties and biological activities. Astaxanthin esters, in particular, have been extensively studied, revealing a clear relationship between their structure and function.
While significant progress has been made, further research is warranted in several areas:
-
Direct Comparative Studies: There is a need for more studies that directly compare the biological activities of a wide range of xanthophyll esters under standardized experimental conditions.
-
Bioavailability of Less-Studied Esters: The bioavailability and bioactivity of violaxanthin and neoxanthin esters are not as well-characterized as those of astaxanthin, lutein, and zeaxanthin, representing an important area for future investigation.
-
Synergistic Effects: Investigating the potential synergistic or antagonistic effects of different xanthophyll esters when used in combination could lead to the development of more effective nutraceutical and pharmaceutical formulations.
This guide provides a foundational understanding of the comparative aspects of different xanthophyll esters. It is intended to be a valuable resource for scientists and researchers in the field, encouraging further exploration into the therapeutic potential of these fascinating natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Astaxanthin inhibits cytokines production and inflammatory gene expression by suppressing IκB kinase-dependent nuclear factor κB activation in pre and postpartum Murrah buffaloes during different seasons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of violaxanthin isolated from microalga Chlorella ellipsoidea in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
A Comparative Guide to Xanthophyll Palmitate Quantification: HPLC vs. Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of active compounds is paramount. This guide provides an objective comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and UV/Vis Spectrophotometry—for the measurement of Xanthophyll Palmitate, a key carotenoid ester with significant interest in health and wellness.
Xanthophylls, such as lutein (B1675518) and zeaxanthin (B1683548), are often esterified with fatty acids, like palmitic acid, to form more stable palmitate esters. The quantification of these esters is crucial for quality control in dietary supplements, functional foods, and pharmaceutical formulations. While both HPLC and spectrophotometry can be employed for this purpose, they differ significantly in their specificity, sensitivity, and complexity.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are representative protocols for the analysis of xanthophyll esters using both HPLC and spectrophotometry.
Saponification Pre-treatment (for Total Xanthophyll Analysis)
Since xanthophyll palmitate is an ester, a saponification step is often required to hydrolyze the ester bond and measure the free xanthophyll (e.g., lutein, zeaxanthin). This is particularly necessary for spectrophotometric methods that measure total xanthophyll content and can be useful for simplifying chromatograms in HPLC.[1][2][3]
-
Sample Preparation : Weigh 0.5 - 1.0 g of the sample into a centrifuge tube.[2]
-
Solvent Addition : Add an extraction solvent mixture, which may include ascorbic acid, methanol, and tetrahydrofuran (B95107) (THF).[2]
-
Alkaline Hydrolysis : Add a potassium hydroxide (B78521) (KOH) solution (e.g., 45% for lutein esters) and heat the mixture (e.g., at 60°C for 15 minutes) to hydrolyze the esters.[2]
-
Extraction : After cooling, extract the free xanthophylls using a non-polar solvent like n-hexane.[2]
-
Preparation for Analysis : Evaporate the solvent and reconstitute the residue in the appropriate mobile phase for HPLC or solvent for spectrophotometry.[2]
It is important to note that saponification can lead to losses of carotenoids, so the procedure must be carefully controlled.[1][4]
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for separating and quantifying individual carotenoids due to its high precision and specificity.[5] A reversed-phase HPLC (RP-HPLC) method is commonly used.
Experimental Protocol:
-
Instrumentation : An HPLC system equipped with a photodiode array (PDA) or UV/Vis detector.[2][6]
-
Column : A C30 or C18 reversed-phase column is typically effective for carotenoid separation.[2][3][7][8][9] A common dimension is 250 x 4.6 mm with a 5 µm particle size.[7]
-
Mobile Phase : A gradient or isocratic elution using a mixture of solvents like acetonitrile (B52724), methanol, dichloromethane (B109758), or methyl tert-butyl ether (MTBE) is common.[7][8][9][10] For example, a mobile phase could consist of acetonitrile and dichloromethane (42:58).[9]
-
Flow Rate : Typically maintained around 1.0 mL/min.[7][8][10][11]
-
Detection Wavelength : Xanthophylls have a characteristic absorbance maximum between 440 nm and 480 nm. A detection wavelength of around 450 nm is frequently used.[1][7][10]
-
Quantification : The concentration of xanthophyll palmitate is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentration.[10]
Method 2: UV/Vis Spectrophotometry
Spectrophotometry is a simpler, faster, and more accessible method. However, it measures the total carotenoid content rather than individual compounds, as different carotenoids and their esters share similar absorption spectra.[12]
Experimental Protocol:
-
Instrumentation : A standard UV/Vis spectrophotometer.[13]
-
Solvent : The extracted sample (with or without saponification) is dissolved in a suitable organic solvent such as ethanol, hexane, or acetone.[12][13]
-
Measurement : The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) for the target class of carotenoids, typically around 450 nm.[12][13]
-
Quantification : The total carotenoid concentration is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (or extinction coefficient E1% 1cm), b is the path length, and c is the concentration.[1] The specific absorbance value for the major carotenoid in the extract is used for this calculation.[1]
Workflow Comparison
The following diagram illustrates the typical experimental workflows for quantifying xanthophyll palmitate by HPLC and spectrophotometry.
Performance Data Comparison
The choice between HPLC and spectrophotometry often depends on the specific requirements of the analysis. The following table summarizes typical performance characteristics for each method based on published validation data for carotenoids like lutein.
| Performance Parameter | HPLC | UV/Vis Spectrophotometry |
| Specificity | High (can separate and quantify individual esters and isomers) | Low (measures total carotenoid content; susceptible to interference) |
| Linearity Range | 0.5 - 5.0 µg/mL[10] | 2 - 12 µg/mL[14] |
| Correlation Coefficient (R²) | ≥ 0.999[10] | ≥ 0.998[14] |
| Limit of Detection (LOD) | ~12 ng/mL[10] | ~120 ng/mL[14] |
| Limit of Quantification (LOQ) | ~42 ng/mL[10] | ~363 ng/mL[14] |
| Precision (RSD%) | Repeatability: 1.20% - 1.66%[10] | Intraday/Interday: < 2%[14] |
| Accuracy (Recovery %) | 95.5% - 97.3%[10] | 98% - 109.7%[14] |
Note: The values presented are representative and can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Objective Comparison
High-Performance Liquid Chromatography (HPLC)
-
Advantages :
-
High Specificity : HPLC can separate xanthophyll palmitate from other carotenoids, its own isomers, and degradation products, providing a highly accurate quantification of the specific compound.[5]
-
High Sensitivity : With lower limits of detection and quantification, HPLC is suitable for analyzing samples with trace amounts of the analyte.[10]
-
Rich Information : Provides detailed information on the purity and stability of the compound.
-
-
Disadvantages :
-
Complexity : Requires more complex instrumentation and skilled operators.
-
Time-Consuming : Sample run times are longer compared to a simple spectrophotometric reading.[6]
-
Higher Cost : The initial investment and ongoing operational costs (solvents, columns) are significantly higher.
-
UV/Vis Spectrophotometry
-
Advantages :
-
Simplicity and Speed : The method is straightforward, rapid, and allows for high throughput.
-
Low Cost : Instrumentation is relatively inexpensive and widely available.
-
Good for Screening : Useful for rapid, routine quality control checks where a total carotenoid value is sufficient.[12]
-
-
Disadvantages :
-
Lack of Specificity : The primary limitation is its inability to distinguish between different carotenoids that absorb light at similar wavelengths. The final value represents the "total carotenoid content" and can be an overestimation if other absorbing compounds are present.[4]
-
Matrix Interference : Other compounds in the sample matrix can interfere with the absorbance reading, potentially leading to inaccurate results.
-
Conclusion and Recommendations
The choice between HPLC and spectrophotometry for the measurement of xanthophyll palmitate depends on the analytical objective.
-
For research, drug development, and regulatory purposes , where specificity and accuracy are critical, HPLC is the unequivocal method of choice . It is the only technique that can definitively identify and quantify xanthophyll palmitate separate from other related compounds.
-
For routine quality control, process monitoring, or initial screening of raw materials , where speed and cost are major factors and a total carotenoid content is an acceptable measure, spectrophotometry offers a viable and efficient alternative .[12]
Ultimately, a cross-validation approach can be highly effective. Spectrophotometry can be used for rapid screening, with HPLC employed to confirm results, validate the screening method, and analyze any out-of-specification samples. This integrated approach leverages the strengths of both techniques to ensure product quality in a cost-effective manner.
References
- 1. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. A Method for the Measurement of Lutein in Infant Formula [scirp.org]
- 9. Quantification of zeaxanthin dipalmitate and total carotenoids in Lycium fruits (Fructus Lycii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple and robust HPLC method to analyze lutein in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencescholar.us [sciencescholar.us]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Xanthophyll Palmitate: In Vitro Efficacy vs. In Vivo Performance
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the efficacy of Xanthophyll Palmitate in controlled laboratory settings (in vitro) versus its performance within a living organism (in vivo). This document synthesizes available experimental data to offer an objective analysis, inclusive of detailed methodologies and a comparative look at prominent alternatives.
Xanthophyll Palmitate, an esterified form of xanthophyll carotenoids like lutein (B1675518) and zeaxanthin, is gaining interest for its potential antioxidant, anti-inflammatory, and photoprotective properties.[1] Esterification with palmitic acid can enhance the stability and solubility of xanthophylls, potentially influencing their bioavailability and therapeutic efficacy.[1] However, a direct comparison of its performance in isolated cellular systems versus complex biological environments is crucial for its practical application in pharmaceuticals and nutraceuticals.
The fundamental difference between its in vitro and in vivo efficacy lies in its metabolic pathway. In vitro, Xanthophyll Palmitate may exert effects directly on cultured cells. In vivo, it must first undergo hydrolysis by digestive lipases to release the free xanthophyll and palmitic acid, which are then absorbed.[1] This metabolic step is a critical determinant of its systemic bioavailability and subsequent effectiveness.
Quantitative Data Summary
Due to the limited availability of direct comparative studies on Xanthophyll Palmitate, this guide presents data on closely related and well-researched xanthophylls—Lutein and Astaxanthin (B1665798)—to provide a benchmark for expected performance.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 / EC50 | Source |
| Astaxanthin | DPPH Radical Scavenging | 17.5 ± 3.6 µg/mL | [2] |
| ABTS Radical Scavenging | 7.7 ± 0.6 µg/mL | [2] | |
| Lutein | DPPH Radical Scavenging | ~Equal to Astaxanthin & Zeaxanthin | [3] |
| Zeaxanthin | DPPH Radical Scavenging | 10 µg/mL | [2] |
| Xanthophyll-Rich Extract | ORAC | IC50 8.36 µg/mL | [4] |
| TEAC | IC50 62.6 µg/mL | [4] | |
| β-carotene bleaching | IC50 79.87 µg/mL | [4] | |
| FRAP | IC50 1218.35 µg/mL | [4] |
IC50/EC50: The concentration of the compound required to inhibit or effect a 50% response.
Table 2: In Vivo Anti-inflammatory Efficacy in Animal Models
| Compound | Model | Dosage | Key Findings | Source |
| Astaxanthin | Lipopolysaccharide (LPS)-induced uveitis in rats | 100 mg/kg (intravenous) | - Significantly reduced the number of infiltrating inflammatory cells in the aqueous humor, comparable to 10 mg/kg prednisolone.- Significantly decreased TNF-α concentration in the aqueous humor. | [5] |
| Lutein | Mustard oil-induced ear edema in mice | 3 x 100 µg/kg (subcutaneous) over 24h | - Significantly reduced ear edema.- Decreased granulocyte accumulation. | [6] |
Table 3: In Vitro Photoprotective Effects
| Compound/Extract | Model | Key Findings | Source |
| Xanthophyll-Rich Extract (PTE) | Reconstructed Human Epidermis | - Significantly reduced UVA and UVB-induced cytotoxicity (LDH release).- Decreased the number of apoptotic/sunburn cells. | [4] |
| Retinyl Palmitate | In vitro fluorescence assay | - As efficient as octylmethoxycinnamate in preventing UV-induced fluorescence. | [7] |
Table 4: In Vivo Photoprotective Efficacy in Animal and Human Models
| Compound | Model | Dosage/Application | Key Findings | Source |
| Retinyl Palmitate | Hairless mice | Topical application before 1 J/cm² UVB exposure | - Significantly inhibited the formation of thymine (B56734) dimers in epidermal DNA. | [7] |
| Retinyl Palmitate | Human volunteers | Topical application before 4 minimal erythema doses of UVB | - As efficient as a sun protection factor 20 sunscreen in preventing sunburn erythema and thymine dimer formation. | [7] |
Experimental Protocols
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.
-
Various concentrations of the test compound (e.g., Xanthophyll Palmitate, Lutein, Astaxanthin) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm).
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
In Vivo Anti-inflammatory Activity: LPS-Induced Uveitis in Rats
This model is used to evaluate the anti-inflammatory effects of compounds on ocular inflammation.
-
Male Lewis rats are used for the experiment.
-
Endotoxin-induced uveitis (EIU) is induced by a footpad injection of lipopolysaccharide (LPS).
-
The test compound (e.g., Astaxanthin) or a control (e.g., prednisolone) is administered intravenously at a specific time relative to the LPS injection.
-
After 24 hours, the aqueous humor is collected from the eyes.
-
The number of infiltrating inflammatory cells and the protein concentration in the aqueous humor are determined to assess the level of inflammation.
In Vitro Photoprotective Effect: Reconstructed Human Epidermis Model
This model utilizes a 3D culture of human-derived keratinocytes that mimic the human epidermis.
-
The reconstructed human epidermis models are treated with the test compound (e.g., Xanthophyll-Rich Extract) for a specified duration.
-
The models are then exposed to controlled doses of UVA and/or UVB radiation.
-
Cell viability is assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Histological analysis is performed to quantify the number of sunburn (apoptotic) cells.
-
Inflammatory markers such as reactive oxygen species (ROS), nitric oxide (NO), and interleukin-1α (IL-1α) can also be measured.[4]
Signaling Pathways and Experimental Workflows
In Vivo Metabolism and Action of Xanthophyll Palmitate
Caption: Metabolic pathway of Xanthophyll Palmitate from ingestion to biological action.
General Experimental Workflow for In Vitro vs. In Vivo Comparison
Caption: Logical workflow for comparing the in vitro and in vivo efficacy of a compound.
Conclusion
The available evidence suggests that Xanthophyll Palmitate holds promise as a bioactive compound, leveraging the known benefits of xanthophylls. Its efficacy is, however, contingent on the crucial in vivo step of hydrolysis. While in vitro studies on related compounds demonstrate potent antioxidant and photoprotective effects at a cellular level, the translation of this efficacy to a systemic, in vivo context is dependent on factors influencing its digestion, absorption, and metabolism.
Direct comparative studies on Xanthophyll Palmitate are needed to provide more definitive quantitative data. In the interim, data from free xanthophylls like lutein and astaxanthin serve as valuable proxies. For drug development professionals, this underscores the importance of formulation strategies that can optimize the bioavailability of Xanthophyll Palmitate to unlock its full therapeutic potential. Future research should focus on head-to-head in vitro and in vivo studies of Xanthophyll Palmitate to provide a clearer picture of its efficacy and guide its application in clinical and commercial settings.
References
- 1. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Xanthophyll-Rich Extract of Phaeodactylum tricornutum Bohlin as New Photoprotective Cosmeceutical Agent: Safety and Efficacy Assessment on In Vitro Reconstructed Human Epidermis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Frontiers | Effects of carotenoids on skin inflammation in in vivo mice models [frontiersin.org]
- 7. Vitamin A exerts a photoprotective action in skin by absorbing ultraviolet B radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic vs. Natural Xanthophyll Palmitate: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Xanthophyll palmitates, the esterified forms of xanthophyll carotenoids like lutein (B1675518) and zeaxanthin (B1683548), are gaining significant attention for their potential therapeutic applications, particularly in ocular and skin health. This is largely attributed to their enhanced stability and bioavailability compared to their free-form counterparts. While natural xanthophyll palmitates, primarily derived from sources like marigold flowers and goji berries, have been the subject of numerous studies, a significant knowledge gap exists in the scientific literature regarding the direct comparative efficacy of synthetically produced xanthophyll palmitates.
This guide synthesizes the available preclinical and clinical data on natural xanthophyll palmitate and draws inferences from research on synthetic xanthophylls and other carotenoids to provide a comprehensive comparison. The evidence strongly supports the therapeutic potential of natural xanthophyll palmitate, underpinned by its antioxidant and anti-inflammatory properties. While synthetic options offer potential for cost-effective and scalable production, a lack of direct, head-to-head comparative studies necessitates a cautious approach in assuming equivalent efficacy. Future research, including direct clinical trials, is crucial to delineate the nuanced differences in bioavailability, biological activity, and long-term safety between these two sources.
I. Comparative Efficacy and Bioavailability
Natural Xanthophyll Palmitate:
Natural xanthophylls, such as lutein and zeaxanthin, are well-documented for their role in human health, particularly in protecting the macula of the eye from oxidative stress and harmful blue light.[1][2][3] The esterification of these xanthophylls to form palmitates, a common form found in nature, is believed to enhance their stability and bioavailability.[1] When ingested, these esters are hydrolyzed by intestinal lipases, releasing the free xanthophylls for absorption.[1]
Studies on natural zeaxanthin dipalmitate, for instance, have demonstrated its potential in delaying retinal degeneration and protecting photoreceptors.[4] It has also shown hepato-protective effects by mitigating oxidative stress and inflammation.[4] A key advantage of the palmitate ester form is its increased bioavailability. One human clinical study showed that supplementation with esterified zeaxanthin resulted in a two-fold greater mean area under the curve (AUC) for plasma zeaxanthin concentration compared to the free form, indicating more efficient absorption.[4]
Synthetic Xanthophyll Palmitate:
Data specifically on the efficacy of synthetic xanthophyll palmitate is limited. However, research on other synthetic carotenoids, such as astaxanthin (B1665798), highlights potential differences from their natural counterparts. Synthetic astaxanthin is composed of a mixture of stereoisomers, whereas natural astaxanthin from Haematococcus pluvialis is primarily one specific isomer.[5][6] This difference in molecular geometry can significantly impact antioxidant activity, with some studies showing natural astaxanthin to be substantially more potent in quenching singlet oxygen and eliminating free radicals.[6][7]
It is plausible that similar stereoisomeric differences could exist between natural and synthetic xanthophyll palmitates, potentially affecting their biological activity. However, without direct comparative studies, this remains a hypothesis. Synthetic antioxidants have been shown to be effective in certain applications, such as improving the oxidative stability of edible oils, sometimes at lower dosages than natural antioxidants.[8][9]
Data Summary: Bioavailability and Antioxidant Activity
| Parameter | Natural Xanthophyll Palmitate | Synthetic Xanthophyll Palmitate | Key Findings |
| Bioavailability | Generally considered high due to esterification, leading to enhanced absorption of the parent xanthophyll.[4] | Data is not available. Inferred to be similar to natural esters, but requires direct confirmation. | Esterified forms generally show higher bioavailability than free forms.[4] |
| Antioxidant Activity | Potent antioxidant, capable of quenching reactive oxygen species and protecting against oxidative damage.[1][10] | Data is not available. Inferred from studies on other synthetic carotenoids which may have lower activity due to isomeric differences.[7] | Natural astaxanthin has been shown to be a more potent antioxidant than its synthetic counterpart.[6][7] |
| Source | Derived from natural sources such as marigold flowers (lutein) and goji berries (zeaxanthin).[4] | Produced through chemical synthesis. | Natural sources contain a complex of related compounds which may act synergistically. |
II. Mechanisms of Action & Signaling Pathways
Xanthophylls and their palmitate esters exert their biological effects through several mechanisms, primarily centered around their antioxidant and anti-inflammatory properties.
Upon absorption, xanthophylls are distributed to various tissues, with a notable accumulation in the retina and skin.[10][11] Here, they act as potent antioxidants, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[1][2] This is particularly crucial in tissues with high metabolic activity and exposure to light.[2]
Furthermore, xanthophylls can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.[10] They can also integrate into cellular membranes, influencing their fluidity and stability, which can alter cell signaling pathways and enhance cellular resilience to stress.[1][10] Research into natural zeaxanthin dipalmitate has identified its influence on key inflammatory and apoptotic signaling pathways as central to its protective effects.[4]
References
- 1. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
- 2. Xanthophylls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lutein and Zeaxanthin: Benefits, Dosage and Food Sources [healthline.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. knowledge.axabio.com [knowledge.axabio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docsdrive.com [docsdrive.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Xanthophyll Palmitate from Diverse Plant Origins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Xanthophyll Palmitate derived from various plant sources. Xanthophyll Palmitate, an ester of the xanthophyll lutein (B1675518) and palmitic acid, is a subject of growing interest in nutraceutical and pharmaceutical research due to its enhanced stability and bioavailability compared to free lutein. This document summarizes quantitative data, details experimental methodologies for its analysis, and illustrates a key signaling pathway modulated by this compound.
Quantitative Comparison of Xanthophyll Palmitate and Related Compounds in Different Plant Sources
While direct comparative studies quantifying Xanthophyll Palmitate across a wide range of plants are limited, the following table provides an estimation based on available data for total lutein esters and the prevalence of palmitic acid in the respective plant tissues. Marigold flowers are a well-established, rich source of lutein esters, with lutein dipalmitate being a predominant form.[1][2] In contrast, green leafy vegetables like spinach and kale are primary sources of free lutein, though they contain palmitic acid, suggesting the potential for in-situ esterification or the presence of smaller quantities of lutein esters.[3]
| Plant Source | Common Name | Typical Form of Lutein | Estimated Xanthophyll Palmitate Content (mg/100g dry weight) | Total Lutein/Lutein Ester Content (mg/100g dry weight) | Key References |
| Tagetes erecta | Marigold Flower | Primarily Lutein Esters | High (major component of esters) | 16.7 - 575.2 | [1][2] |
| Spinacia oleracea | Spinach | Primarily Free Lutein | Low to Moderate (inferred) | 11.7 - 185 (as total lutein) | [3][4] |
| Brassica oleracea var. sabellica | Kale | Primarily Free Lutein | Low to Moderate (inferred) | ~185 (as total lutein) | [3][4] |
| Asplenium dalhousiae | A. dalhousiae (Fern) | Not specified | Not specified | up to 481.57 (as β-carotene), 124.58 (as xanthophyll) | [5] |
| Osmanthus fragrans | Sweet Osmanthus | Not specified | Not specified | up to 678.61 (as xanthophyll) | [5] |
Note: The estimation of Xanthophyll Palmitate in sources other than marigold is inferred from the presence of both lutein and palmitic acid. Further research is required for direct quantification.
Comparative Antioxidant Activity
Xanthophyll esters, including Xanthophyll Palmitate, are recognized for their potent antioxidant properties, which are comparable to or even exceed that of free lutein.[6] This activity is crucial for protecting against oxidative stress-induced cellular damage. The esterification of lutein can enhance its stability, potentially leading to a more sustained antioxidant effect within biological systems.[7]
| Parameter | Marigold (Tagetes erecta) Extract (Rich in Lutein Esters) | Spinach (Spinacia oleracea) Extract (Rich in Free Lutein) | General Findings |
| DPPH Radical Scavenging Activity | High | High | Lutein esters from marigold have shown very effective radical scavenging capabilities. |
| ABTS Radical Scavenging Activity | High | High | Both free lutein and its esters exhibit strong ABTS radical scavenging. |
| Protection against Lipid Peroxidation | Effective | Effective | The lipophilic nature of Xanthophyll Palmitate may enhance its incorporation into lipid membranes, offering excellent protection against peroxidation. |
Experimental Protocols
Accurate quantification and characterization of Xanthophyll Palmitate from plant sources rely on robust experimental protocols. The following outlines a general methodology for extraction, saponification (to hydrolyze esters for total lutein determination), and analysis.
Extraction of Xanthophyll Esters
-
Objective: To extract total lipids, including Xanthophyll Palmitate, from the plant matrix.
-
Protocol:
-
Sample Preparation: Fresh plant material is lyophilized (freeze-dried) and ground into a fine powder.
-
Solvent Extraction: A known weight of the powdered sample is extracted with a suitable organic solvent. A common choice is a mixture of hexane (B92381) and acetone (B3395972) (e.g., 3:1 v/v).[8] The extraction is typically performed under reduced light to prevent photodegradation of carotenoids.
-
Filtration and Concentration: The extract is filtered to remove solid plant material. The solvent is then evaporated under a stream of nitrogen at a low temperature (<40°C) to yield the crude lipid extract containing Xanthophyll Palmitate.
-
Saponification of Xanthophyll Esters (for Total Lutein Quantification)
-
Objective: To hydrolyze the ester bonds of Xanthophyll Palmitate and other lutein esters to yield free lutein for quantification of total lutein content.
-
Protocol:
-
Alkaline Hydrolysis: The crude lipid extract is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a methanolic solution of potassium hydroxide (B78521) (e.g., 10% w/v).[9]
-
Incubation: The mixture is incubated in a water bath at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1-2 hours) in the dark to facilitate complete hydrolysis.[9]
-
Extraction of Free Lutein: After saponification, the free lutein is extracted from the aqueous-alcoholic phase using a non-polar solvent like hexane or diethyl ether. The organic phase is washed with water to remove residual alkali and then dried over anhydrous sodium sulfate.
-
Concentration: The solvent is evaporated under nitrogen to yield the free lutein fraction.
-
High-Performance Liquid Chromatography (HPLC) Analysis
-
Objective: To separate, identify, and quantify Xanthophyll Palmitate (in the non-saponified extract) and free lutein (in the saponified extract).
-
Protocol:
-
Sample Preparation: The dried extracts (crude lipid extract and free lutein fraction) are redissolved in a suitable mobile phase solvent.
-
Chromatographic Conditions:
-
Column: A C30 reversed-phase column is often preferred for the separation of carotenoid esters and isomers.
-
Mobile Phase: A gradient elution system is typically employed. For example, a gradient of methanol, methyl-tert-butyl ether (MTBE), and water can be used.
-
Detection: A photodiode array (PDA) detector is used to monitor the absorbance at the characteristic wavelength for lutein (around 445-450 nm).
-
-
Quantification: The concentration of Xanthophyll Palmitate and free lutein is determined by comparing the peak areas from the sample chromatograms to a standard curve generated using a certified reference standard of lutein.
-
Signaling Pathway Modulation by Lutein/Xanthophyll Esters
Lutein and its esters have been shown to modulate various intracellular signaling pathways, contributing to their protective effects against cellular stress and disease. One of the key pathways influenced is the PI3K/Akt pathway, which is central to cell survival and proliferation.
Caption: PI3K/Akt signaling pathway modulation by Xanthophyll Palmitate.
By scavenging reactive oxygen species (ROS), Xanthophyll Palmitate can prevent the oxidative stress-induced inhibition of the PI3K/Akt pathway.[6][10] Activation of this pathway leads to the promotion of cell survival and the inhibition of apoptosis through the regulation of downstream targets like mTOR and the Bcl-2 family of proteins.
Another critical pathway influenced by xanthophylls is the Nrf2 antioxidant response pathway.
Caption: Nrf2 antioxidant response pathway activation.
Xanthophyll Palmitate is thought to promote the dissociation of the Nrf2 transcription factor from its inhibitor Keap1. This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective antioxidant enzymes.[11][12]
References
- 1. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 2. Fruits and vegetables that are sources for lutein and zeaxanthin: the macular pigment in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory effect of lutein on PI3K/AKT signaling pathway and chondrocyte autophagy in mandibular joint cartilage tissue of rabbits and its mechanism [xuebao.jlu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. Lutein Inhibits Cell Growth and Activates Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in A549 Human Non-Small-Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. US6329557B1 - Purification of xanthophylls from marigold extracts that contain high levels of chlorophylls - Google Patents [patents.google.com]
- 9. macular.org [macular.org]
- 10. researchgate.net [researchgate.net]
- 11. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Potential of Xanthophyll Palmitate as an Internal Standard in Carotenoid Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of carotenoids, the selection of a suitable internal standard is paramount to ensure the accuracy and reliability of analytical data. An ideal internal standard should mimic the chemical and physical properties of the analytes of interest, be absent in the sample matrix, and be chromatographically resolved from all other components. While compounds like decapreno-β-carotene and β-apo-8'-carotenal are established internal standards, this guide explores the potential use of Xanthophyll Palmitate for this purpose, comparing its theoretical advantages and disadvantages against commonly used alternatives.
Performance Comparison of Internal Standards
The choice of an internal standard significantly impacts the accuracy of carotenoid quantification. The following table provides a comparative overview of Xanthophyll Palmitate (hypothetical performance based on known properties of xanthophyll esters) and two widely used internal standards.
| Feature | Xanthophyll Palmitate (Hypothetical) | Decapreno-β-carotene | β-apo-8'-carotenal |
| Analyte Class Similarity | Excellent for xanthophyll esters and free xanthophylls | Good for hydrocarbon carotenes | Moderate for both carotenes and xanthophylls |
| Chemical Stability | High (esterification with a saturated fatty acid enhances stability) | High | Moderate (susceptible to oxidation) |
| Commercial Availability | Not readily available as a certified analytical standard | Commercially available in high purity | Commercially available |
| Elution in Reversed-Phase HPLC | Expected to be well-retained, eluting later than most native carotenoids | Elutes after common carotenoids, ensuring good separation[1] | Elutes within the range of some xanthophylls, potential for co-elution |
| Matrix Presence | Unlikely to be present in most biological samples in the specific mono-palmitate form | Absent in natural samples | Absent in natural samples |
| Correction for Sample Preparation | Theoretically excellent for tracking extraction efficiency of xanthophyll esters | Good for tracking extraction of non-polar carotenes[1] | Fair, may not fully account for losses of more lipophilic carotenoids |
Physicochemical Properties and Rationale for Use
Xanthophylls are oxygenated carotenoids, and in many natural sources like fruits and vegetables, they exist as esters of fatty acids.[2] Palmitic acid is a common saturated fatty acid found esterified to xanthophylls.[2]
Theoretical Advantages of Xanthophyll Palmitate as an Internal Standard:
-
Structural Similarity: As a xanthophyll ester, it would closely mimic the behavior of endogenous xanthophyll esters during extraction and analysis, providing a more accurate correction for any losses.
-
Enhanced Stability: Esterification, particularly with a saturated fatty acid like palmitate, has been shown to increase the stability of xanthophylls compared to their free form.[2][3] This is a crucial attribute for an internal standard, which must remain intact throughout the analytical procedure.
-
Chromatographic Behavior: Due to its increased lipophilicity from the palmitate group, Xanthophyll Palmitate would be strongly retained on reversed-phase columns (like C18 or C30), likely eluting after the common, non-esterified carotenoids, thus minimizing the risk of co-elution with analytes of interest. C30 columns are particularly effective in separating carotenoid isomers and esters.[4][5][6][7]
Challenges and Considerations:
-
Commercial Unavailability: Highly purified Xanthophyll Palmitate is not currently available as a certified reference material from major chemical suppliers. This necessitates in-house synthesis and purification, which can be a complex and time-consuming process.[8][9]
-
Analysis of Samples Containing Endogenous Esters: When analyzing samples that naturally contain a complex mixture of xanthophyll esters, it would be critical to ensure that the specific Xanthophyll Palmitate used as an internal standard is not present or can be chromatographically resolved from all endogenous esters.
-
Saponification: Carotenoid analysis often involves a saponification step to hydrolyze esters and remove interfering lipids. If saponification is part of the protocol, the internal standard would also be hydrolyzed, and its recovery would reflect that of the free xanthophyll. In such cases, adding the internal standard after saponification might be necessary to control for subsequent steps.
Experimental Protocols
The following are detailed methodologies for carotenoid analysis using an internal standard. While a specific protocol for Xanthophyll Palmitate is not established, a hypothetical adaptation is provided based on standard procedures for other carotenoid esters.
Protocol 1: Analysis of Carotenoids using Decapreno-β-carotene as Internal Standard
This protocol is adapted for the analysis of hydrocarbon carotenoids in plasma.[1]
1. Sample Preparation and Extraction:
- To 500 µL of plasma, add a known amount of decapreno-β-carotene in ethanol (B145695).
- Add 500 µL of ethanol to precipitate proteins and vortex for 30 seconds.
- Add 1.5 mL of hexane (B92381), vortex vigorously for 2 minutes for liquid-liquid extraction.
- Centrifuge to separate the phases.
- Carefully transfer the upper hexane layer to a clean vial.
- Repeat the hexane extraction on the lower aqueous layer and combine the hexane fractions.
- Evaporate the pooled hexane extract to dryness under a stream of nitrogen.
- Reconstitute the residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.
2. HPLC Conditions:
- Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV/Vis or Photodiode Array (PDA) detector at 450 nm.
Protocol 2: Hypothetical Protocol for Analysis of Xanthophylls using Xanthophyll Palmitate as Internal Standard (for non-saponified samples)
This hypothetical protocol is designed for the analysis of native carotenoids, including xanthophyll esters.
1. Sample Preparation and Extraction:
- Homogenize the sample (e.g., fruit or vegetable tissue) in a suitable solvent mixture like acetone/methanol.
- Add a known amount of synthesized and purified Xanthophyll Palmitate in a suitable solvent.
- Perform extraction, potentially using sonication or homogenization.
- Partition the carotenoids into an immiscible solvent like diethyl ether or a hexane/ethyl acetate (B1210297) mixture.
- Wash the organic phase with water to remove polar impurities.
- Dry the organic phase over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under nitrogen.
- Reconstitute the extract in the initial mobile phase.
2. HPLC Conditions:
- Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) for optimal separation of esters.[4][5][6][7]
- Mobile Phase: A gradient system, for example, starting with methanol/water and increasing the proportion of a less polar solvent like MTBE or ethyl acetate.
- Flow Rate: 1.0 mL/min.
- Column Temperature: Controlled, e.g., at 25°C.
- Injection Volume: 20 µL.
- Detection: PDA detector scanning from 250-600 nm, with quantification at the λmax of each carotenoid (around 450 nm).
Visualizing the Workflow
The following diagram illustrates a general experimental workflow for carotenoid analysis using an internal standard.
Caption: Experimental workflow for carotenoid analysis using an internal standard.
Conclusion
While Xanthophyll Palmitate is not yet an established, commercially available internal standard for carotenoid analysis, its physicochemical properties make it a theoretically sound candidate, especially for the analysis of native xanthophyll esters. Its enhanced stability and structural similarity to a major class of carotenoids are significant potential advantages. However, the current lack of a certified standard and the need for in-house synthesis are major hurdles to its widespread adoption. For routine analysis of hydrocarbon carotenoids, decapreno-β-carotene remains a robust and reliable choice.[1] Researchers focusing on the native profiles of xanthophyll esters may find the development and validation of a xanthophyll ester internal standard, such as Xanthophyll Palmitate, to be a worthwhile endeavor to improve analytical accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. notulaebotanicae.ro [notulaebotanicae.ro]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Characterization of Triacontyl (C-30) Liquid Chromatographic Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of xanthophyll esters - National Institute of Chemistry [ki.si]
Competitive Interactions of Xanthophyll Palmitate and Other Carotenoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the competitive interactions between xanthophyll palmitate and other major carotenoids, including lutein (B1675518), zeaxanthin (B1683548), astaxanthin (B1665798), and beta-carotene (B85742). The focus is on bioavailability, antioxidant activity, and the underlying signaling pathways, supported by experimental data to aid in research and drug development.
Comparative Bioavailability and Absorption
The bioavailability of carotenoids is a critical factor in their physiological efficacy. Esterified xanthophylls, such as xanthophyll palmitate, must be hydrolyzed by lipases in the gastrointestinal tract to release the free xanthophyll before absorption. This process can influence their competitive interaction with other carotenoids for uptake into intestinal cells.
Studies suggest that the esterified form of some xanthophylls may offer a bioavailability advantage. For instance, supplementation with zeaxanthin dipalmitate has been shown to result in a two-fold greater mean area under the curve (AUC) for plasma zeaxanthin concentration compared to the free form.[1][2] Similarly, some studies indicate that lutein esters may have greater bioavailability than free lutein, though this can be dependent on the formulation.[3] The enhanced bioavailability of esterified forms is not yet fully understood but may be related to their stability and interaction with lipid micelles during digestion.[4]
High doses of one carotenoid can competitively inhibit the absorption and transport of others.[5] For example, high supplementation of beta-carotene has been shown to decrease the plasma and tissue concentrations of both lutein and zeaxanthin.[5][6] This suggests competition for shared absorption and transport mechanisms, such as the scavenger receptor class B type I (SR-BI).[7]
Table 1: Comparative Bioavailability of Xanthophyll Esters vs. Other Carotenoids
| Carotenoid Form | Comparison Compound | Key Finding | Reference |
| Zeaxanthin Dipalmitate | Free Zeaxanthin | ~2-fold greater mean AUC for plasma zeaxanthin. | [1][2][4][8] |
| Lutein Ester | Free Lutein | Bioavailability can be significantly greater, but is dependent on the formulation and food matrix.[3][9] | [3][9] |
| Astaxanthin Esters | Free Astaxanthin | Esterified forms have shown higher antioxidant activity in vitro and in some in vivo models, suggesting potential for enhanced efficacy.[10] | [10] |
| Lutein/Zeaxanthin | Beta-Carotene | High-dose beta-carotene supplementation can significantly decrease plasma and tissue concentrations of lutein and zeaxanthin.[5][6] | [5][6] |
Comparative Antioxidant Activity
The antioxidant capacity of carotenoids is central to their protective effects against oxidative stress-related diseases. The structure of the carotenoid, including whether it is in a free or esterified form, can influence its antioxidant activity.
Research on astaxanthin esters has shown that the type of fatty acid in the ester can modulate its antioxidant capacity. For example, astaxanthin esters with polyunsaturated fatty acid chains, such as docosahexaenoic acid (DHA), exhibit higher DPPH and ABTS radical scavenging rates compared to those with saturated fatty acids.[11][12] This suggests that xanthophyll palmitate's antioxidant activity may differ from other xanthophyll esters and the free forms.
In direct comparisons of free xanthophylls, astaxanthin is often cited as having superior antioxidant activity compared to lutein, zeaxanthin, and beta-carotene.[10]
Table 2: Comparative Antioxidant Activity
| Carotenoid | Method | Key Finding | Reference |
| Astaxanthin Esters | DPPH & ABTS assays | Esters with polyunsaturated fatty acids showed the highest antioxidant capacity. | [11][12] |
| Astaxanthin (Free) | Various in vitro assays | Generally exhibits higher antioxidant activity than lutein, zeaxanthin, and beta-carotene. | [10] |
| Lutein & Zeaxanthin (Free) | DPPH assay | Both show dose-dependent free radical scavenging activity. | [13] |
| Beta-Carotene | DPPH assay | Exhibits antioxidant activity, but may be less stable than xanthophylls. | [14] |
Experimental Protocols
Human Bioavailability Study (Serum Response)
Objective: To determine the relative bioavailability of different carotenoid formulations by measuring their concentrations in blood plasma over time.
Methodology:
-
Subject Recruitment: Healthy, non-smoking subjects are recruited and screened for any conditions that might affect nutrient absorption.
-
Washout Period: Subjects undergo a washout period (typically 2-3 weeks) where they consume a low-carotenoid diet to establish a stable baseline.[9]
-
Intervention: In a randomized, crossover design, subjects are given a single dose of the test carotenoid (e.g., xanthophyll palmitate) and the comparator carotenoids (e.g., free lutein, beta-carotene) suspended in a standardized meal, often with a controlled amount of fat to aid absorption.[8][15]
-
Blood Sampling: Blood samples are collected at baseline (0 hours) and at various time points post-ingestion (e.g., 3, 6, 9, 12, 24, 48, and 72 hours).[8][16]
-
Analysis: Plasma is separated from the blood samples, and carotenoid concentrations are quantified using High-Performance Liquid Chromatography (HPLC) with a photodiode array detector.[8][17]
-
Data Analysis: The area under the curve (AUC) of the plasma concentration-time profile is calculated to determine the relative bioavailability of each carotenoid.[15]
In Vitro Digestion and Caco-2 Cell Uptake
Objective: To model the intestinal absorption of carotenoids and assess competitive interactions at the cellular level.
Methodology:
-
Cell Culture: Human intestinal Caco-2 cells are cultured on permeable supports (e.g., Transwell plates) for 21-25 days to allow them to differentiate into a monolayer that mimics the intestinal epithelium.[18]
-
Micelle Preparation: The test carotenoids are incorporated into mixed micelles that simulate the composition of micelles in the human gut (containing bile salts, phospholipids, etc.).[18]
-
Cell Treatment: The apical (upper) side of the Caco-2 cell monolayer is treated with the micellar preparations of the individual carotenoids or combinations to assess competitive uptake.[19]
-
Incubation: The cells are incubated for a defined period (e.g., 4-16 hours) at 37°C.[20]
-
Carotenoid Extraction and Analysis: After incubation, the cells are washed and harvested. Carotenoids are extracted from the cells and the basolateral (lower) medium and quantified by HPLC.[21]
-
Data Analysis: The amount of carotenoid transported into and through the cell layer is calculated to determine uptake and transport efficiency.
DPPH Radical Scavenging Assay
Objective: To measure the antioxidant capacity of carotenoids by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Methodology:
-
Sample Preparation: The carotenoids are dissolved in a suitable organic solvent (e.g., ethanol (B145695) or methanol).[14][22]
-
DPPH Solution: A working solution of DPPH in the same solvent is prepared. This solution has a deep violet color with a maximum absorbance at approximately 517 nm.[22][23]
-
Reaction: The carotenoid sample is mixed with the DPPH solution and incubated in the dark for a specific period (e.g., 30 minutes).[22]
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[23]
-
Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition, based on the decrease in absorbance of the sample compared to a control (DPPH solution without the antioxidant).[23]
Signaling Pathways and Competitive Interactions
The biological effects of carotenoids are not only due to their antioxidant properties but also their ability to modulate various cellular signaling pathways. Competitive interactions can occur at this level as well.
Inflammatory Signaling
Xanthophylls like lutein, zeaxanthin, and astaxanthin are potent inhibitors of inflammatory pathways. Astaxanthin has been shown to inhibit the NF-κB, MAPK, and JAK-STAT signaling pathways, thereby reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[24][25][26][27][28] Lutein and zeaxanthin also inhibit LPS-induced inflammation by targeting the JNK and NF-κB pathways.[6][29][30] Since these xanthophylls can target similar pathways, there is a potential for competitive or synergistic interactions when they are co-administered.
Retinoid Signaling
Beta-carotene is a precursor to vitamin A and its active metabolite, retinoic acid. Retinoic acid regulates gene expression by binding to retinoic acid receptors (RARs).[31][32][33] The conversion of beta-carotene to retinal is catalyzed by the enzyme beta-carotene 15,15′-monooxygenase (BCMO1).[34] Some xanthophylls have been shown to competitively inhibit this enzyme, which could potentially reduce the production of retinoic acid from beta-carotene.[35] This represents a significant point of competitive interaction between xanthophylls and provitamin A carotenoids.
Visualizations
Caption: Carotenoid Absorption and Competition Pathway.
Caption: Inhibition of Inflammatory Signaling by Xanthophylls.
Caption: Beta-Carotene to Retinoic Acid Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Zeaxanthin: Metabolism, Properties, and Antioxidant Protection of Eyes, Heart, Liver, and Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. cambridge.org [cambridge.org]
- 5. Competitive inhibition of carotenoid transport and tissue concentrations by high dose supplements of lutein, zeaxanthin and beta-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carotenoid transport is decreased and expression of the lipid transporters SR-BI, NPC1L1, and ABCA1 is downregulated in Caco-2 cells treated with ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of plasma responses in human subjects after the ingestion of 3R,3R'-zeaxanthin dipalmitate from wolfberry (Lycium barbarum) and non-esterified 3R,3R'-zeaxanthin using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lutein bioavailability is higher from lutein-enriched eggs than from supplements and spinach in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the effect of non-esterified and esterified astaxanthins on endurance performance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation, characterization and antioxidant activity of astaxanthin esters with different molecular structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparation, characterization and antioxidant activity of astaxanthin esters with different molecular structures. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. experimental chemistry - How can a DPPH assay to measure antioxidant activity of beta carotene be conducted? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. Effects of formulation on the bioavailability of lutein and zeaxanthin: a randomized, double-blind, cross-over, comparative, single-dose study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Lutein transport by Caco-2 TC-7 cells occurs partly by a facilitated process involving the scavenger receptor class B type I (SR-BI) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Carotenoid Bioaccessibility and Caco-2 Cell Uptake Following Novel Encapsulation Using Medium Chain Triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. DPPH Radical Scavenging Assay [mdpi.com]
- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 24. Antioxidant and anti-inflammatory mechanisms of action of astaxanthin in cardiovascular diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. knowledge.axabio.com [knowledge.axabio.com]
- 26. Anti-Oxidant and Anti-Inflammatory Effects of Astaxanthin on Gastrointestinal Diseases [mdpi.com]
- 27. Astaxanthin and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Lutein and zeaxanthin supplementation reduces photo-oxidative damage and modulates the expression of inflammation-related genes in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Lutein and Zeaxanthin Isomers in Eye Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. From carrot to clinic: an overview of the retinoic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Recent Insights on the Role and Regulation of Retinoic Acid Signaling during Epicardial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Stabilization and competitive inhibition of beta-carotene 15,15'-dioxygenase by carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Photoprotective Efficacy of Xanthophyll Palmitate and Other Key Xanthophylls
For Researchers, Scientists, and Drug Development Professionals
The growing body of evidence supporting the role of dietary and topical antioxidants in mitigating the deleterious effects of ultraviolet (UV) radiation on the skin has spurred significant interest in carotenoids, particularly the xanthophyll subclass. This guide provides a comprehensive comparison of the photoprotective effects of xanthophyll palmitate against other prominent xanthophylls, namely astaxanthin (B1665798), lutein (B1675518), and zeaxanthin (B1683548). By presenting available experimental data, detailing methodologies, and illustrating key biological pathways, this document aims to serve as a valuable resource for research and development in the fields of dermatology and nutricosmetics.
Executive Summary
Xanthophylls exert their photoprotective effects through a combination of antioxidant activity, including the quenching of singlet oxygen and scavenging of free radicals, and by absorbing high-energy blue light. While direct comparative studies on the photoprotective efficacy of xanthophyll palmitate on skin are limited, its constituent xanthophylls, lutein and zeaxanthin, have demonstrated significant photoprotective capabilities. Emerging research suggests that the esterified form, such as palmitate, may offer enhanced bioavailability, leading to greater plasma concentrations of the active xanthophyll. Astaxanthin consistently emerges as one of the most potent antioxidants in this class. This guide synthesizes the current understanding and quantitative data to facilitate an objective comparison.
Data Presentation: Quantitative Comparison of Photoprotective Effects
The following tables summarize key quantitative findings from various in vitro and in vivo studies, providing a comparative overview of the photoprotective and antioxidant properties of xanthophyll palmitate, astaxanthin, lutein, and zeaxanthin.
| Table 1: In Vivo and Clinical Photoprotective Effects | ||||
| Xanthophyll | Study Type | Dosage/Concentration | Key Finding | Citation |
| Paprika Xanthophylls (Capsanthin, Capsorubin, Zeaxanthin esters) | Human Clinical Trial | 9 mg/day for 5 weeks | Significant increase in Minimal Erythema Dose (MED) at 2 and 4 weeks. | [1] |
| Mixed Carotenoids (including Lutein and Zeaxanthin) | Human Clinical Trial | 12 weeks | Significant increase in MED and Minimal Persistent Pigmentation Dose (MPPD). | [2] |
| Lutein and Zeaxanthin | Human Clinical Trial | 10 mg Lutein, 2 mg Zeaxanthin/day for 12 weeks | Significant improvement in overall skin tone and photoprotective action. | [3] |
| Astaxanthin | Animal Study (Hairless Mice) | - | Reduced UV-induced wrinkle formation and epidermal thickening. | [4] |
| Zeaxanthin Dipalmitate | Human Clinical Study | - | Two-fold greater mean area under the curve (AUC) for plasma zeaxanthin concentration compared to the free form. | [5] |
| Table 2: In Vitro Antioxidant and Photoprotective Effects | ||||
| Xanthophyll | Assay | Model | Key Finding | Citation |
| Astaxanthin | Singlet Oxygen Quenching | Chemical Assay | Strongest singlet oxygen quenching activity among tested carotenoids. | [4] |
| Lutein | Singlet Oxygen Quenching | Liposomes | Least efficient singlet oxygen quencher among tested carotenoids (lycopene, β-carotene, astaxanthin, canthaxanthin, zeaxanthin). | [6] |
| Zeaxanthin | Singlet Oxygen Quenching | Organic Solvents | 50% more efficient at quenching singlet oxygen than lutein. | [7] |
| Lutein | UV-induced Damage | Human Corneal Epithelial Cells | Slightly more efficient than astaxanthin in protecting against blue-violet light-induced phototoxicity and ROS production. | [8] |
| Astaxanthin | UV-induced Apoptosis | Human Keratinocytes | Significantly inhibited UV-induced apoptosis. | [9] |
| Zeaxanthin Esters | Free Radical Degradation | Chemical Assay | Degraded more quickly than free zeaxanthin in the presence of free radicals. | [10] |
| Lutein | MMP-1 Inhibition | In Silico (Molecular Docking) | Showed potential to inhibit MMP-1 with a binding energy of -12.28 kcal/mol. | [11] |
Mechanisms of Action and Signaling Pathways
The photoprotective effects of xanthophylls are primarily attributed to their ability to counteract the damaging effects of UV radiation at a molecular level. UV radiation triggers a cascade of events in skin cells, leading to oxidative stress, inflammation, and the degradation of the extracellular matrix, ultimately resulting in photoaging and an increased risk of skin cancer.
Xanthophylls intervene in these processes through several mechanisms:
-
Direct Antioxidant Activity: They can directly quench singlet oxygen and scavenge other reactive oxygen species (ROS) generated by UV exposure, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.[9][12]
-
Blue Light Filtering: Lutein and zeaxanthin, in particular, absorb high-energy blue light, reducing the amount of damaging light that reaches deeper skin layers.
-
Modulation of Signaling Pathways: Xanthophylls can influence key signaling pathways involved in the cellular response to UV radiation. They have been shown to down-regulate the expression of pro-inflammatory enzymes and matrix metalloproteinases (MMPs), which are responsible for collagen degradation.[9]
UV-Induced Damage Signaling Pathways
UV radiation activates multiple signaling pathways in keratinocytes and fibroblasts, leading to photoaging. The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways are central to this process. Xanthophylls can modulate these pathways to mitigate UV-induced damage.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of xanthophyll photoprotective effects.
Determination of Minimal Erythema Dose (MED)
The Minimal Erythema Dose (MED) is the lowest dose of UV radiation that produces a clearly defined reddening of the skin 16 to 24 hours after exposure. An increase in MED following supplementation or topical application of a substance indicates a photoprotective effect.
Protocol Overview:
-
Participant Preparation: A test area on the subject's unexposed skin (e.g., the back or inner forearm) is selected. The Fitzpatrick skin type of the participant is determined to estimate the initial UV exposure range.
-
UV Irradiation: A solar simulator emitting a spectrum that mimics natural sunlight is used. A template with several small apertures is placed on the test area. Each aperture is exposed to a progressively increasing dose of UV radiation.
-
Erythema Assessment: 24 hours post-irradiation, the test area is visually assessed by a trained evaluator to determine the aperture that received the lowest dose of UV radiation and shows a distinct, uniform redness. This dose is recorded as the MED.
-
Spectrophotometric Measurement: A spectrophotometer or chromameter can be used for objective measurement of skin redness (a* value). An increase in the a* value corresponds to increased erythema. The MED can be defined as the UV dose that induces a specific increase in the a* value above the baseline.
In Vitro Assessment of UVA-Induced Damage in Human Keratinocytes
This assay evaluates the ability of a compound to protect skin cells from damage induced by UVA radiation.
Protocol Overview:
-
Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium until they reach a desired confluency.
-
Pre-treatment: The cells are incubated with various concentrations of the test xanthophyll (e.g., xanthophyll palmitate, astaxanthin) for a specified period (e.g., 24 hours).
-
UVA Irradiation: The culture medium is replaced with a phosphate-buffered saline (PBS), and the cells are exposed to a specific dose of UVA radiation from a controlled source.
-
Post-irradiation Incubation: The PBS is replaced with fresh culture medium, and the cells are incubated for a further period (e.g., 24-48 hours).
-
Endpoint Analysis: Various endpoints can be measured to assess cellular damage, including:
-
Cell Viability: Assessed using assays like the MTT or LDH assay.
-
Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes like DCFH-DA.
-
DNA Damage: Quantified using methods like the comet assay.
-
MMP-1 Expression: The level of MMP-1 secreted into the culture medium can be quantified using an ELISA kit.
-
Singlet Oxygen Quenching Assay
This assay measures the ability of a compound to neutralize singlet oxygen, a highly reactive form of oxygen generated by UV radiation.
Protocol Overview:
-
Singlet Oxygen Generation: Singlet oxygen is generated chemically (e.g., using a thermolabile endoperoxide) or photochemically (using a photosensitizer like rose bengal and light).
-
Detection Probe: A probe that reacts with singlet oxygen, leading to a measurable change (e.g., a decrease in absorbance or fluorescence), is used. A common probe is 1,3-diphenylisobenzofuran (B146845) (DPBF).
-
Quenching Reaction: The test xanthophyll is added to the reaction mixture containing the singlet oxygen generator and the detection probe.
-
Measurement: The rate of the probe's signal change is measured over time in the presence and absence of the xanthophyll. A slower rate of signal change in the presence of the xanthophyll indicates singlet oxygen quenching.
-
Quantification: The quenching rate constant can be calculated from the data, providing a quantitative measure of the xanthophyll's singlet oxygen quenching efficiency.
Conclusion
The available evidence strongly supports the photoprotective potential of xanthophylls. Astaxanthin stands out for its superior antioxidant capacity, particularly in quenching singlet oxygen. Lutein and zeaxanthin also demonstrate significant photoprotective effects, with the added benefit of blue light filtering. While direct evidence for the photoprotective efficacy of xanthophyll palmitate on the skin is still emerging, its enhanced bioavailability, as demonstrated for zeaxanthin dipalmitate, suggests that it could be a highly effective delivery form for its parent xanthophylls. Upon ingestion, xanthophyll palmitate is hydrolyzed, releasing the active free xanthophylls, which are then absorbed and can accumulate in the skin to exert their protective effects.
For drug development professionals and researchers, these findings highlight the potential of various xanthophylls as ingredients in oral and topical formulations for skin photoprotection. Future research should focus on direct, head-to-head clinical trials comparing the photoprotective effects of xanthophyll esters, like palmitate, with their free forms to definitively establish their relative efficacy in a skin-specific context. Such studies will be crucial in formulating evidence-based recommendations for the use of these promising compounds in dermatology and nutricosmetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthophyll-Rich Extract of Phaeodactylum tricornutum Bohlin as New Photoprotective Cosmeceutical Agent: Safety and Efficacy Assessment on In Vitro Reconstructed Human Epidermis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthophylls are preferentially taken up compared with β-carotene by retinal cells via a SRBI-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthophylls lutein and zeaxanthin modify gene expression and induce synthesis of hyaluronan in keratinocyte model of human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of astaxanthin, zeaxanthin and lutein on DNA damage and repair in UVA-irradiated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Differentiating the Antioxidant Activity of Macular Xanthophylls in the Human Eye Retina [mdpi.com]
- 7. Xanthophylls Modulate Palmitoylation of Mammalian β-Carotene Oxygenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lutein esters improves eye health and macular pigment density in four weeks [nutraingredients.com]
- 9. unige.iris.cineca.it [unige.iris.cineca.it]
- 10. researchgate.net [researchgate.net]
- 11. The Photobiology of Lutein and Zeaxanthin in the Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Xantofyl Palmitate? [synapse.patsnap.com]
Safety Operating Guide
Safe Disposal of Xanthophyll Palmitate: A Procedural Guide
This document provides essential safety and logistical information for the proper handling and disposal of Xanthophyll Palmitate in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Summary
Xanthophyll Palmitate, while reported by some sources as not meeting GHS hazard criteria, should be handled with care, treating it as a potentially hazardous substance.[1] The free form, Xanthophyll, is considered a hazardous substance by OSHA.[2] It is a combustible solid that can form explosive dust mixtures in the air and may emit poisonous fumes if involved in a fire.[2][3]
| Hazard Classification | Description | Primary Mitigation |
| Physical Hazard | Combustible Solid. Dusts may form an explosive mixture with air.[2] | Avoid generating dust. Keep away from ignition sources (heat, sparks, open flames).[4] |
| Health Hazard | May be damaging to health if ingested.[2] Avoid all personal contact, including inhalation.[2] | Use in a well-ventilated area. Wear appropriate Personal Protective Equipment (PPE).[2][5] |
| Environmental Hazard | Very toxic to aquatic organisms; may cause long-term adverse effects in the aquatic environment.[3] | Do not discharge into sewers or waterways.[2] Contain all spills. |
| Chemical Hazard | Risk of ignition if contaminated with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[2] | Store and handle away from incompatible materials.[5] |
Personal Protective Equipment (PPE)
Before handling Xanthophyll Palmitate, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles.[3]
-
Hand Protection: Chemical impermeable gloves.[4]
-
Body Protection: Protective clothing or lab coat to prevent skin contact.[2]
-
Respiratory Protection: Required when dusts are generated. Use a particulate respirator.
Step-by-Step Disposal Protocol
All waste must be handled in accordance with local, state, and federal regulations.[2]
-
Waste Collection:
-
Collect waste Xanthophyll Palmitate and any contaminated materials (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled, and sealable waste container.
-
Ensure the container is suitable for solid chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Container Management:
-
Keep waste containers securely sealed when not in use.[2]
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Final Disposal:
-
The primary disposal method is through a licensed chemical waste management facility.
-
Viable disposal options include:
-
Crucially, do not discharge any Xanthophyll Palmitate waste into sewers or waterways. [2]
-
-
Empty Container Decontamination:
-
Empty containers must be decontaminated before disposal. They can be triple-rinsed with a suitable solvent (consult your safety officer for an appropriate solvent).[4]
-
The rinseate must be collected and disposed of as hazardous chemical waste.
-
After decontamination, containers can be offered for recycling or reconditioning.[4] Alternatively, puncture the container to prevent reuse and dispose of it according to institutional protocols.[4]
-
Observe all label safeguards on the original container until it has been cleaned and destroyed.[2]
-
Spill Management Procedures
Immediate and appropriate response to spills is crucial to prevent exposure and environmental contamination.
Caption: Workflow for Xanthophyll Palmitate spill response.
-
Minor Spills:
-
Ensure proper PPE is worn before beginning cleanup.[2]
-
Use dry clean-up procedures.[2][3] Gently sweep or scoop the material. DO NOT use methods that generate dust clouds.
-
Place the spilled material and all contaminated cleaning supplies into a suitable, labeled, and sealed container for waste disposal.[2][3]
-
Wash the spill area with soap and water, collecting the wash water for disposal as hazardous waste. Prevent runoff into drains.[2]
-
Major Spills:
-
Evacuate the immediate area and alert personnel.[2]
-
Contact your institution's emergency responders, informing them of the location and nature of the hazard.[2]
-
Control personal contact by wearing appropriate protective clothing and equipment, including respiratory protection.[2]
-
By any means available, prevent the spillage from entering drains or water courses.[2]
-
Once the situation is deemed safe by emergency personnel, proceed with cleanup as described for minor spills.
-
Disposal Decision Pathway
The following diagram outlines the logical steps for managing Xanthophyll Palmitate from use to final disposal.
Caption: Decision pathway for Xanthophyll Palmitate waste management.
References
Essential Safety and Operational Guide for Handling Xanthophyll Palmitate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Xanthophyll Palmitate. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and General Precautions
Xanthophyll Palmitate is a carotenoid ester. While aggregated GHS information from 106 reports indicates that the chemical does not meet GHS hazard criteria, it is prudent to handle it with care as with any laboratory chemical.[1] The toxicological properties have not been fully investigated.[2] Accidental ingestion may be damaging to an individual's health.[3] It is important to avoid all personal contact, including inhalation, and to wear protective clothing when there is a risk of exposure.[3] Work should be conducted in a well-ventilated area.[3][4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory scenarios involving Xanthophyll Palmitate.
| Scenario | Required Personal Protective Equipment | Rationale |
| Handling Solid Compound (Powder) | - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- NIOSH-approved respirator (if dust formation is likely) | To prevent eye contact, skin contact, and inhalation of dust particles.[4][5] |
| Handling Solutions | - Safety goggles with side-shields- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | To protect against splashes and avoid skin or eye exposure.[5] |
| Weighing and Aliquoting | - Safety goggles with side-shields- Chemical-resistant gloves- Laboratory coat- Use of a chemical fume hood or ventilated enclosure is highly recommended | To minimize the risk of inhaling fine powders and prevent contamination.[5] |
| Accidental Spill | - Full PPE: Safety goggles, chemical-resistant gloves, lab coat, and a suitable respirator- Heavy-duty gloves may be necessary for larger spills | To ensure adequate protection during cleanup of a moderate hazard.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for safety and for minimizing contamination.
-
Preparation :
-
Handling :
-
Storage :
Spill and Disposal Plan
Proper management of spills and waste is crucial for laboratory and environmental safety.
Spill Cleanup:
-
Minor Spills :
-
Major Spills :
Disposal Plan:
-
Unused Product : Dispose of unused Xanthophyll Palmitate as hazardous waste through an approved disposal facility.[5] Do not dispose of it down the drain.[5]
-
Contaminated Materials :
-
PPE : Used gloves, disposable lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.[5]
-
Labware : Disposable labware that has come into contact with the compound should be disposed of as hazardous waste. Reusable glassware should be decontaminated with a suitable solvent before washing.[5]
-
Experimental Protocol: Extraction of Xanthophylls from Plant Material
While this guide focuses on handling the purified compound, understanding its extraction provides context for its properties. The following is a general protocol for extracting xanthophylls from plant materials.
-
Sample Preparation : Plant materials are frozen in liquid nitrogen, lyophilized (freeze-dried), and pulverized.[7]
-
Extraction :
-
The powdered material (e.g., 300 mg) is mixed with a suitable solvent like ethyl acetate (B1210297) (e.g., 10 mL).[7]
-
The extraction is carried out for approximately 15 minutes at room temperature under a nitrogen atmosphere and with reduced light to prevent degradation.[7]
-
Carotenoids are known to be unstable when exposed to light, oxidants, acids, or high temperatures.[7]
-
-
Separation :
-
Storage : The resulting extract is typically stored at very low temperatures (e.g., -80 °C) to maintain stability.[8]
Caption: Workflow for Safely Handling Xanthophyll Palmitate.
References
- 1. Xantofyl Palmitate | C72H116O4 | CID 5281240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
